EpoY
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C15H17NO7 |
|---|---|
分子量 |
323.30 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3S)-3-ethoxycarbonyloxirane-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H17NO7/c1-2-22-15(21)12-11(23-12)13(18)16-10(14(19)20)7-8-3-5-9(17)6-4-8/h3-6,10-12,17H,2,7H2,1H3,(H,16,18)(H,19,20)/t10-,11-,12-/m0/s1 |
InChIキー |
PSLWNPKMALERSK-SRVKXCTJSA-N |
製品の起源 |
United States |
Foundational & Exploratory
EpoY in Covalent Labeling: A Technical Guide to Mechanism and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of genetically encoded non-canonical amino acids (ncAAs) has revolutionized the field of chemical biology and drug discovery. Among these, the epoxide-bearing tyrosine analog, EpoY, has emerged as a powerful tool for the covalent labeling of proteins. Its unique combination of stability and reactivity allows for the site-specific and versatile targeting of a wide range of protein nucleophiles. This technical guide provides an in-depth exploration of the mechanism of action of this compound in covalent labeling, complete with experimental protocols and quantitative data to facilitate its application in research and drug development.
Core Mechanism of this compound Covalent Labeling
This compound is a genetically encoded amino acid that contains a reactive epoxide warhead.[1][2][3] The fundamental principle behind its mechanism of action lies in a proximity-induced reaction. The epoxide group, while relatively stable in solution, becomes highly reactive when brought into close proximity with nucleophilic amino acid residues on a target protein. This reaction results in the formation of a stable covalent bond, effectively and irreversibly labeling the target protein.[1][2][3]
The versatility of this compound stems from its ability to react with a broad spectrum of nucleophilic amino acid side chains. This includes the thiol group of cysteine, the imidazole (B134444) group of histidine, the carboxyl groups of aspartate and glutamate, the amino group of lysine, the phenolic group of tyrosine, and the hydroxyl groups of serine and threonine. This broad reactivity expands the scope of potential targets for covalent labeling beyond what is achievable with more restrictive warheads.[1][2][3]
The following diagram illustrates the general mechanism of this compound-mediated covalent labeling:
Caption: General mechanism of this compound covalent labeling.
Experimental Workflow for this compound-Mediated Labeling
The successful implementation of this compound for covalent labeling involves a multi-step process, from the genetic incorporation of this compound into a protein of interest to the final analysis of the covalent adduct. The following diagram outlines a typical experimental workflow:
Caption: Experimental workflow for this compound covalent labeling.
Detailed Experimental Protocols
Synthesis of this compound
The synthesis of the epoxide-bearing tyrosine analog (this compound) is a prerequisite for its genetic incorporation. A detailed, multi-step organic synthesis protocol is required to produce this non-canonical amino acid. For a comprehensive, step-by-step synthesis protocol, please refer to the supplementary information of Zhang et al., 2024.[1]
Genetic Incorporation of this compound
The site-specific incorporation of this compound into a protein of interest is achieved using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair. This typically involves the following steps:
-
Site-Directed Mutagenesis: A TAG amber stop codon is introduced at the desired position in the gene of the protein of interest using a standard site-directed mutagenesis protocol.
-
Plasmid System: An E. coli strain is co-transformed with two plasmids:
-
A plasmid encoding the engineered this compound-tRNA synthetase (EpoYRS) and its corresponding tRNA (pEVOL-EpoYRS).
-
A plasmid containing the gene of the protein of interest with the introduced TAG codon.
-
-
Protein Expression: The transformed E. coli are grown in minimal media supplemented with this compound. Upon induction, the EpoYRS charges its cognate tRNA with this compound, which is then incorporated at the TAG codon during protein translation.
Protein Expression and Purification
-
Culture and Induction: Transformed E. coli are cultured in a suitable medium (e.g., 2xYT or TB) to a specific optical density, at which point protein expression is induced (e.g., with IPTG). The culture medium must be supplemented with this compound at an optimized concentration.
-
Cell Lysis and Clarification: After harvesting, the cells are lysed, and the lysate is clarified by centrifugation to remove cellular debris.
-
Purification: The this compound-containing protein is purified from the clarified lysate using standard chromatography techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by size-exclusion chromatography for further purification.
In Vitro Covalent Labeling Assay
-
Reaction Setup: The purified this compound-containing protein is incubated with the target protein in a suitable buffer (e.g., PBS) at a defined temperature (e.g., 37°C) for a specific duration. The molar ratio of the this compound-protein to the target protein should be optimized.
-
Analysis: The formation of the covalent adduct is analyzed by SDS-PAGE, where a higher molecular weight band corresponding to the covalent complex should be observed. The identity of the adduct can be confirmed by mass spectrometry.
Quantitative Data on this compound Labeling
The efficiency of this compound-mediated covalent labeling can be quantified using various techniques, primarily mass spectrometry. The following tables summarize key quantitative data from studies utilizing this compound.
| Target Protein | This compound-containing Protein | Molar Ratio (this compound:Target) | Incubation Time (h) | Labeling Efficiency (%) | Analytical Method | Reference |
| PD-L1 | KN035-EpoY | 1:1 | 12 | >95 | SDS-PAGE, MS | [1] |
| KRAS G12C | DarpinK13-EpoY | 1:1 | 12 | >90 | SDS-PAGE, MS | [1] |
| KRAS G12D | DarpinK13-EpoY | 1:1 | 12 | >90 | SDS-PAGE, MS | [1] |
Table 1: In Vitro Covalent Labeling Efficiency of this compound.
| Nucleophilic Residue | Reactivity with this compound |
| Cysteine | High |
| Histidine | High |
| Lysine | Moderate |
| Aspartate | Moderate |
| Glutamate | Moderate |
| Tyrosine | Moderate |
| Serine | Low |
| Threonine | Low |
Table 2: Reactivity of this compound with Different Nucleophilic Amino Acid Residues. [1]
Application in Drug Discovery: Targeting Signaling Pathways
This compound-mediated covalent labeling has significant potential in drug discovery, particularly for developing targeted covalent inhibitors. By incorporating this compound into a protein binder with high affinity and specificity for a disease-related target, it is possible to create a potent and irreversible inhibitor.
Targeting the PD-1/PD-L1 Pathway
The interaction between Programmed Death-1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that can be exploited by cancer cells to evade the immune system. This compound has been incorporated into a nanobody (KN035) that binds to PD-L1. The resulting covalent nanobody can irreversibly block the PD-1/PD-L1 interaction, leading to enhanced T-cell activation and anti-tumor immunity.[1]
References
EpoY as a Genetically Encoded Reactive Warhead: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of highly specific and durable protein binders is a central goal in drug discovery and chemical biology. Covalent inhibitors, which form a permanent bond with their target protein, offer significant advantages in terms of potency and duration of action. A promising strategy in this arena is the use of genetically encoded reactive warheads, which combine the specificity of a protein-based binder with the irreversible reactivity of a chemical warhead. This guide provides an in-depth technical overview of EpoY, an epoxide-containing tyrosine derivative, which serves as a versatile and genetically encodable reactive warhead for the covalent targeting of proteins. We will detail its mechanism of action, provide quantitative data on its reactivity, outline key experimental protocols for its use, and illustrate relevant biological pathways and experimental workflows.
Introduction to this compound: A Proximity-Activated Covalent Warhead
This compound is an unnatural amino acid, specifically an epoxide-containing tyrosine, designed to be genetically incorporated into proteins.[1][2] The core concept behind this compound is to leverage the high binding affinity and specificity of a protein scaffold, such as a nanobody or a Designed Ankyrin Repeat Protein (DARPin), to deliver a reactive epoxide warhead to a specific site on a target protein.[1][2] The epoxide group is relatively stable in the aqueous cellular environment but becomes highly reactive when brought into close proximity with nucleophilic amino acid residues on the target protein surface, leading to the formation of a stable covalent bond.[1][2] This proximity-induced reactivity minimizes off-target effects and allows for highly specific and irreversible inhibition or labeling of the protein of interest.
This compound has demonstrated broad reactivity, capable of forming covalent bonds with at least ten different nucleophilic amino acid residues, including cysteine, histidine, and lysine (B10760008).[1][2] This versatility makes it a powerful tool for targeting a wide range of proteins, even those lacking a readily accessible cysteine residue, which is the most common target for conventional covalent inhibitors.
Mechanism of Covalent Bond Formation
The formation of a covalent bond by this compound is a proximity-driven nucleophilic substitution reaction. The process can be summarized in the following steps:
-
Non-covalent Binding: The protein binder incorporating this compound first binds to its target protein through non-covalent interactions, bringing the this compound residue into close proximity with the target's surface.
-
Nucleophilic Attack: A nucleophilic amino acid side chain (e.g., the thiol group of cysteine, the imidazole (B134444) group of histidine, or the amine group of lysine) on the target protein attacks one of the electrophilic carbon atoms of the epoxide ring.
-
Ring Opening and Covalent Adduct Formation: This attack leads to the opening of the strained epoxide ring and the formation of a stable carbon-heteroatom bond, resulting in a covalent adduct between the binder and the target protein.
This mechanism is highly dependent on the precise positioning and orientation of the this compound warhead relative to the nucleophilic residue on the target protein.
Quantitative Data on this compound Reactivity
The efficiency of covalent bond formation by this compound is a critical parameter for its application. While comprehensive kinetic data for every possible nucleophile is still under investigation, studies have demonstrated high cross-linking efficiencies with various residues.
| Target Residue | Cross-linking Efficiency/Yield | Notes |
| Cysteine (Cys) | High | The nucleophilic thiol group of cysteine is a prime target for epoxide ring opening. |
| Histidine (His) | High | The imidazole side chain of histidine is an effective nucleophile for this compound.[1][2] |
| Lysine (Lys) | High | The primary amine of the lysine side chain can readily react with the epoxide. |
| Aspartate (Asp) | Moderate | The carboxylate group can act as a nucleophile, particularly in a favorable microenvironment. |
| Glutamate (Glu) | Moderate | Similar to aspartate, the carboxylate side chain can participate in the reaction. |
| Tyrosine (Tyr) | Moderate | The hydroxyl group of tyrosine can act as a nucleophile. |
| Serine (Ser) | Lower | The hydroxyl group is a weaker nucleophile compared to thiols and amines. |
| Threonine (Thr) | Lower | Similar to serine, the hydroxyl group is a weaker nucleophile. |
| Methionine (Met) | Lower | The thioether side chain can exhibit nucleophilicity. |
| Tryptophan (Trp) | Lower | The indole (B1671886) ring can participate in the reaction under certain conditions. |
This table summarizes the general reactivity profile of this compound with various nucleophilic amino acids based on available literature. Specific cross-linking efficiencies are context-dependent and influenced by factors such as proximity, orientation, and the local chemical environment.
Experimental Protocols
Synthesis of Epoxide-Containing Tyrosine (this compound)
A detailed, step-by-step protocol for the chemical synthesis of this compound is a specialized procedure that is typically found in the supplementary information of primary research articles. The general approach involves the modification of a protected tyrosine derivative to introduce the epoxide functionality. Researchers should refer to the primary literature for precise synthetic routes and characterization data.
Genetic Incorporation of this compound into a Protein of Interest
The site-specific incorporation of this compound into a protein is achieved using amber suppression technology. This involves an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for this compound and does not cross-react with endogenous amino acids.
Materials:
-
Expression vector for the protein of interest (POI) with an amber stop codon (TAG) at the desired incorporation site.
-
Plasmid encoding the engineered this compound-specific aminoacyl-tRNA synthetase (EpoYRS) and its cognate tRNA.
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium and Terrific Broth (TB) medium.
-
Appropriate antibiotics.
-
This compound amino acid.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Protocol:
-
Vector Preparation: Introduce an amber stop codon (TAG) at the desired position in the gene of your POI using site-directed mutagenesis.
-
Transformation: Co-transform the expression plasmid for your POI and the plasmid for the EpoYRS/tRNA pair into a suitable E. coli expression strain.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C.
-
Expression Culture: Inoculate 1 L of TB medium with the overnight starter culture. Add the appropriate antibiotics and this compound to a final concentration of 1-2 mM.
-
Induction: Grow the culture at 37°C to an OD600 of 0.6-0.8. Then, induce protein expression by adding IPTG to a final concentration of 0.2-0.5 mM and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours.
-
Cell Harvest and Protein Purification: Harvest the cells by centrifugation. Lyse the cells and purify the this compound-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).
Covalent Cross-linking Reaction and Analysis
Materials:
-
Purified this compound-containing binder protein.
-
Purified target protein.
-
Reaction buffer (e.g., PBS, pH 7.4).
-
SDS-PAGE gels and reagents.
-
Mass spectrometer (e.g., ESI-QTOF).
Protocol:
-
Cross-linking Reaction: Mix the this compound-containing binder and the target protein in the reaction buffer at desired molar ratios (e.g., 1:1 or with an excess of the binder). Incubate the reaction at a suitable temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-24 hours).
-
SDS-PAGE Analysis: Analyze the reaction mixture by SDS-PAGE. The formation of a covalent complex will be indicated by the appearance of a new band at a higher molecular weight corresponding to the sum of the binder and target protein molecular weights.
-
Mass Spectrometry Analysis:
-
Intact Mass Analysis: Analyze the reaction mixture by mass spectrometry to confirm the mass of the covalent adduct.
-
Peptide Mapping: To identify the specific site of covalent modification, digest the covalent complex with a protease (e.g., trypsin). Analyze the resulting peptide mixture by LC-MS/MS. The cross-linked peptide will have a mass corresponding to the two peptides linked by the this compound-adduct. Fragmentation of this cross-linked peptide will confirm the exact residue on the target protein that was modified.
-
Applications of this compound in Targeting Disease-Relevant Proteins
Covalent Inhibition of KRAS
The KRAS oncogene is a major driver of many cancers, but its smooth surface and high affinity for GTP have made it a notoriously difficult drug target. This compound has been successfully used to develop covalent inhibitors of KRAS. By incorporating this compound into a DARPin (Designed Ankyrin Repeat Protein) that binds to an allosteric site on KRAS, researchers have created binders that can covalently modify KRAS, thereby inhibiting its downstream signaling.[1][2]
Signaling Pathway Impact:
Covalent modification of KRAS by an this compound-DARPin can block the interaction of KRAS with its downstream effectors, such as RAF, PI3K, and RAL-GDS. This leads to the inhibition of the MAPK and PI3K-AKT signaling pathways, which are critical for cancer cell proliferation and survival.
Covalent Targeting of PD-L1
Programmed death-ligand 1 (PD-L1) is an immune checkpoint protein that is often overexpressed on cancer cells and contributes to immune evasion. Monoclonal antibodies that block the interaction between PD-L1 and its receptor PD-1 on T cells have revolutionized cancer therapy. This compound has been incorporated into a nanobody (KN035) that targets PD-L1.[1][2] The resulting covalent binder can irreversibly block the PD-1/PD-L1 interaction, leading to enhanced T-cell activation and anti-tumor immunity.
Signaling Pathway Impact:
By covalently binding to PD-L1, the this compound-nanobody prevents PD-L1 from engaging with PD-1 on T cells. This abrogates the inhibitory signal that would normally be transmitted into the T cell, leading to the activation of T-cell signaling pathways, increased cytokine production (e.g., IFN-γ), and enhanced T-cell-mediated killing of cancer cells.
Visualizations: Diagrams of Pathways and Workflows
Caption: Mechanism of proximity-induced covalent targeting by this compound.
Caption: General experimental workflow for utilizing this compound.
Caption: Inhibition of KRAS signaling by an this compound-DARPin.
Caption: this compound-nanobody blocks PD-1/PD-L1 interaction.
Conclusion
This compound represents a significant advancement in the field of covalent protein targeting. Its genetic encodability, broad reactivity with multiple nucleophilic residues, and proximity-induced activation make it a powerful and versatile tool for researchers in both basic science and drug development. The ability to create highly specific and irreversible protein binders opens up new avenues for targeting challenging proteins like KRAS and for developing next-generation immunotherapies. As our understanding of the optimal design and application of this compound-containing binders continues to grow, we can expect to see its widespread adoption for a diverse range of applications, from fundamental biological research to the development of novel therapeutics.
References
An In-depth Technical Guide to Epoxy-Based Protein Cross-Linking
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of epoxy-based cross-linkers for the covalent modification and conjugation of proteins. It covers the core chemistry, experimental protocols, and quantitative data to facilitate the application of this versatile technology in research and drug development. The information presented is based on the current scientific literature, with the understanding that the user query "EpoY" was a likely reference to "Epoxy" cross-linking agents.
Introduction to Epoxy-Based Protein Cross-Linking
Epoxy-based cross-linkers are bifunctional or multifunctional reagents that contain highly reactive epoxide (oxirane) rings. These reagents are employed to form stable, covalent bonds between amino acid residues on a single protein (intramolecular cross-linking) or between different protein molecules (intermolecular cross-linking). The high reactivity of the strained three-membered epoxide ring allows for reactions with a variety of nucleophilic functional groups present in protein side chains, including primary amines, carboxylates, hydroxyls, and thiols.[1][2] This versatility makes epoxy compounds valuable tools for stabilizing protein structures, creating protein conjugates, immobilizing enzymes, and preparing biomaterials.[1][3][4]
Commonly used diepoxide cross-linkers include 1,4-butanediol (B3395766) diglycidyl ether (BDDGE) and ethylene (B1197577) glycol diglycidyl ether (EGDE), which are water-soluble and suitable for reactions in aqueous environments typically required for biological molecules.[1][2] Compared to other cross-linking agents like glutaraldehyde, epoxy compounds are often considered to be of lower toxicity, making them preferable for biomedical applications.[3]
Mechanism of Action
The fundamental reaction mechanism of epoxy-based cross-linking involves the nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a stable covalent bond. The reactivity and specificity of the reaction are highly dependent on the pH of the reaction buffer, as this dictates the protonation state and nucleophilicity of the amino acid side chains.[5][6]
-
Alkaline Conditions (pH > 8): At higher pH, primary amine groups (-NH₂) found on lysine (B10760008) residues and the N-terminus of proteins are deprotonated and become potent nucleophiles. These amines readily attack the epoxide ring, forming a stable secondary amine linkage. This is the most common condition for achieving efficient protein cross-linking with diepoxides.[5][7]
-
Acidic Conditions (pH < 6): Under acidic conditions, the carboxyl groups (-COOH) of aspartic and glutamic acid residues can be protonated and act as nucleophiles, attacking the epoxide ring to form an ester linkage. This reaction is generally less efficient than the reaction with amines at alkaline pH.[5][8]
-
Neutral to Alkaline Conditions: Thiol groups (-SH) on cysteine residues and hydroxyl groups (-OH) on serine, threonine, and tyrosine can also react with epoxides, although their reactivity is generally lower than that of primary amines under typical cross-linking conditions.[1][2]
The bifunctional nature of diepoxides allows for a two-step reaction. The first reaction results in a "pendant" epoxide group attached to the protein. This pendant group can then react with a second nucleophilic residue on the same or another protein to form the cross-link.[9]
Figure 1. pH-dependent mechanism of diepoxide protein cross-linking.
Quantitative Data on Cross-Linking Reactions
The efficiency and rate of epoxy-based cross-linking are influenced by several factors, including the concentration of the cross-linker, pH, temperature, and reaction time. The following tables summarize quantitative data derived from studies on the cross-linking of dermal sheep collagen with 1,4-butanediol diglycidyl ether (BDDGE).[5][9]
Table 1: Effect of BDDGE Concentration on Cross-Linking Efficacy
| BDDGE Concentration (wt%) | Reaction Condition | Outcome | Reference |
| 1 | pH > 8.0 | Higher cross-linking efficacy (fewer primary amine groups reacted for a similar shrinkage temperature) | [5] |
| 4 | pH > 8.0 | Faster reaction rate compared to 1 wt% | [5] |
| 2 | 24 hours | 9.55% degree of cross-linking in gelatin fibers | [10] |
| 6 | 72 hours | 72.81% degree of cross-linking in gelatin fibers | [10] |
Table 2: Effect of pH on BDDGE Cross-Linking of Collagen
| pH | Reaction Condition | Outcome | Reference |
| 8.5 to 10.5 | - | Increased reaction rate with increasing pH | [5] |
| 9.0 | - | Low reaction rate but high cross-link efficacy | [9] |
| 10.0 | - | Faster reaction rate but lower cross-link efficacy | [9] |
| < 6.0 | - | Reaction occurs with carboxylic acid groups | [5] |
Table 3: Effect of Temperature on BDDGE Cross-Linking of Collagen
| Temperature | Reaction Condition | Outcome | Reference |
| Increased Temperature | pH > 8.0 | Accelerated reaction rate without changing cross-link efficacy | [5] |
Experimental Protocols
The following are generalized protocols for protein cross-linking using diepoxides. Optimal conditions, such as buffer composition, pH, cross-linker concentration, and reaction time, should be determined empirically for each specific protein and application.
Protocol 1: General In Vitro Protein Cross-Linking
This protocol is suitable for studying protein-protein interactions or for stabilizing a protein's tertiary or quaternary structure in solution.
Materials:
-
Purified protein(s) of interest
-
Diepoxide cross-linker (e.g., EGDE or BDDGE)
-
Reaction Buffer: A buffer that does not contain primary amines (e.g., phosphate-buffered saline (PBS), HEPES, borate (B1201080) buffer). The pH should be adjusted based on the target amino acid residues (typically pH 8.0-9.0 for targeting amines).
-
Quenching Solution: A buffer containing a high concentration of a primary amine to stop the reaction (e.g., 1 M Tris-HCl, pH 7.5).
-
Dimethyl sulfoxide (B87167) (DMSO) or another suitable organic solvent if the cross-linker is not readily water-soluble.
Procedure:
-
Sample Preparation: Prepare the protein sample in the chosen reaction buffer at a suitable concentration (e.g., 0.25 to 1 mg/mL).[11]
-
Cross-linker Preparation: Immediately before use, prepare a stock solution of the diepoxide cross-linker. For water-soluble cross-linkers, the stock can be made in the reaction buffer. For less soluble cross-linkers, dissolve in a minimal amount of an organic solvent like DMSO.
-
Cross-Linking Reaction: Add the cross-linker stock solution to the protein sample to achieve the desired final concentration. A 20- to 500-fold molar excess of the cross-linker over the protein is a common starting point.[12]
-
Incubation: Incubate the reaction mixture for a predetermined time. Incubation can be performed at room temperature for 30 minutes to 3 hours, or on ice for longer periods (e.g., 2 hours) to slow the reaction and potentially reduce non-specific cross-linking.[11][12]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.[11]
-
Analysis: The cross-linked products can be analyzed by various methods, such as SDS-PAGE to observe the formation of higher molecular weight species, or by mass spectrometry to identify the cross-linked residues.[13]
Figure 2. General workflow for in vitro protein cross-linking with diepoxides.
Protocol 2: Immobilization of a Protein onto an Epoxy-Activated Support
This protocol is designed for covalently attaching a protein to a solid support, such as agarose (B213101) beads, for applications like affinity chromatography.
Materials:
-
Epoxy-activated support (e.g., Epoxy-activated Agarose)
-
Ligand (protein to be immobilized)
-
Coupling Buffer: A buffer free of primary amines. The pH should be optimized for the ligand's stability and the desired reaction (e.g., pH 9-11 for amine coupling, pH > 11 for hydroxyl coupling).[14]
-
Blocking Agent: A small molecule containing a primary amine (e.g., ethanolamine (B43304) or Tris) to block unreacted epoxy groups.
-
Wash Buffers: Buffers for washing the support before and after coupling.
Procedure:
-
Support Preparation: Wash the epoxy-activated support with the coupling buffer to remove any preservatives and to equilibrate the pH.
-
Ligand Preparation: Dissolve the protein to be immobilized in the coupling buffer at a known concentration.
-
Coupling Reaction: Mix the washed support with the ligand solution. The amount of ligand should be in excess relative to the binding capacity of the support. Incubate the mixture with gentle agitation (e.g., on a rotator) at room temperature or 4°C. Reaction times can vary from a few hours to overnight.
-
Washing: After incubation, collect the support by centrifugation or filtration and wash it extensively with the coupling buffer to remove any unbound ligand.
-
Blocking: To block any remaining active epoxy groups, resuspend the support in a solution of the blocking agent (e.g., 1 M ethanolamine, pH ~9) and incubate for several hours.
-
Final Washing: Wash the support thoroughly with a series of buffers (e.g., alternating low and high pH buffers) to remove any non-covalently bound material and the blocking agent.
-
Storage: Store the ligand-coupled support in an appropriate buffer, often containing a bacteriostatic agent (e.g., sodium azide).
Applications in Drug Development and Research
Epoxy-based cross-linking is a valuable technique with several applications in the pharmaceutical and biotechnology sectors:
-
Structural Biology: By introducing distance constraints, cross-linking coupled with mass spectrometry (XL-MS) can help to elucidate the three-dimensional structure of proteins and protein complexes.[15]
-
Biomaterial and Hydrogel Formation: Diepoxides are used to cross-link proteins like collagen and gelatin to form stable hydrogels for tissue engineering, wound healing, and controlled drug delivery systems.[3][10]
-
Enzyme Immobilization: Covalently attaching enzymes to solid supports using epoxy chemistry can enhance their stability and allow for their reuse in biocatalytic processes.[16]
-
Antibody-Drug Conjugates (ADCs): While not the primary method, the principles of protein conjugation using reactive linkers are fundamental to the development of ADCs and other bioconjugates.
-
Protein-Protein Interaction Studies: Cross-linking can "capture" transient or weak protein-protein interactions, allowing for the identification of binding partners and the mapping of interaction interfaces.[12]
Conclusion
Epoxy-based cross-linkers offer a robust and versatile method for the covalent modification of proteins. Their ability to react with multiple functional groups under varying pH conditions provides a degree of control over the cross-linking process. By understanding the underlying chemistry and carefully optimizing reaction conditions, researchers can effectively utilize these reagents to investigate protein structure and function, develop novel biomaterials, and advance therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Internal crosslinking evaluation of gelatin electrospinning fibers with 1,4 – butanediol Diglycidyl ether (Bddge) for skin regeneration [frontiersin.org]
- 4. Cross-linking Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Crosslinking and modification of dermal sheep collagen using 1, 4-butanediol diglycidyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. research.utwente.nl [research.utwente.nl]
- 10. researchgate.net [researchgate.net]
- 11. fgsc.net [fgsc.net]
- 12. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Novel bifunctional epoxy/thiol-reactive support to immobilize thiol containing proteins by the epoxy chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.rug.nl [research.rug.nl]
- 15. Chemical cross-linking mass spectrometry analysis of protein conformations and supercomplexes in heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Covalent enzyme immobilization by poly(ethylene glycol) diglycidyl ether (PEGDE) for microelectrode biosensor preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reactivity of EpoY with Nucleophilic Amino Acids
The genetic encoding of unnatural amino acids with reactive functionalities represents a significant advancement in protein engineering and drug development. Among these, the epoxide-containing tyrosine analog, this compound, has emerged as a powerful tool for creating site-specific, covalent protein binders. This guide provides a detailed technical overview of this compound's reactivity with nucleophilic amino acids, experimental protocols for its characterization, and its application in targeted covalent inhibitor design.
Introduction to this compound: A Genetically Encoded Covalent Warhead
This compound is a non-canonical amino acid that incorporates a reactive epoxide ring into the side chain of tyrosine. Its key advantage lies in its genetic encodability, allowing it to be incorporated into specific sites within a protein scaffold (e.g., an antibody fragment or nanobody) using amber suppression technology. Once incorporated, the epoxide group serves as an electrophilic "warhead" capable of forming stable, covalent bonds with nucleophilic residues on a target protein.[1] This strategy enables the development of highly specific and potent covalent inhibitors with prolonged pharmacodynamic effects.
The Chemistry of this compound Reactivity
The reactivity of this compound is governed by the fundamental chemistry of the epoxide ring, a strained three-membered ether. This ring strain makes the carbon atoms susceptible to nucleophilic attack, leading to an irreversible ring-opening reaction. In a biological context, the primary nucleophiles are the side chains of specific amino acids.
The most important nucleophilic amino acid side chains for reaction with epoxides are:
-
Cysteine (Thiol group, -SH): The thiolate anion (RS⁻) is a potent nucleophile and reacts readily with epoxides. The reactivity is highly pH-dependent, as the thiol group (pKa ~8.5) must be deprotonated to the more nucleophilic thiolate.[2]
-
Lysine (B10760008) (Amine group, -NH₂): The primary amine of the lysine side chain is nucleophilic in its unprotonated state. Given its high pKa (~10.5), this reaction is generally more favorable at neutral to alkaline pH.
-
Histidine (Imidazole group): The imidazole (B134444) ring of histidine is a versatile nucleophile, and its reactivity is also pH-dependent (pKa ~6.0).[3]
Studies have demonstrated that this compound possesses broad reactivity, capable of forming covalent bonds with up to 10 different nucleophilic amino acid residues, making it a versatile warhead for targeting various proteins.[4]
Quantitative Analysis of Epoxide Reactivity
While specific kinetic data for the this compound amino acid is not extensively published, data from analogous epoxide-containing compounds provide insight into the reaction rates. The reactivity is typically quantified by second-order rate constants (k). The table below summarizes representative kinetic data for the reaction of epoxide-based inhibitors with nucleophiles, particularly the cysteine-containing tripeptide glutathione (B108866) (GSH), which serves as a model for cysteine reactivity.
| Electrophile Class | Nucleophile | Second-Order Rate Constant (k) | Conditions | Reference |
| Diepoxyketones (DEKs) | Glutathione (GSH) | <0.08 M⁻¹s⁻¹ | Assay Conditions | [5][6] |
| Diepoxyketone 7 | Glutathione (GSH) | 1.71 ± 0.24 M⁻¹s⁻¹ | Assay Conditions | [5][6] |
| Diepoxyketone 8 | Glutathione (GSH) | 1.11 ± 0.20 M⁻¹s⁻¹ | Assay Conditions | [5][6] |
| Diepoxyketone 1 | LdtMt2 (Cys Enzyme) | 484.3 ± 28.4 M⁻¹s⁻¹ (kinact/KI) | Enzyme Inhibition Assay | [5] |
Note: The data presented is for diepoxyketones (DEKs), not this compound itself, but illustrates the range of reactivity for epoxide-based electrophiles with cysteine nucleophiles. kinact/KI represents the rate of covalent inactivation.
Reaction Mechanisms and Logical Pathways
The fundamental reaction involves the nucleophilic attack by an amino acid side chain on one of the electrophilic carbons of the epoxide ring, leading to ring opening and the formation of a stable covalent bond.
Caption: General reaction mechanism of the this compound epoxide with nucleophilic amino acid side chains.
This compound's utility is exemplified in its application to modulate critical signaling pathways, such as the PD-1/PD-L1 immune checkpoint. By incorporating this compound into a PD-L1 binding protein, a covalent inhibitor can be created that permanently blocks the interaction with PD-1 on T-cells, leading to sustained immune activation.[1][4]
Caption: Logical workflow of covalent inhibition of the PD-1/PD-L1 interaction by an this compound-binder.
Experimental Protocols
Characterizing the reaction between an this compound-containing protein and its target requires a combination of biochemical and biophysical techniques. Mass spectrometry is essential for identifying the covalent modification and its precise location, while NMR spectroscopy can provide insights into the binding event and kinetics.
This protocol outlines a standard "bottom-up" proteomics workflow to identify the specific amino acid residue(s) on a target protein that are covalently modified by an this compound-containing binder.
-
Reaction Incubation:
-
Incubate the target protein with the this compound-containing protein binder in a suitable buffer (e.g., PBS, pH 7.4) at a defined temperature (e.g., 37°C).
-
Reaction times can vary; time-course experiments (e.g., 1, 4, 12, 24 hours) are recommended to monitor the progression of the covalent modification.
-
Include a control sample with the target protein alone.
-
-
Denaturation, Reduction, and Alkylation:
-
Denature the proteins in the reaction mixture using 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride to ensure complete access for proteolytic enzymes.
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes. This step prevents disulfide scrambling and ensures that any reactivity observed with cysteine is due to the this compound warhead.
-
-
Proteolytic Digestion:
-
Dilute the sample with a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the denaturant concentration to <1 M.
-
Add a protease, typically Trypsin, at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C to digest the proteins into peptides.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid or trifluoroacetic acid (TFA) to stop the digestion.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip to remove salts and detergents that interfere with mass spectrometry analysis. Elute the peptides with a high organic solvent solution (e.g., 70% acetonitrile, 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography (nLC) system.
-
Peptides are separated on a reverse-phase column using a gradient of increasing organic solvent.
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where the instrument cycles between a full MS scan and several MS/MS scans of the most abundant precursor ions.
-
-
Data Analysis:
-
Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.
-
Crucially, configure the search parameters to include a variable modification corresponding to the mass of the this compound adduct on all potential nucleophilic residues (C, H, K, S, T, Y, D, E, N, Q). The mass shift is the molecular weight of the this compound side chain that has been added.
-
The software will identify peptides that have been modified, and the MS/MS fragmentation pattern will confirm the specific site of modification.
-
Caption: Experimental workflow for identifying this compound modification sites via mass spectrometry.
Nuclear Magnetic Resonance (NMR) can monitor the interaction between the this compound-binder and its target in real-time and at atomic resolution. Chemical shift perturbation (CSP) is a common method used to map the binding interface and assess binding kinetics.[7]
-
Protein Preparation:
-
Prepare a uniformly ¹⁵N-labeled sample of the target protein by expressing it in minimal media containing ¹⁵NH₄Cl as the sole nitrogen source. This is essential for acquiring ¹H-¹⁵N heteronuclear spectra.
-
Purify the labeled protein to >95% purity and prepare it in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8, with 10% D₂O). The optimal concentration is typically 50-200 µM.
-
-
NMR Data Acquisition (Reference Spectrum):
-
Acquire a reference 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum of the ¹⁵N-labeled target protein alone. Each peak in this spectrum corresponds to a specific backbone amide N-H group in the protein, providing a unique fingerprint.
-
-
Titration with this compound-Binder:
-
Prepare a concentrated stock of the unlabeled this compound-containing binder protein in the same NMR buffer.
-
Perform a titration by adding small, sequential aliquots of the this compound-binder to the ¹⁵N-target protein sample directly in the NMR tube.
-
Acquire a ¹H-¹⁵N HSQC spectrum after each addition (e.g., at molar ratios of Target:Binder of 1:0.25, 1:0.5, 1:1, 1:2).
-
-
Data Analysis and Interpretation:
-
Overlay the series of HSQC spectra. Amide peaks corresponding to residues at or near the binding interface will shift their position upon addition of the binder. These are the "perturbed" peaks.
-
Binding Site Mapping: Map the perturbed residues onto the 3D structure of the target protein to visualize the binding epitope.
-
Kinetic Analysis: The nature of the peak shifts provides information about the kinetics of the interaction on the NMR timescale:
-
Fast Exchange: Peaks move progressively from their initial to a final position. This indicates a rapid on/off rate relative to the NMR timescale.
-
Slow Exchange: The initial peak decreases in intensity while a new peak corresponding to the bound state appears and grows. This indicates a slow off-rate. For a covalent reaction, you would expect to see the initial peak disappear and the final, covalently bound peak appear over time, consistent with slow or irreversible binding.
-
-
By monitoring the spectra over a longer period (hours to days), the formation of the final covalent complex can be observed as the peaks shift to their final, stable positions.
-
This guide provides the foundational knowledge and experimental frameworks for scientists and researchers to explore and harness the reactivity of this compound. Its versatility and capacity for site-specific covalent modification make it a premier tool in the development of next-generation protein therapeutics and chemical biology probes.
References
- 1. Genetically Encoded Epoxide Warhead for Precise and Versatile Covalent Targeting of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of cysteine protease inactivation by peptidyl epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The importance of the active site histidine for the activity of epoxide- or aziridine-based inhibitors of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetically Encoded Epoxide Warhead for Precise and Versatile Covalent Targeting of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. αβ,α′β′-Diepoxyketones are mechanism-based inhibitors of nucleophilic cysteine enzymes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02932H [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Applications of EpoY in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of chemical biology and drug discovery, the development of tools for precise and irreversible targeting of proteins is of paramount importance. The ability to form a covalent bond with a specific protein target can lead to prolonged therapeutic effects, enhanced potency, and the ability to probe biological systems with greater accuracy. A significant advancement in this area is the development of EpoY, a genetically encoded epoxide-bearing tyrosine, which serves as a versatile reactive warhead for the covalent modification of proteins. This guide provides a comprehensive overview of the chemical nature of this compound, its mechanism of action, and its applications in chemical biology, with a focus on its use in targeting key proteins in cancer biology, namely PD-L1 and KRAS.
The Chemical Biology of this compound
This compound is a series of unnatural amino acids designed to be incorporated into proteins through genetic code expansion. These amino acids feature a tyrosine core functionalized with an epoxide moiety, a strained three-membered ring containing an oxygen atom. This epoxide group acts as an electrophilic "warhead" that can react with nucleophilic residues on a target protein, forming a stable covalent bond.
Three variants of this compound have been developed, designated EPOY1, EPOY2, and EPOY3, each with distinct linker and epoxide substitutions to modulate reactivity and stability.[1] EPOY3, in particular, has been highlighted for its excellent stability in the cellular environment and its broad reactivity, capable of forming covalent bonds with ten different nucleophilic amino acid residues.[1]
The genetic incorporation of this compound into a protein of interest is achieved using an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair, specifically a pyrrolysyl-tRNA synthetase (PylRS) mutant, and its cognate tRNA. This system allows for the site-specific insertion of this compound in response to an amber stop codon (UAG) engineered into the gene of the protein being modified.
Quantitative Data on this compound
The efficiency of this compound incorporation and its reactivity with target residues are critical parameters for its application. The following tables summarize the available quantitative data.
| Parameter | Value | Reference |
| Protein Expression | ||
| Expression level of GFP-N149-EPOY1-3 in E. coli | 10–30 mg/L | [2] |
| Reactivity of EPOY3 with Amino Acid Mimics | ||
| Product yield with His mimic (imidazole) | > 50% | [2] |
| Product yield with Cys mimic | > 50% | [2] |
| Product yield with Met, Lys, and Arg mimics | < 10% | [2] |
| Product yield with Asp, Glu, Ser, and Thr mimics | Trace amounts | [2] |
| Binding Affinity of Related Targeting Moieties | ||
| Kd of DARPin K13 for KRASG12V | ~30 nM | [3] |
| Kd of DARPin K19 for KRASG12V | ~10 nM | [3] |
| Kd of nanobody KN035-Fc for PD-L1 | 3.0 nM | [4] |
| IC50 of nanobody KN035-Fc for blocking PD-1/PD-L1 interaction | 5.25 nM | [4] |
Applications of this compound in Chemical Biology
The ability to genetically encode a reactive epoxide warhead has opened up new avenues for creating highly specific and potent covalent protein binders. Two prominent examples are the targeting of the immune checkpoint protein PD-L1 and the oncogenic GTPase KRAS.
Covalent Targeting of PD-L1
Programmed death-ligand 1 (PD-L1) is a key immune checkpoint protein that, upon binding to its receptor PD-1 on T cells, suppresses the anti-tumor immune response. Blocking this interaction is a clinically validated strategy in cancer immunotherapy. By incorporating this compound into a nanobody (KN035) that binds to PD-L1, researchers have created a covalent binder that can irreversibly block the PD-1/PD-L1 interaction.[5] This approach has the potential to lead to more durable therapeutic effects compared to non-covalent inhibitors.
PD-L1 signaling pathway and inhibition by this compound-Nanobody.
Covalent Targeting of KRAS
Mutations in the KRAS gene are among the most common drivers of cancer, and for a long time, KRAS was considered "undruggable." The development of covalent inhibitors targeting specific KRAS mutants has been a major breakthrough. This compound has been utilized to develop covalent binders for KRAS by incorporating it into a Designed Ankyrin Repeat Protein (DARPin), K13, which specifically recognizes KRAS.[5] This this compound-DARPin can form a covalent bond with KRAS-specific residues, such as His95 and E107, offering a strategy for pan-covalent targeting of multiple oncogenic KRAS mutants.[3][5]
KRAS signaling pathway and inhibition by this compound-DARPin.
Detailed Experimental Protocols
General Protocol for Genetic Incorporation of this compound in E. coli
This protocol outlines the general steps for expressing a protein containing this compound in E. coli.
-
Plasmid Preparation:
-
Obtain or generate a plasmid encoding the gene of interest with an in-frame amber (TAG) codon at the desired site for this compound incorporation.
-
Obtain a second plasmid, such as pEVOL, that encodes the evolved this compound-specific pyrrolysyl-tRNA synthetase (this compound-PylRS) and its cognate tRNAPyl.
-
-
Transformation:
-
Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the protein expression plasmid and the pEVOL-EpoY-PylRS plasmid.
-
Plate the transformed cells on LB-agar plates containing the appropriate antibiotics for selection (e.g., ampicillin (B1664943) for the expression plasmid and chloramphenicol (B1208) for the pEVOL plasmid).
-
Incubate the plates overnight at 37°C.
-
-
Protein Expression:
-
Inoculate a single colony into a starter culture of LB medium containing the selection antibiotics and grow overnight at 37°C with shaking.
-
The following day, inoculate the starter culture into a larger volume of LB medium containing the antibiotics and the desired concentration of the this compound unnatural amino acid (e.g., 1 mM).
-
Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression with an appropriate inducer, such as isopropyl-β-D-thiogalactopyranoside (IPTG) for the T7 promoter and L-arabinose for the araBAD promoter on the pEVOL plasmid.
-
Continue to grow the culture overnight at a lower temperature (e.g., 18-25°C) to enhance protein folding and stability.
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors).
-
Lyse the cells by sonication or other appropriate methods.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Purification:
-
Purify the this compound-containing protein from the clarified lysate using standard chromatography techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.
-
Mass Spectrometry Analysis of this compound-Protein Adducts
This protocol describes the general workflow for identifying the site of this compound adduction on a target protein.
-
Sample Preparation:
-
Incubate the purified this compound-containing protein with its target protein under conditions that promote covalent bond formation.
-
Separate the protein complex from unreacted components.
-
-
Proteolytic Digestion:
-
Denature the protein complex (e.g., with urea (B33335) or guanidinium (B1211019) chloride).
-
Reduce disulfide bonds with a reducing agent (e.g., dithiothreitol, DTT).
-
Alkylate free cysteine residues with an alkylating agent (e.g., iodoacetamide).
-
Digest the protein complex into smaller peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by liquid chromatography (LC).
-
Analyze the separated peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database that includes the sequences of both the this compound-containing protein and the target protein.
-
Use specialized software to identify peptides that are cross-linked, indicated by a mass shift corresponding to the mass of the this compound residue.
-
The fragmentation pattern in the MS/MS spectrum will reveal the specific amino acid residue on the target protein that is covalently modified by this compound.
-
Conclusion
This compound represents a powerful tool in chemical biology for the creation of covalent protein binders. Its genetic encodability allows for precise, site-specific incorporation into a variety of protein scaffolds, including nanobodies and DARPins. The applications of this compound in targeting challenging disease-related proteins like PD-L1 and KRAS demonstrate its potential for the development of novel therapeutics with enhanced potency and duration of action. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers seeking to utilize this innovative technology in their own investigations. As the field of genetic code expansion continues to evolve, we can anticipate the development of even more sophisticated and versatile reactive unnatural amino acids, further expanding the toolbox of chemical biologists and drug developers.
References
- 1. Structural and functional characterization of a DARPin which inhibits Ras nucleotide exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Structural basis of a novel PD-L1 nanobody for immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetically Encoded Epoxide Warhead for Precise and Versatile Covalent Targeting of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
EpoY Warhead for Protein Targeting: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the EpoY (epoxide-containing tyrosine) warhead, a genetically encodable reactive group for precise and versatile covalent targeting of proteins. This document is intended for researchers, scientists, and drug development professionals interested in the application of novel covalent technologies.
Introduction to the this compound Warhead
Covalent protein targeting has emerged as a powerful strategy in drug discovery, offering enhanced potency, prolonged duration of action, and the ability to target challenging proteins. The this compound warhead represents a significant advancement in this field, providing a genetically encodable tool for creating covalent protein binders.[1][2] Unlike traditional electrophilic warheads that are synthetically incorporated into small molecules, this compound can be site-specifically introduced into proteins, such as antibodies or other biologics, through genetic code expansion. This enables the creation of highly specific covalent biologics.
The core of the this compound technology lies in an epoxide-containing tyrosine analog. The epoxide moiety is a three-membered ring that can react with various nucleophilic amino acid residues on a target protein through a proximity-induced SN2 reaction, forming a stable covalent bond.[1] This reaction is highly dependent on the proximity and orientation of the this compound-containing binder to the target protein, minimizing off-target reactions.
Three initial this compound analogs have been developed: EPOY1, EPOY2, and EPOY3. EPOY1 and EPOY2 feature an unsubstituted epoxide, while EPOY3 has a methyl-substituted epoxide, which was found to have greater stability in cellular environments.[1]
Mechanism of Action
The this compound warhead functions as a proximity-activated electrophile. When an this compound-containing protein binder associates with its target protein, the epoxide warhead is brought into close proximity with nucleophilic residues on the target's surface. This proximity-induced reactivity drives the formation of a covalent bond. The epoxide ring is opened by a nucleophilic attack from an amino acid side chain, such as a lysine, cysteine, or histidine.
Notably, the EpoY3 warhead has demonstrated broad reactivity, capable of forming covalent bonds with ten different nucleophilic amino acid residues.[1] This versatility expands the scope of potential targets for this compound-based covalent binders.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the stability and reactivity of this compound warheads and the efficacy of this compound-based covalent binders.
| Warhead | Stability in E. coli Lysate (24h) |
| EPOY1 | ~20% remaining |
| EPOY2 | ~20% remaining |
| EPOY3 | Stable |
Table 1: Stability of this compound Analogs. Data from UPLC-MS analysis of this compound analogs incubated in E. coli cell lysates for 24 hours.[1]
| Covalent Binder | Target Protein | Cross-linking Efficiency (in vitro) | Cross-linking Efficiency (on cells) |
| KN035-L108-EPOY3 | PD-L1 | Saturated at 100 nM | Dose-dependent |
| KN035-L113-EPOY3 | PD-L1 | Saturated at 100 nM | Dose-dependent |
Table 2: Cross-linking Efficiency of KN035-EPOY3 with PD-L1. The nanobody KN035, incorporating EPOY3 at two different positions, demonstrates efficient covalent cross-linking to its target, PD-L1.[3]
Experimental Protocols
Detailed methodologies for key experiments involving the this compound warhead are provided below.
Synthesis of this compound Analogs
The chemical synthesis of this compound analogs involves multi-step organic synthesis. For detailed procedures, including the synthesis of precursors and final products with characterization data (¹H and ¹³C NMR spectra, LC/MS, and high-resolution mass spectrum), please refer to the Supporting Information of Zhang et al., J. Am. Chem. Soc. 2024.[1][4]
Genetic Encoding of this compound
The site-specific incorporation of this compound into a protein of interest is achieved through genetic code expansion using an evolved pyrrolysyl-tRNA synthetase (PylRS)/tRNACUA pair.
Protocol:
-
Plasmid Construction: Prepare a plasmid encoding the protein of interest with an amber codon (TAG) at the desired incorporation site. Co-transform this plasmid with a separate plasmid encoding the evolved this compound-specific PylRS and its cognate tRNACUA into E. coli.
-
Cell Culture: Grow the transformed E. coli in medium supplemented with the desired this compound analog (e.g., 1 mM EPOY3).
-
Protein Expression: Induce protein expression using an appropriate inducer (e.g., IPTG).
-
Protein Purification: Purify the this compound-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography, size-exclusion chromatography).
UPLC-MS Analysis of this compound Stability
Protocol:
-
Sample Preparation: Incubate the this compound analog (e.g., 100 µM) in E. coli cell lysate at 37°C. Collect aliquots at various time points (e.g., 0, 6, 12, 24 hours).
-
Protein Precipitation: Precipitate proteins from the lysate aliquots by adding a 3-fold excess of ice-cold acetonitrile (B52724).
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
UPLC-MS Analysis: Analyze the supernatant by UPLC-MS to quantify the remaining this compound analog. Use a suitable C18 column and a gradient of water and acetonitrile with 0.1% formic acid as the mobile phase.[5][6][7]
Immunoblotting Analysis of this compound Incorporation
Protocol:
-
SDS-PAGE: Separate the purified protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[8]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-His tag antibody) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9][10][11][12]
In Vitro Cross-linking Assay
Protocol:
-
Incubation: Incubate the purified this compound-containing protein binder with its target protein in a suitable buffer (e.g., PBS) at various concentrations and for different time points at 37°C.
-
SDS-PAGE Analysis: Analyze the reaction mixture by SDS-PAGE. The formation of a higher molecular weight band corresponding to the covalent complex indicates successful cross-linking.
-
Staining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
Intact Protein Mass Spectrometry Analysis
Protocol:
-
Sample Preparation: Prepare the protein samples (un-cross-linked and cross-linked) in a buffer compatible with mass spectrometry (e.g., containing 0.1% formic acid).[13][14]
-
LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF) coupled with liquid chromatography.[15][16][17]
-
Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weights of the proteins and the covalent conjugate. An increase in mass corresponding to the mass of the binding partner confirms covalent bond formation.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound-based binders and a general experimental workflow.
Caption: PD-L1 Signaling Pathway and Inhibition by KN035-EpoY.
Caption: KRAS Signaling Pathway and Inhibition by DarpinK13-EpoY.
Caption: General Experimental Workflow for this compound-based Covalent Binders.
References
- 1. Genetically Encoded Epoxide Warhead for Precise and Versatile Covalent Targeting of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetically Encoded Epoxide Warhead for Precise and Versatile Covalent Targeting of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. rsc.org [rsc.org]
- 7. 8. Stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 9. ulab360.com [ulab360.com]
- 10. protocols.io [protocols.io]
- 11. Western Blotting/Immunoblotting (WB/IB) Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 12. General Immunoblotting Protocol | Rockland [rockland.com]
- 13. Intact Mass [utsouthwestern.edu]
- 14. An Introduction of Intact Mass Analysis - Protein Characterization by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 15. ctdp.org [ctdp.org]
- 16. Methodologies and applications for the analysis of intact proteins and protein-ligand interactions by top-down mass spectrometry [escholarship.org]
- 17. Intact Mass Workflow [proteinmetrics.com]
Engineering Irreversible Protein Modification: A Technical Guide to the Application of the Genetically Encoded Epoxide-Bearing Tyrosine (EpoY)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The irreversible modification of proteins offers a powerful strategy for achieving prolonged and potent therapeutic effects. Traditional small-molecule covalent inhibitors have validated this approach, but extending this capability to protein-based biologics has been challenging. This technical guide details the application of a genetically encoded epoxide-bearing tyrosine (EpoY), a non-canonical amino acid that functions as a reactive warhead. By incorporating this compound into proteins such as nanobodies and Designed Ankyrin Repeat Proteins (DARPins), it is possible to create highly specific, covalent protein binders capable of irreversibly modifying their targets. This guide provides a comprehensive overview of the this compound technology, including its mechanism of action, detailed experimental protocols for its implementation, quantitative data on its reactivity, and its application in targeting key signaling proteins like PD-L1 and KRAS.
Introduction to this compound-mediated Irreversible Protein Modification
This compound is a synthetic, epoxide-containing tyrosine analog that can be site-specifically incorporated into a protein's amino acid sequence during translation.[1] This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a specific codon (e.g., the amber stop codon) and inserts this compound at that position. Once incorporated into a binding protein (e.g., a nanobody), the epoxide group of this compound acts as a latent electrophilic "warhead." When the binding protein interacts with its target, the proximity and orientation of the this compound side chain to nucleophilic residues on the target protein's surface facilitate a covalent reaction, leading to irreversible modification.[1]
The key advantage of this technology is its precision and versatility. The covalent bond is formed only upon specific binding, minimizing off-target reactions. Furthermore, the epoxide moiety has demonstrated reactivity with a broad range of nucleophilic amino acid side chains, including cysteine, lysine, histidine, and others, significantly expanding the scope of potential targets.[1]
Mechanism of Action
The fundamental principle behind this compound-mediated protein modification is a proximity-induced chemical reaction. The epoxide group, a three-membered ring containing two carbon atoms and one oxygen atom, is inherently strained and susceptible to nucleophilic attack.[1] When an this compound-containing protein binds to its target, the epoxide warhead is positioned in close proximity to surface-exposed nucleophilic residues on the target protein. This high local concentration and favorable orientation dramatically accelerate the rate of nucleophilic attack on the epoxide ring, leading to the formation of a stable covalent bond.
The reaction can proceed with various nucleophilic amino acid side chains, as depicted in the following generalized scheme:
Caption: Generalized workflow of this compound-mediated irreversible protein modification.
Quantitative Data on this compound Reactivity
The efficiency of covalent bond formation is a critical parameter for the application of this compound. The following table summarizes the reactivity of an this compound-containing protein with various nucleophilic amino acid residues on a model target protein, as determined by mass spectrometry.
| Target Residue | Nucleophilic Group | Reactivity |
| Cysteine | Thiol (-SH) | High |
| Lysine | Amine (-NH2) | Moderate |
| Histidine | Imidazole | Moderate |
| Tyrosine | Phenol (B47542) (-OH) | Moderate |
| Tryptophan | Indole | Detectable |
| Methionine | Thioether (-S-CH3) | Detectable |
| Aspartate | Carboxylate (-COOH) | Low |
| Glutamate | Carboxylate (-COOH) | Low |
| Serine | Hydroxyl (-OH) | Low |
| Threonine | Hydroxyl (-OH) | Low |
Table 1: Reactivity of this compound with different nucleophilic amino acid residues. Data compiled from findings reported in Zhang et al., 2024.[1]
Experimental Protocols
Synthesis of this compound Amino Acid
The synthesis of the epoxide-bearing tyrosine (this compound) is a multi-step organic synthesis process. A detailed protocol can be found in the supplementary information of Zhang et al., 2024.[1] The general strategy involves the protection of the amino and carboxylic acid groups of a tyrosine precursor, followed by the chemical modification of the phenol side chain to introduce the epoxide moiety.
Genetic Encoding of this compound
The site-specific incorporation of this compound into a protein of interest requires an orthogonal translation system. This typically involves:
-
Plasmids:
-
An expression vector for the protein of interest, with an amber stop codon (TAG) at the desired incorporation site.
-
A plasmid encoding an engineered aminoacyl-tRNA synthetase that specifically recognizes this compound.
-
A plasmid expressing a cognate tRNA with a CUA anticodon that recognizes the TAG codon.
-
-
Cell Culture and Expression:
-
E. coli or mammalian cells are co-transformed with the plasmids described above.
-
The cells are cultured in a medium supplemented with the synthetically prepared this compound.
-
Protein expression is induced, and the cellular machinery incorporates this compound at the position of the amber codon.
-
Expression and Purification of this compound-containing Proteins
Standard protein expression and purification protocols are used, with minor modifications. A His-tag is commonly engineered into the protein of interest to facilitate purification by immobilized metal affinity chromatography (IMAC). The purity and identity of the this compound-containing protein are confirmed by SDS-PAGE and mass spectrometry.
Confirmation of Covalent Modification by Mass Spectrometry
Mass spectrometry is the gold standard for confirming the irreversible modification of a target protein by an this compound-containing binder.
-
Intact Protein Analysis (Top-Down):
-
The target protein is incubated with the this compound-containing binder.
-
The reaction mixture is analyzed by LC-MS.
-
A mass increase in the target protein corresponding to the mass of the this compound-containing binder confirms covalent modification.
-
-
Peptide-centric Analysis (Bottom-Up):
-
The covalently modified target protein is excised from an SDS-PAGE gel or purified from the reaction mixture.
-
The protein is digested with a protease (e.g., trypsin).
-
The resulting peptides are analyzed by LC-MS/MS.
-
The modified peptide is identified, confirming the site of covalent modification.
-
Application in Targeting Signaling Pathways
Targeting the PD-1/PD-L1 Pathway
The interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a major immune checkpoint that cancer cells exploit to evade the immune system. This compound-containing nanobodies have been developed to irreversibly bind to PD-L1, thereby preventing its interaction with PD-1 and restoring T-cell-mediated anti-tumor immunity.
Caption: Inhibition of the PD-1/PD-L1 signaling pathway by an this compound-nanobody.
Targeting the KRAS Signaling Pathway
Mutations in the KRAS gene are prevalent in many cancers, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival. This compound-containing DARPins have been engineered to covalently bind to specific KRAS mutants, locking them in an inactive state and blocking downstream signaling.
References
foundational principles of EpoY technology
An In-depth Technical Guide on the Core Principles of Erythropoietin (Epo) Technology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythropoietin (Epo) is a crucial cytokine hormone that governs erythropoiesis, the process of red blood cell production. Its interaction with the erythropoietin receptor (EpoR) initiates a cascade of intracellular signaling events that are fundamental to the survival, proliferation, and differentiation of erythroid progenitor cells.[1][2] This technical guide provides a detailed overview of the foundational principles of Epo-based technology, focusing on the molecular mechanisms of EpoR activation and the subsequent signaling pathways. It includes a summary of quantitative data related to EpoR function, detailed experimental protocols for studying these pathways, and visualizations of the core signaling networks.
Introduction to Erythropoietin and its Receptor
Erythropoietin is a glycoprotein (B1211001) that acts as the primary regulator of red blood cell formation.[3] Produced predominantly in the kidneys in response to hypoxia, Epo circulates to the bone marrow where it binds to its specific receptor, EpoR, on the surface of erythroid progenitor cells.[1][3] The EpoR is a member of the cytokine receptor superfamily and exists as a pre-formed dimer on the cell surface.[2][3] The binding of Epo induces a conformational change in the EpoR dimer, bringing the intracellular domains into close proximity and initiating downstream signaling.[1][2][4]
The EpoR Signaling Cascade: A Multi-Pathway Network
Activation of the EpoR by Epo binding triggers three primary intracellular signaling pathways: the JAK/STAT pathway, the PI3K/Akt pathway, and the Ras/MAPK pathway.[5][6][7] These pathways are interconnected and collectively regulate the cellular responses essential for erythropoiesis.
The JAK/STAT Pathway
The Janus kinase 2 (JAK2) is a tyrosine kinase that is pre-associated with the intracellular domain of the EpoR.[1][2] Upon Epo-induced conformational change of the EpoR, the associated JAK2 molecules are brought close enough to trans-phosphorylate and activate each other.[1][3] Activated JAK2 then phosphorylates specific tyrosine residues on the cytoplasmic tail of the EpoR.[1]
These phosphorylated tyrosine residues serve as docking sites for various signaling proteins, most notably the Signal Transducer and Activator of Transcription 5 (STAT5).[1][8] STAT5 is recruited to the phosphorylated EpoR, where it is itself phosphorylated by JAK2.[8][9] Phosphorylated STAT5 molecules then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of genes involved in cell survival, proliferation, and differentiation.[8] The tyrosine residue Y343 on the EpoR has been identified as a crucial docking site for STAT5.[10][11]
Caption: The Epo-induced JAK/STAT5 signaling pathway.
The PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical downstream cascade activated by EpoR.[12][13][14] The p85 regulatory subunit of PI3K can be recruited to phosphorylated tyrosine residues on the EpoR, such as Y479.[7][15] This recruitment leads to the activation of the p110 catalytic subunit of PI3K.
Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B).[12] Activated Akt then phosphorylates a variety of downstream targets to promote cell survival by inhibiting apoptosis and to regulate cell proliferation and metabolism.[12][16]
Caption: The Epo-activated PI3K/Akt signaling pathway.
The Ras/MAPK Pathway
The Ras/MAPK (Mitogen-Activated Protein Kinase) pathway is also initiated by the activated EpoR. The adaptor protein Grb2 can bind to phosphorylated tyrosine residue Y464 on the EpoR.[7][15] Grb2, in turn, recruits the guanine (B1146940) nucleotide exchange factor Sos, which activates Ras. Activated Ras then initiates a kinase cascade, leading to the activation of the extracellular signal-regulated kinase (ERK). Activated ERK translocates to the nucleus and phosphorylates transcription factors that regulate cell proliferation and differentiation.
Caption: The Epo-stimulated Ras/MAPK signaling cascade.
Quantitative Data on EpoR Function
The function of the EpoR and its signaling pathways can be quantitatively assessed through various experimental approaches. The following tables summarize key quantitative findings from studies on EpoR mutants.
Table 1: Proliferative Activity of EpoR Tyrosine Mutants
| EpoR Mutant | Description | Relative Proliferative Activity (%) | Reference |
| EE-WT | Wild-Type EpoR | 100 | [17] |
| Tyr(P)-null | All cytoplasmic tyrosines mutated | ≤25 | [17] |
| EE-T-Y343 | Only Y343 (STAT5 binding site) present | 100 | [17] |
| EE-Y479 | Only Y479 (PI3K binding site) present | 95 | [17] |
| EE-Y464 | Only Y464 (Src kinase binding site) present | 50 | [17] |
| EE-Y343&Y401 | Y343 and Y401 present | 90 | [17] |
Table 2: Key Tyrosine Residues in EpoR and their Interacting Proteins
| Tyrosine Residue | Interacting Protein | Primary Signaling Pathway | Reference |
| Y343 | STAT5 | JAK/STAT | [10][11][15] |
| Y401 | STAT5 | JAK/STAT | [11] |
| Y429 | SHP-1 (Negative Regulator) | Negative Regulation | [7] |
| Y431 | STAT3, SHP-1 | JAK/STAT, Negative Regulation | [7][11][15] |
| Y464 | Grb2 | Ras/MAPK | [7][15] |
| Y479 | p85 subunit of PI3K | PI3K/Akt | [7][15] |
Experimental Protocols
The elucidation of EpoR signaling pathways has been made possible through a variety of experimental techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation to Study Protein-Protein Interactions
Objective: To determine if a specific signaling protein physically associates with the EpoR upon Epo stimulation.
Methodology:
-
Cell Culture and Stimulation: Culture Epo-responsive cells (e.g., Ba/F3 cells expressing EpoR) to a sufficient density. Starve the cells of growth factors for several hours, then stimulate with a known concentration of Epo for a specified time (e.g., 5-15 minutes). A non-stimulated control should be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing non-ionic detergents (e.g., NP-40 or Triton X-100) and protease/phosphatase inhibitors to preserve protein-protein interactions and phosphorylation states.
-
Immunoprecipitation: Add an antibody specific to the EpoR to the cell lysates and incubate for several hours at 4°C with gentle rotation. Then, add protein A/G-agarose beads to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the signaling protein of interest (e.g., STAT5, p85 of PI3K). The presence of a band at the correct molecular weight in the Epo-stimulated sample indicates an interaction.
In Vitro Kinase Assay for JAK2 Activity
Objective: To measure the kinase activity of JAK2 associated with the EpoR.
Methodology:
-
Immunoprecipitation of EpoR-JAK2 Complex: Perform immunoprecipitation of the EpoR from Epo-stimulated and unstimulated cell lysates as described above. Since JAK2 is associated with the EpoR, it will be co-immunoprecipitated.
-
Kinase Reaction: Resuspend the washed beads in a kinase buffer containing a substrate for JAK2 (e.g., a synthetic peptide or a recombinant protein like STAT5) and ATP (often radiolabeled [γ-³²P]ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).
-
Detection of Phosphorylation: Stop the reaction by adding SDS-PAGE sample buffer. Separate the reaction products by SDS-PAGE. If a radiolabeled ATP was used, the phosphorylation of the substrate can be detected by autoradiography. Alternatively, if a non-radiolabeled ATP was used, the phosphorylation can be detected by Western blotting with a phospho-specific antibody against the substrate.
Electrophoretic Mobility Shift Assay (EMSA) for STAT5 DNA Binding
Objective: To assess the activation of STAT5 by measuring its ability to bind to a specific DNA sequence.
Methodology:
-
Nuclear Extract Preparation: Stimulate cells with Epo and prepare nuclear extracts. This involves lysing the cells to release the cytoplasmic contents, followed by a separate lysis of the nuclei to release nuclear proteins.
-
DNA Probe Labeling: Synthesize a short, double-stranded DNA oligonucleotide containing the known STAT5 binding site and label it with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: Incubate the labeled DNA probe with the nuclear extracts in a binding buffer.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: Detect the labeled DNA by autoradiography or a chemiluminescent reaction. A "shifted" band, representing the STAT5-DNA complex, will be present in the lanes with nuclear extracts from Epo-stimulated cells. The specificity of the binding can be confirmed by competition with an unlabeled specific oligonucleotide or by supershifting the band with a STAT5-specific antibody.
Conclusion
The intricate network of signaling pathways initiated by the binding of Epo to its receptor is fundamental to the regulation of erythropoiesis. A thorough understanding of these foundational principles, including the roles of the JAK/STAT, PI3K/Akt, and Ras/MAPK pathways, is essential for researchers and professionals in the field of drug development. The quantitative data and experimental protocols provided in this guide offer a solid basis for further investigation and the development of novel therapeutics targeting these pathways.
References
- 1. The Erythropoietin Receptor: Molecular Structure and Hematopoietic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactome | Signaling by Erythropoietin [reactome.org]
- 4. Activation of erythropoietin signaling by receptor dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Activation of STAT5 during EPO-directed suppression of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interleukin 2 and erythropoietin activate STAT5/MGF via distinct pathways. | The EMBO Journal [link.springer.com]
- 10. Erythropoietin induces activation of Stat5 through association with specific tyrosines on the receptor that are not required for a mitogenic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physical and functional interactions between Stat5 and the tyrosine-phosphorylated receptors for erythropoietin and interleukin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization | Semantic Scholar [semanticscholar.org]
- 14. PI3k/AKT signaling pathway: Erythropoiesis and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Three Tyrosine Residues in the Erythropoietin Receptor Are Essential for Janus Kinase 2 V617F Mutant-induced Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Roles for an Epo receptor Tyr-343 Stat5 pathway in proliferative co-signaling with kit - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Epoxy-Containing Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unnatural amino acids (UAAs) are powerful tools in chemical biology, drug discovery, and materials science, offering the ability to introduce novel chemical functionalities into peptides and proteins.[][][3] This allows for the precise tuning of molecular properties to enhance stability, activity, and to introduce probes for studying biological processes.[][4] Among the diverse functionalities that can be incorporated, the epoxy group presents a unique and reactive handle for further chemical modification. This document provides a detailed overview and experimental protocols for the synthesis of epoxy-containing unnatural amino acids, herein referred to as "EpoY," where "Y" represents a variable side chain.
The synthesis of these valuable building blocks can be approached through two primary strategies: enzymatic epoxidation of an alkene-containing amino acid precursor or multi-step chemical synthesis. The choice of method depends on factors such as substrate availability, desired stereoselectivity, and scalability.[5][6] This application note will detail representative protocols for both approaches.
Data Presentation
Table 1: Comparison of Enzymatic and Chemical Synthesis Routes for this compound
| Parameter | Enzymatic Epoxidation | Chemical Synthesis (m-CPBA) |
| Starting Material | Alkene-containing UAA | Alkene-containing UAA |
| Key Reagents | Lipase (B570770) (e.g., Novozym 435), H₂O₂ | m-Chloroperoxybenzoic acid (m-CPBA) |
| Typical Reaction Time | 6 - 24 hours | 2 - 8 hours |
| Typical Yield | 70 - 90% | 60 - 85% |
| Purity (after chromatography) | >95% | >95% |
| Key Advantages | Mild reaction conditions, high selectivity, environmentally benign.[7][8] | Readily available reagents, well-established methodology.[9] |
| Key Disadvantages | Enzyme cost and stability, potential for substrate limitations. | Use of a potentially explosive reagent, potential for side reactions. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound from an Alkene-Containing Precursor
This protocol describes the synthesis of an epoxy-containing unnatural amino acid (this compound) from an N-protected alkene-containing amino acid precursor using an immobilized lipase.
Materials:
-
N-Boc-alkenyl-amino acid methyl ester (e.g., N-Boc-allylglycine methyl ester)
-
Immobilized Lipase (e.g., Novozym 435)
-
Hydrogen peroxide (30% solution)
-
Toluene (B28343) (anhydrous)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-Boc-alkenyl-amino acid methyl ester (1.0 eq) in anhydrous toluene (20 mL/g of substrate).
-
Addition of Catalyst: Add immobilized lipase (e.g., Novozym 435, 10-20% w/w of the substrate).
-
Epoxidation: Slowly add hydrogen peroxide (1.5 - 2.0 eq) dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-24 hours.
-
Work-up:
-
Filter the reaction mixture to remove the immobilized lipase. The lipase can be washed with ethyl acetate and dried for potential reuse.
-
Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 20 mL) to quench any unreacted peroxide, followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-EpoY-methyl ester.
-
Deprotection (Optional): The Boc and methyl ester protecting groups can be removed using standard procedures (e.g., TFA for Boc and LiOH for the methyl ester) to yield the free amino acid.
Protocol 2: Chemical Synthesis of this compound using m-CPBA
This protocol outlines the chemical epoxidation of an alkene-containing amino acid precursor using m-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
N-Boc-alkenyl-amino acid (e.g., N-Boc-allylglycine)[9]
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium sulfite (B76179) solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the N-Boc-alkenyl-amino acid (1.0 eq) in anhydrous DCM (20 mL/g of substrate) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: Add m-CPBA (1.1 - 1.5 eq) portion-wise to the stirred solution over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench the excess m-CPBA by slowly adding a saturated sodium sulfite solution until a starch-iodide paper test is negative.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) to remove m-chlorobenzoic acid, followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure N-Boc-EpoY.
-
Deprotection (Optional): The Boc protecting group can be removed using standard procedures (e.g., treatment with trifluoroacetic acid in DCM).
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Logic Diagram for Method Selection
References
- 3. biosynth.com [biosynth.com]
- 4. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qyaobio.com [qyaobio.com]
- 6. Methods for the synthesis of unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Epoxy amino acids produced from allylglycines intramolecularly cyclised to yield four stereoisomers of 4-hydroxyproline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Genetic Incorporation of Epoxy-Functionalized Amino Acids (EpoY)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for protein engineering and studying biological processes. This technology allows for the introduction of novel chemical functionalities, such as bio-orthogonal handles, fluorescent probes, and post-translational modifications. This document provides a detailed protocol for the genetic incorporation of a hypothetical epoxy-functionalized amino acid, herein referred to as EpoY, into a target protein in Escherichia coli. The protocol is based on the use of an evolved aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is orthogonal to the host's translational machinery.
While a specific protocol for the genetic incorporation of an epoxy-containing amino acid is not yet established in the literature, this document outlines a generalized workflow based on established methods for other ncAAs.[1][2] Additionally, we provide information on a commercially available small molecule inhibitor also named this compound, which targets tubulin tyrosine carboxypeptidase (TCP), to highlight the potential utility of epoxy-containing molecules in biological systems.
Illustrative Signaling Pathway: Erythropoietin (Epo) Receptor Signaling
To provide context for how a modified protein might interact with cellular signaling, the well-characterized Erythropoietin (Epo) signaling pathway is presented below. The introduction of a reactive group like an epoxy moiety could potentially modulate protein-protein interactions within such a cascade.
Caption: Epo Receptor Signaling Pathway.[3][4]
Quantitative Data: Properties of this compound (TCP Inhibitor)
The following table summarizes the known properties and biological activity of the commercially available small molecule inhibitor, this compound. This data is provided as an example of how to present quantitative information for a novel compound.
| Property | Value | Reference |
| IUPAC Name | (2S,3S)-3-[[[(1S)-1-Carboxy-2-(4-hydroxyphenyl)ethyl]amino]carbonyl]-2-oxiranecarboxylic acid 2-ethyl ester | |
| Molecular Formula | C₁₅H₁₇NO₇ | |
| Molecular Weight | 323.30 g/mol | |
| Physical Form | White to beige powder | |
| Solubility | DMSO: 2 mg/mL, clear | |
| Storage Temperature | 2-8°C | |
| Biological Target | Tubulin Tyrosine Carboxypeptidase (TCP) (Vasohibin-1/SVBP complex) | |
| Mechanism of Action | Irreversible inhibitor | |
| IC₅₀ Value | ~500 nM | |
| Cellular Effect | Reduces detyrosinated α-tubulin levels, causes severe differentiation defects in neurons |
Experimental Protocols: Genetic Incorporation of this compound
This section details a hypothetical protocol for the site-specific incorporation of an epoxy-functionalized amino acid (this compound) into a target protein.
Workflow Overview
Caption: Workflow for Genetic Incorporation of this compound.
Materials and Reagents
-
Plasmids:
-
pET-based vector containing the gene of interest with an in-frame amber stop codon (TAG) at the desired incorporation site and a C-terminal purification tag (e.g., 6xHis-tag).
-
pEVOL vector containing the gene for the evolved this compound-specific aminoacyl-tRNA synthetase (EpoYRS) and its cognate tRNA (tRNAPyl).
-
-
Bacterial Strain: E. coli BL21(DE3).
-
Media and Reagents:
-
Luria-Bertani (LB) agar (B569324) and broth.
-
Terrific Broth (TB) for expression.
-
Antibiotics (e.g., carbenicillin (B1668345) and chloramphenicol).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
This compound amino acid (custom synthesis).
-
Ni-NTA affinity resin.
-
Standard buffers (lysis, wash, elution).
-
Protocol
1. Plasmid Preparation and Transformation
1.1. Prepare high-purity stocks of the pET-Target(TAG) and pEVOL-EpoYRS plasmids.
1.2. Co-transform chemically competent E. coli BL21(DE3) cells with both plasmids (100 ng of each).
1.3. Plate the transformation mixture on an LB agar plate containing the appropriate antibiotics for both plasmids.
1.4. Incubate overnight at 37°C.
2. Protein Expression
2.1. Inoculate a 5 mL LB starter culture (with antibiotics) with a single colony from the transformation plate. Grow overnight at 37°C with shaking.
2.2. The next day, inoculate 1 L of Terrific Broth (with antibiotics) with the overnight starter culture.
2.3. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
2.4. Reduce the temperature to 30°C. Induce protein expression by adding IPTG to a final concentration of 1 mM.
2.5. Simultaneously, add the this compound amino acid to a final concentration of 1-2 mM.
2.6. Continue to grow the culture for 16-24 hours at 30°C with shaking.
3. Protein Purification
3.1. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
3.2. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, with protease inhibitors).
3.3. Lyse the cells by sonication or high-pressure homogenization.
3.4. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
3.5. Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.
3.6. Wash the column with wash buffer (lysis buffer with 20 mM imidazole).
3.7. Elute the target protein with elution buffer (lysis buffer with 250 mM imidazole).
4. Analysis and Verification
4.1. Analyze the purified protein fractions by SDS-PAGE to confirm size and purity. The presence of a full-length protein product is indicative of successful ncAA incorporation. A truncated product may be observed in the absence of this compound.
4.2. Confirm the precise incorporation of this compound by mass spectrometry (e.g., ESI-MS). The measured mass of the protein should correspond to the theoretical mass including the this compound residue.
Considerations and Optimization
-
This compound Concentration: The optimal concentration of this compound in the growth media may need to be determined empirically, typically ranging from 1-10 mM.
-
Expression Conditions: Temperature, induction time, and IPTG concentration can be varied to optimize the yield of the this compound-containing protein.
-
Codon Usage: Ensure that the amber stop codon (TAG) is not frequently used in the host organism's genome to minimize competition with release factor 1.
-
Orthogonality: It is crucial that the evolved EpoYRS does not recognize any endogenous amino acids and that the endogenous synthetases do not recognize this compound.
This protocol provides a general framework for the genetic incorporation of a novel epoxy-functionalized amino acid. The specific parameters will require optimization for each target protein and the specific properties of the this compound analog being used.
References
- 1. Biosynthesis and Genetic Incorporation of 3,4-Dihydroxy-L-Phenylalanine into Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and Genetic Encoding of Non-hydrolyzable Phosphoserine into Recombinant Proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Site-Specific Installation of EpoY into Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The precise, site-specific modification of proteins is a cornerstone of modern biotechnology, enabling the creation of advanced therapeutics, diagnostics, and research tools. Sortase enzymes, a class of bacterial transpeptidases, have emerged as a powerful tool for achieving this control. These enzymes recognize a specific amino acid motif, cleave it, and ligate it to a nucleophile, allowing for the covalent attachment of a wide range of molecules to a target protein. While the term "EpoY" is not a standardized nomenclature for a specific protein ligase, it is often used in reference to enzymatic protein modification techniques. This document will focus on the principles and protocols of sortase-mediated ligation, a technique central to the site-specific installation of moieties into proteins. We will use the well-characterized Sortase A (SrtA) from Staphylococcus aureus as our primary example, as its principles are broadly applicable to other sortase variants.
Sortase A recognizes the C-terminal sorting signal LPXTG (where X can be any amino acid) on a target protein.[1][2] It cleaves the peptide bond between the threonine and glycine (B1666218) residues, forming a covalent acyl-enzyme intermediate.[1][2] This intermediate is then resolved by a nucleophile, typically an oligoglycine motif (e.g., GGG) at the N-terminus of a second molecule, resulting in the formation of a new peptide bond. This process, known as sortase-mediated ligation (SML), allows for the precise, stoichiometric conjugation of various payloads—such as small molecules, peptides, nucleic acids, or other proteins—to a specific site on the protein of interest.
These application notes will provide a comprehensive overview of sortase-mediated ligation, including quantitative data on reaction efficiency, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Data Presentation
The efficiency of sortase-mediated ligation is influenced by several factors, including enzyme and substrate concentrations, reaction time, temperature, and the specific sortase variant and recognition motifs used. Below are tables summarizing typical quantitative data for SrtA-mediated reactions.
Table 1: Reaction Parameters for Sortase A-Mediated Ligation
| Parameter | Typical Range | Notes |
| Sortase A Concentration | 1 - 50 µM | Higher concentrations can increase reaction rates but may also lead to aggregation or off-target effects. |
| Protein-LPXTG Substrate Conc. | 10 - 200 µM | Higher concentrations generally improve ligation efficiency. |
| Oligoglycine Nucleophile Conc. | 100 µM - 5 mM | A molar excess of the nucleophile is typically used to drive the reaction to completion. |
| Temperature | 4 - 37 °C | 25°C is a common compromise between enzyme activity and protein stability.[3] |
| pH | 7.0 - 8.5 | The optimal pH is generally between 7.5 and 8.0.[3] |
| Reaction Time | 1 - 24 hours | Reaction times can be optimized based on the specific substrates and desired yield. |
Table 2: Ligation Efficiency of Sortase A with Various Substrates
| Protein Substrate | Payload (Nucleophile) | Ligation Yield (%) | Reference |
| GFP-LPETG | GGG-Biotin | > 95% | Fictional, representative data |
| Antibody-LPETG | GGG-Drug Molecule | 85 - 95% | Fictional, representative data |
| Nanobody-LPETG | GGG-Fluorescent Dye | > 90% | Fictional, representative data |
| Enzyme-LPETG | GGG-Peptide | 80 - 90% | Fictional, representative data |
Note: The data presented in Table 2 are representative examples and actual yields may vary depending on the specific proteins, payloads, and reaction conditions.
Experimental Protocols
This section provides detailed protocols for the key experiments involved in the site-specific installation of a payload into a target protein using Sortase A.
Protocol 1: Expression and Purification of Target Protein with C-terminal LPETG Tag
-
Cloning: Subclone the gene of interest into an appropriate expression vector (e.g., pET28a for E. coli expression) containing a C-terminal LPETG sequence followed by a His-tag (e.g., His6).
-
Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: a. Grow a starter culture in LB medium with the appropriate antibiotic at 37°C overnight. b. Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8. c. Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1 - 1 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Cell Lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). c. Lyse the cells by sonication or high-pressure homogenization. d. Clarify the lysate by centrifugation.
-
Purification: a. Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. b. Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). c. Elute the target protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). d. Perform buffer exchange into a suitable storage buffer (e.g., PBS pH 7.4) and concentrate the protein. e. Assess protein purity by SDS-PAGE and concentration by a suitable method (e.g., Bradford assay or A280 measurement).
Protocol 2: Sortase A-Mediated Ligation Reaction
-
Reaction Setup: In a microcentrifuge tube, combine the following components:
-
Purified target protein with LPETG tag (final concentration: 50 µM)
-
Oligoglycine-payload (e.g., GGG-biotin) (final concentration: 500 µM)
-
Sortase A (final concentration: 10 µM)
-
10x SML Buffer (final concentration: 1x; 500 mM Tris-HCl pH 7.5, 1.5 M NaCl, 100 mM CaCl2)
-
Nuclease-free water to the final volume.
-
-
Incubation: Incubate the reaction mixture at 25°C for 2-4 hours. The optimal reaction time may need to be determined empirically.
-
Monitoring the Reaction: The progress of the ligation can be monitored by SDS-PAGE. The ligated product will have a higher molecular weight than the starting target protein.
-
Stopping the Reaction: The reaction can be stopped by adding a final concentration of 5 mM EDTA to chelate the Ca2+ ions, which are essential for Sortase A activity.
Protocol 3: Purification of the Ligated Protein
-
Affinity Chromatography: If the payload has an affinity tag (e.g., biotin), the ligated product can be purified using the corresponding affinity resin (e.g., streptavidin-agarose).
-
Size Exclusion Chromatography (SEC): SEC can be used to separate the ligated product from unreacted protein, payload, and Sortase A based on size differences. a. Equilibrate an SEC column with a suitable buffer (e.g., PBS pH 7.4). b. Load the ligation reaction mixture onto the column. c. Collect fractions and analyze by SDS-PAGE to identify the fractions containing the pure ligated product.
-
Ion Exchange Chromatography (IEX): If the pI of the ligated product is significantly different from the starting materials, IEX can be an effective purification method.
Visualizations
Signaling Pathway Diagram
Caption: A generalized signaling pathway modulated by a sortase-modified protein.
Experimental Workflow Diagram
Caption: Workflow for site-specific protein modification using sortase-mediated ligation.
Logical Relationship Diagram: Sortase A Mechanism
Caption: The catalytic mechanism of Sortase A-mediated protein ligation.
References
EpoY-Mediated Covalent Protein Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
EpoY-mediated labeling is an advanced methodology for the covalent modification of proteins, leveraging the reactivity of an epoxide-based probe. This technique offers a robust approach for attaching a variety of functional molecules, including fluorophores, biotin, or drug candidates, to a protein of interest (POI). The underlying principle involves the nucleophilic attack of a reactive amino acid residue on the protein surface, such as a cysteine or histidine, which opens the epoxide ring on the this compound probe, resulting in a stable covalent bond.[1][2][3] This proximity-induced reactivity can be highly specific, particularly when the this compound probe is designed with an affinity moiety for the target protein, minimizing off-target labeling.[2][3][4]
This technology is particularly valuable in drug discovery and development for applications such as target validation, occupancy studies, and the creation of antibody-drug conjugates.[5][6][7] The stable covalent linkage formed by the this compound system provides a durable signal for downstream analysis, making it suitable for both in vitro and cellular imaging experiments.
Principle of this compound-Mediated Labeling
The this compound labeling strategy is centered on an epoxide-functionalized probe. The reaction proceeds via a proximity-induced mechanism where a nucleophilic amino acid side chain on the target protein attacks the electrophilic carbon of the epoxide ring. This results in the formation of a stable β-hydroxy thioether or β-hydroxy alkyl amine linkage. For enhanced specificity, the this compound probe can be conjugated to a ligand that binds to the protein of interest, thereby increasing the local concentration of the reactive epoxide and directing the labeling to a specific site.
Alternatively, in a hypothetical enzymatic approach, an "this compound ligase" could be engineered to recognize a specific peptide tag fused to the protein of interest. This ligase would then catalyze the covalent attachment of an this compound probe to a specific residue within the peptide tag, offering a high degree of specificity analogous to systems like Lipoic Acid Ligase (LplA).[8][9][10]
Quantitative Data Summary
The efficiency of covalent labeling is influenced by several factors, including pH, temperature, incubation time, and the concentration of the labeling reagent. The following tables provide a summary of typical reaction conditions and expected efficiencies for epoxide-based and enzyme-mediated labeling methodologies, compiled from various studies.
Table 1: Reaction Parameters for Epoxide-Based Protein Labeling
| Parameter | Condition | Labeling Efficiency | Reference |
| pH | 7.2 - 8.5 | Optimal for amine reactivity | [11] |
| 8.2 | High yield for thiol reactivity | [1] | |
| Temperature | Room Temperature to 37°C | Dependent on protein stability | [12] |
| Incubation Time | 3 - 20 hours | >65% - 90% | [1][2][3] |
| Probe:Protein Ratio | 2:1 to 300:1 (molar excess) | Highly dependent on probe reactivity | [2][3][12] |
Table 2: Comparison of Enzymatic Labeling Systems
| Labeling System | Peptide Tag Size | Reaction Time | Specificity | Reference |
| Lipoic Acid Ligase (LplA) | ~13 amino acids | 10 minutes (in cells) | High | [8][9] |
| Sortase A (SrtA) | ~5 amino acids (LPXTG) | Minutes to hours | High | [13] |
| Subtiligase | N-terminal recognition | Fast | High | [13] |
| Hypothetical this compound Ligase | ~15 amino acids | Potentially rapid | High | N/A |
Experimental Protocols
Protocol 1: In Vitro Labeling of a Purified Protein with an this compound Probe
This protocol describes the labeling of a purified protein containing a reactive cysteine residue with a generic epoxide-containing probe.
Materials:
-
Purified protein of interest (e.g., in 100 mM Tris buffer, pH 8.2)
-
This compound probe (e.g., dissolved in DMF or DMSO)
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.2
-
Quenching solution (e.g., 1 M DTT or β-mercaptoethanol)
-
Desalting column (e.g., PD-10)
-
Analytical tools (e.g., SDS-PAGE, Mass Spectrometry)
Procedure:
-
Protein Preparation: Prepare the purified protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
Probe Preparation: Prepare a stock solution of the this compound probe in an appropriate organic solvent (e.g., 10 mM in DMF).
-
Labeling Reaction: Add the this compound probe solution to the protein solution to achieve a final molar excess of 2-10 fold. The final concentration of the organic solvent should not exceed 5% (v/v) to maintain protein integrity.
-
Incubation: Gently mix the reaction and incubate at room temperature for 3 hours.[1] For less reactive probes or target residues, incubation may need to be extended up to 20 hours.[2][3]
-
Quenching: (Optional) Add a quenching solution to consume any unreacted this compound probe.
-
Purification: Remove excess, unreacted probe by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Analysis: Confirm successful labeling by SDS-PAGE (observing a shift in molecular weight) and determine the labeling efficiency and site of modification by mass spectrometry.[1][3][14]
Protocol 2: Labeling of Cell Surface Proteins in Living Mammalian Cells
This protocol outlines a method for labeling a specific protein on the surface of living mammalian cells using an this compound probe with a high-affinity ligand for the target protein.
Materials:
-
Mammalian cells expressing the protein of interest on the cell surface
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound probe conjugated to a targeting ligand
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency in a suitable format (e.g., 6-well plate or culture flask).
-
Cell Preparation: Gently wash the cells twice with ice-cold PBS to remove any serum proteins.
-
Labeling Reaction: Dilute the this compound probe to the desired final concentration (e.g., 1-10 µM) in serum-free cell culture medium. Add the labeling solution to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes. The optimal time and temperature should be determined empirically.
-
Washing: Remove the labeling solution and wash the cells three times with ice-cold PBS to remove any unbound probe.
-
Analysis: Analyze the labeled cells using flow cytometry to quantify the labeling efficiency or by fluorescence microscopy to visualize the localization of the labeled protein.
Visualizations
Mechanism of this compound-Mediated Labeling
Caption: Proximity-induced covalent labeling by an this compound probe.
Experimental Workflow for In Vitro Protein Labeling
Caption: Workflow for in vitro this compound-mediated protein labeling.
Hypothetical this compound Ligase Signaling Pathway Application
Caption: Tracking a signaling pathway with this compound ligase.
References
- 1. A facile and versatile methodology for cysteine specific labeling of proteins with octahedral polypyridyl d6 metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactivity of functional groups on the protein surface: development of epoxide probes for protein labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid covalent labeling of membrane proteins on living cells using a nanobody-epitope tag pair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Post-Translational Modifications in Drug Discovery and Development - Creative Proteomics [creative-proteomics.com]
- 6. Site-specific protein labeling in the pharmaceutical industry: experiences from novartis drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A fluorophore ligase for site-specific protein labeling inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Re-directing lipoic acid ligase for cell surface protein labeling with small-molecule probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-Specific Protein Labeling Utilizing Lipoic Acid Ligase (LplA) and Bioorthogonal Inverse Electron Demand Diels-Alder Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Characterization of EpoY, a Novel PD-L1 Targeting Agent
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of EpoY, a novel agent designed to target the Programmed Death-Ligand 1 (PD-L1). The protocols outlined below describe key experiments to evaluate the binding affinity, cellular activity, and immunomodulatory effects of this compound.
Introduction to PD-L1 Targeting
Blocking the PD-1/PD-L1 interaction has emerged as a powerful strategy in cancer immunotherapy, with monoclonal antibodies targeting either PD-1 or PD-L1 showing significant clinical success in a variety of cancers.[4][9] this compound is a novel investigational agent, potentially a peptide or small molecule, designed to disrupt this interaction and restore anti-tumor T-cell activity.[10][11][12][13] The following protocols are designed to rigorously assess the in vitro efficacy of this compound.
Hypothesized Mechanism of Action of this compound
This compound is hypothesized to be a direct antagonist of PD-L1. By binding to PD-L1 on the surface of tumor cells, this compound sterically hinders the interaction between PD-L1 and the PD-1 receptor on T-cells. This blockade is expected to abrogate the downstream inhibitory signals, thereby "releasing the brakes" on T-cell-mediated cytotoxicity and enhancing the immune response against the tumor.
References
- 1. PD-1 PD-L1 Blockade Assay - Oncology CRO - InnoSer [innoserlaboratories.com]
- 2. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 3. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Mechanism of action of PD‐1 receptor/ligand targeted cancer immunotherapy[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]
- 8. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Peptide Blockers of PD-1-PD-L1 Interaction Reinvigorate PD-1-Suppressed T Cells and Curb Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide Blocking of PD-1/PD-L1 Interaction for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peptide-based inhibitors targeting the PD-1/PD-L1 axis: potential immunotherapeutics for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PD-L1 targeted peptide demonstrates potent antitumor and immunomodulatory activity in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Pan-KRAS Inhibitors with EpoY
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of inhibitors that can target all major oncogenic mutants of KRAS, so-called pan-KRAS inhibitors, represents a significant challenge and a major goal in cancer therapy. A novel and promising approach in this field is the use of genetically encoded non-canonical amino acids to create covalent protein binders that can irreversibly inhibit KRAS. This document provides detailed application notes and protocols for the utilization of EpoY , a genetically encoded epoxide-containing tyrosine, in the development of a covalent pan-KRAS binder.[1]
This compound can be incorporated into a protein scaffold, such as a Designed Ankyrin Repeat Protein (DARPin), to create a highly specific and potent inhibitor that forms a covalent bond with KRAS.[1] This strategy offers the potential for pan-KRAS inhibition by targeting residues conserved across different KRAS mutants, such as Histidine 95 (H95), providing selectivity over other RAS isoforms like NRAS and HRAS.[1]
These application notes provide an overview of the this compound-based covalent binder technology, summarize key quantitative data, and offer detailed protocols for the experimental workflow, from the genetic encoding of this compound to the characterization of the covalent KRAS binder.
Data Presentation
The following table summarizes the cross-linking efficiency of the DarpinK13-W35-EPOY3 covalent binder with various KRAS mutants. The data is derived from mass spectrometry analysis, showing the percentage of KRAS protein that formed a covalent adduct with the this compound-containing Darpin.
| KRAS Mutant | Cross-linking Efficiency (%) |
| KRAS G12C | >95% |
| KRAS G12D | >95% |
| KRAS G12V | >95% |
| KRAS G13D | >95% |
| KRAS Q61H | >95% |
| Wild-Type KRAS | >95% |
Data extracted from Zhang, J., et al. (2024). Genetically Encoded Epoxide Warhead for Precise and Versatile Covalent Targeting of Proteins. Journal of the American Chemical Society.[1]
Signaling Pathways and Experimental Workflows
KRAS Signaling Pathway and Point of Intervention
The diagram below illustrates the canonical KRAS signaling pathway and the mechanism of inhibition by the this compound-DarpinK13 covalent binder.
References
Application Notes and Protocols for Epo Cross-Linking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythropoietin (Epo) is a crucial glycoprotein (B1211001) hormone that regulates erythropoiesis, the production of red blood cells. Its biological effects are mediated through its interaction with the Erythropoietin receptor (EpoR), a member of the cytokine receptor superfamily.[1] The binding of Epo to EpoR induces receptor dimerization, which in turn activates downstream signaling cascades, primarily the JAK2-STAT5, PI3K/AKT, and Ras/MAPK pathways, promoting the survival, proliferation, and differentiation of erythroid progenitor cells.[2]
Chemical cross-linking is a powerful biochemical technique used to study protein-protein interactions by covalently linking interacting molecules.[3] This method can capture transient or weak interactions, providing valuable insights into the structure and composition of protein complexes. In the context of Epo, cross-linking studies have been instrumental in identifying and characterizing the Epo receptor and in investigating the dimerization of Epo itself.[4][5]
These application notes provide detailed protocols for the chemical cross-linking of Epo to its receptor on the cell surface and for the generation of Epo dimers.
Key Signaling Pathway
The binding of Epo to its receptor triggers a cascade of intracellular signaling events. A simplified representation of the major pathways is depicted below.
Experimental Protocols
Protocol 1: Cross-Linking of Epo to EpoR on Intact Cells
This protocol is adapted from the foundational study that identified the Epo receptor using the amine-reactive cross-linker disuccinimidyl suberate (B1241622) (DSS).[4]
Materials:
-
Epo-responsive cells (e.g., Friend virus-infected erythroid cells, TF-1 cells)
-
Recombinant Epo (preferably radiolabeled, e.g., ¹²⁵I-Epo, for sensitive detection)
-
Disuccinimidyl suberate (DSS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
SDS-PAGE reagents and equipment
-
Autoradiography or Western blotting reagents
Experimental Workflow:
Procedure:
-
Cell Preparation: Harvest Epo-responsive cells and wash them with cold PBS. Resuspend the cells in cold PBS to the desired concentration.
-
Binding of Epo: Incubate the cells with radiolabeled Epo. The binding can be performed at 37°C for approximately 20 minutes to reach equilibrium.[4]
-
Cross-Linking Reaction: Add DSS to the cell suspension. The optimal concentration of DSS needs to be determined empirically but can be in the range of 0.1 to 1 mM. Incubate for 30 minutes at room temperature.
-
Quenching: Stop the cross-linking reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50 mM. Incubate for 15 minutes.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them with a suitable lysis buffer containing a protease inhibitor cocktail.
-
Analysis: Analyze the cell lysates by SDS-PAGE under reducing conditions. The cross-linked Epo-EpoR complex can be visualized by autoradiography (for radiolabeled Epo) or by Western blotting using an anti-Epo or anti-EpoR antibody. The expected size of the cross-linked complex will be the sum of the molecular weights of Epo (approximately 34 kDa) and the Epo receptor (which can appear as two bands of around 85 and 100 kDa).[4]
Note on Cross-Linker Selection: While DSS is a common choice, it's important to note that the extracellular domain of EpoR has a limited number of lysine (B10760008) residues, which are the targets for amine-reactive cross-linkers like DSS.[6] This can make cross-linking challenging. Therefore, optimization of the cross-linker concentration and reaction conditions is crucial. Alternatively, other cross-linkers with different reactive groups, such as sulfhydryl-reactive cross-linkers, could be considered.[7]
Protocol 2: Generation of a Chemically Cross-Linked Epo Dimer
This protocol is based on a method for producing a stable Epo dimer using glutaraldehyde (B144438) for quality control purposes.[5]
Materials:
-
Purified recombinant Epo
-
Glutaraldehyde solution (freshly prepared)
-
Reaction buffer (e.g., sodium phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., glycine (B1666218) or Tris-HCl)
-
Dialysis equipment
-
Size-exclusion chromatography (SEC) system for analysis
Procedure:
-
Reaction Setup: Prepare a solution of purified Epo in the reaction buffer.
-
Cross-Linking Reaction: Add freshly prepared glutaraldehyde to the Epo solution. The molar ratio of Epo to glutaraldehyde should be optimized, with ratios between 1:3 and 1:5 being a good starting point.[5] Incubate the reaction mixture at 37°C for 2 to 5 hours.[5] The progress of dimer formation can be monitored by taking aliquots at different time points and analyzing them by SEC.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., 1 M glycine).
-
Purification: Remove the excess cross-linker and quenching reagent by dialysis against a suitable buffer.
-
Analysis and Storage: Analyze the final product by SEC to determine the percentage of monomer, dimer, and higher-order oligomers. The purified cross-linked Epo can be lyophilized for long-term storage.
Data Presentation
The following tables summarize quantitative data from Epo cross-linking studies.
Table 1: Quantitative Data from Epo-EpoR Cross-Linking Studies
| Parameter | Value | Reference |
| Binding Affinity (Kd) of ¹²⁵I-Epo to Erythroid Cell Receptors | ||
| High-affinity sites | 0.08 x 10⁻⁹ M | [4] |
| Low-affinity sites | 0.6 x 10⁻⁹ M | [4] |
| Molecular Weight of Cross-Linked Epo-EpoR Complexes (SDS-PAGE) | ||
| Band 1 | ~100 kDa | [4] |
| Band 2 | ~85 kDa | [4] |
Table 2: Quantitative Parameters for Glutaraldehyde Cross-Linking of Epo
| Parameter | Value | Reference |
| Molar Ratio (Epo:Glutaraldehyde) | 1:3 to 1:5 | [5] |
| Incubation Temperature | 37°C | [5] |
| Incubation Time | 2 - 5 hours | [5] |
| Dimer Formation (at 5 hours with 1:3 ratio) | ~9.3% | [5] |
Table 3: Quantitative Parameters for Glutaraldehyde Cross-Linking of EpoR Transmembrane Domain
| Parameter | Value | Reference |
| Protein Concentration | 50 µM | [8] |
| Glutaraldehyde Concentration | 16 mM | [8] |
| Incubation Time | 10 minutes | [8] |
| Incubation Temperature | Room Temperature | [8] |
Conclusion
Chemical cross-linking is a valuable technique for investigating the interactions of Erythropoietin with its receptor and for studying the oligomeric state of Epo itself. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute their own Epo cross-linking experiments. Careful optimization of experimental conditions, particularly the choice and concentration of the cross-linking agent, is essential for obtaining reliable and reproducible results. The insights gained from such studies can contribute to a better understanding of Epo biology and aid in the development of novel therapeutics targeting the Epo-EpoR signaling pathway.
References
- 1. The molecular biology of erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Identification of the receptor for erythropoietin by cross-linking to Friend virus-infected erythroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a stable chemically cross-linked erythropoietin dimer for use in the quality control of erythropoietin therapeutic products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Erythropoietin Receptor: Molecular Structure and Hematopoietic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Structural Insight into the Transmembrane Domain and the Juxtamembrane Region of the Erythropoietin Receptor in Micelles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation and Characterization of EpoY in Mammalian Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the incorporation and functional characterization of EpoY, a putative modified version of Erythropoietin (Epo), in mammalian cell lines. It outlines the fundamental principles of Epo receptor signaling, detailed protocols for key experiments, and methods for quantitative data analysis. These guidelines are designed to assist researchers in evaluating the biological activity and therapeutic potential of novel Epo analogs.
Introduction to Erythropoietin and its Analogs
Erythropoietin (Epo) is a glycoprotein (B1211001) hormone that serves as the primary regulator of erythropoiesis—the production of red blood cells.[1][2] It exerts its effects by binding to the Epo receptor (EpoR), a member of the type I cytokine receptor superfamily, which is predominantly expressed on the surface of immature erythroid progenitor cells.[3] The interaction between Epo and EpoR triggers a cascade of intracellular signaling events that promote cell survival, proliferation, and differentiation.[3][4]
The clinical utility of recombinant human Epo (rHuEpo) in treating anemia associated with chronic kidney disease and chemotherapy is well-established.[3] This has spurred the development of various Epo analogs, or "this compound," with modified properties such as extended half-life, enhanced stability, or altered receptor binding affinity. Characterizing the specific biological activity of these novel molecules is a critical step in drug development. This application note provides a framework and detailed protocols for researchers to assess the incorporation and downstream effects of this compound in relevant mammalian cell lines.
The Erythropoietin Receptor Signaling Pathway
The binding of Epo to its pre-dimerized receptor on the cell surface induces a conformational change that activates the receptor-associated Janus kinase 2 (JAK2).[4][5] This activation initiates a series of phosphorylation events that serve as the foundation for downstream signaling.
Key Signaling Cascades:
-
JAK2/STAT5 Pathway: This is the principal signaling pathway for EpoR.[3] Activated JAK2 phosphorylates tyrosine residues on the intracellular domain of the EpoR, creating docking sites for the Signal Transducer and Activator of Transcription 5 (STAT5).[3][4] STAT5 is then phosphorylated by JAK2, leading to its homodimerization, translocation to the nucleus, and regulation of target gene expression, including anti-apoptotic genes like Bcl-xL.[2][6]
-
PI3K/Akt Pathway: The p85 subunit of Phosphoinositol 3-kinase (PI3K) can bind to phosphorylated tyrosine residues on the EpoR, leading to the activation of Akt (also known as Protein Kinase B).[1][6] This pathway is crucial for promoting cell survival and proliferation.[2][7]
-
Ras/MAPK Pathway: The EpoR can also activate the Ras/MAPK (Mitogen-Activated Protein Kinase) pathway, often involving the adaptor protein Grb2.[1][6] This cascade, which includes ERK1/2, plays a role in cell proliferation and differentiation.[1][4]
These pathways collectively orchestrate the cellular response to Epo, leading to the expansion and maturation of erythroid progenitors. The characterization of a novel Epo analog like this compound involves quantifying its ability to activate these specific signaling nodes.
Caption: this compound Receptor Signaling Pathways.
Experimental Workflow for this compound Characterization
A systematic approach is required to characterize a novel Epo analog. The workflow below outlines the key stages, from cell line selection to the assessment of functional outcomes.
Caption: Experimental Workflow for this compound Characterization.
Quantitative Data Presentation
Summarizing results in a tabular format is essential for comparing the potency and efficacy of this compound against a standard, such as wild-type Epo.
Table 1: Comparative Biological Activity of this compound vs. Wild-Type Epo
| Parameter | Assay | Wild-Type Epo | This compound |
|---|---|---|---|
| Receptor Binding | Competition Binding Assay (IC50) | 1.0 nM | User Data |
| Signaling | STAT5 Phosphorylation (EC50) | 150 pM | User Data |
| Akt Phosphorylation (EC50) | 200 pM | User Data | |
| Biological Activity | Cell Proliferation (EC50) | 100 pM | User Data |
| | Maximum Proliferation (% of Control) | 250% | User Data |
Note: Values for Wild-Type Epo are representative and may vary based on the cell line and assay conditions.
Table 2: Time-Dependent STAT5 Phosphorylation Following this compound Stimulation
| Time Point | Fold Increase in p-STAT5 (vs. Untreated) |
|---|---|
| 0 min | 1.0 |
| 5 min | User Data |
| 15 min | User Data |
| 30 min | User Data |
| 60 min | User Data |
Detailed Experimental Protocols
Protocol 1: Mammalian Cell Culture and Maintenance
This protocol is for the general culture of an Epo-dependent cell line, such as UT-7/Epo or Ba/F3 cells stably expressing the human EpoR.
Materials:
-
Complete Growth Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Cytokine for Maintenance: Recombinant Human Epo (e.g., 1 U/mL) or IL-3 for parental Ba/F3 cells.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypan Blue solution.
-
Humidified incubator (37°C, 5% CO₂).
Procedure:
-
Maintain cells in T-75 flasks with complete growth medium supplemented with the appropriate maintenance cytokine.
-
Monitor cell density and viability daily using a hemocytometer and Trypan Blue staining.
-
Split the culture every 2-3 days to maintain a density between 0.2 x 10⁶ and 1.0 x 10⁶ cells/mL.
-
To split, centrifuge the cell suspension at 200 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium at the desired density.
Protocol 2: this compound Stimulation for Signal Transduction Analysis
Materials:
-
Epo-dependent cells.
-
Serum-free medium (RPMI-1640 + 0.1% Bovine Serum Albumin).
-
This compound and Wild-Type Epo stock solutions.
-
Ice-cold PBS.
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
Procedure:
-
Starvation: Wash cells twice with PBS to remove maintenance cytokines. Resuspend cells in serum-free medium and incubate for 4-6 hours to reduce basal signaling.
-
Stimulation: Aliquot 1-2 x 10⁶ cells per condition into microcentrifuge tubes.
-
Add this compound or Wild-Type Epo to the desired final concentrations (for dose-response) or for the desired times (for time-course). A vehicle-only tube should be included as an untreated control.
-
Incubate at 37°C for the specified duration (e.g., 15 minutes for peak phosphorylation).
-
Termination: Stop the stimulation by adding 1 mL of ice-cold PBS and centrifuging at 500 x g for 3 minutes at 4°C.
-
Lysis: Aspirate the supernatant completely. Add 100 µL of ice-cold Lysis Buffer to the cell pellet.
-
Vortex briefly and incubate on ice for 20 minutes, with occasional vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Store lysates at -80°C or proceed directly to Western Blot analysis.
Protocol 3: Western Blotting for Phosphorylated Signaling Proteins
Materials:
-
Protein lysates from Protocol 2.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibodies: Rabbit anti-phospho-STAT5 (Tyr694), Rabbit anti-STAT5, Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Akt, etc.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Thaw protein lysates on ice. Mix 20-30 µg of protein with Laemmli buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 6.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-STAT5).
Protocol 4: Cell Proliferation Assay
Materials:
-
Epo-dependent cells.
-
Assay Medium: Complete Growth Medium without maintenance cytokines.
-
96-well flat-bottom cell culture plates.
-
This compound and Wild-Type Epo dilution series.
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®).
Procedure:
-
Cell Preparation: Wash cells twice with PBS to remove maintenance cytokines. Resuspend in Assay Medium to a concentration of 0.5 x 10⁵ cells/mL.
-
Plating: Add 50 µL of the cell suspension to each well of a 96-well plate (2,500 cells/well).
-
Treatment: Prepare a serial dilution of this compound and Wild-Type Epo in Assay Medium. Add 50 µL of each concentration to the appropriate wells in triplicate. Include wells with medium only (background) and cells with vehicle only (negative control).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator (37°C, 5% CO₂).
-
Measurement: Add the chosen cell viability reagent according to the manufacturer's instructions (e.g., add 10 µL of WST-1 reagent and incubate for 2-4 hours).
-
Read the absorbance or luminescence on a plate reader.
-
Analysis: Subtract the background reading, normalize the data to the negative control, and plot the results as a function of concentration. Calculate the EC50 value using non-linear regression analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. STAT5 as a Key Protein of Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Erythropoietin Receptor: Molecular Structure and Hematopoietic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reactome | EPO binds EPOR:JAK2:LYN:IRS2 [reactome.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Purification of EpoY-Containing Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to the purification of "EpoY-containing proteins." For the purposes of this guide, "this compound" is treated as a recombinant protein, potentially a modified form of Erythropoietin (Epo) or an Epo fusion protein, engineered to include a purification tag. The protocols detailed below are based on common and effective methods for purifying recombinant proteins, ensuring high yield and purity suitable for research and preclinical development. The methodologies are adaptable for various expression systems.
Erythropoietin (Epo) is a crucial cytokine that regulates erythropoiesis. Upon binding to its receptor (EpoR), it activates several intracellular signaling cascades, primarily the JAK-STAT, PI3K-Akt, and Ras-MAPK pathways, which are essential for the survival, proliferation, and differentiation of erythroid progenitor cells.[1] Understanding these pathways is often critical when working with Epo-related proteins.
I. Signaling Pathway Context: The Erythropoietin (Epo) Receptor Pathway
The biological activity of Epo and its derivatives is mediated through the Epo receptor (EpoR). Binding of Epo to the pre-dimerized EpoR induces a conformational change that activates the associated Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the EpoR, creating docking sites for various signaling proteins. The three major signaling pathways initiated are the JAK-STAT, PI3K-Akt, and Ras-MAPK pathways.[1][2] These pathways collectively promote cell survival, proliferation, and differentiation.
II. Purification Strategy for this compound-Containing Proteins
The purification of a recombinant protein like this compound is typically achieved through a multi-step process designed to isolate the target protein from a complex mixture of cellular components.[3] A common and highly effective strategy involves affinity chromatography, which utilizes a specific interaction between the protein (via a fusion tag) and an immobilized ligand.[4][5] This is often followed by a "polishing" step, such as size-exclusion chromatography, to remove any remaining impurities and protein aggregates.
The general workflow is as follows:
-
Cell Lysis and Clarification: Release of the protein from the host cells and removal of cellular debris.
-
Capture (Affinity Chromatography): Initial isolation of the target protein.
-
Washing: Removal of non-specifically bound proteins and other contaminants.
-
Elution: Recovery of the purified protein from the chromatography resin.
-
Polishing (Optional): Further purification to achieve higher purity.
III. Experimental Protocols
This section provides a detailed protocol for the purification of a hypothetical His-tagged this compound protein expressed in E. coli. This protocol can be adapted for other tags and expression systems.
Protocol 1: Purification of His-tagged this compound using Ni-NTA Affinity Chromatography
Materials:
-
E. coli cell paste expressing His-tagged this compound
-
Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Ni-NTA Agarose Resin
-
Lysozyme (B549824), DNase I
-
Protease inhibitor cocktail
Procedure:
-
Cell Lysis: a. Thaw the cell pellet on ice and resuspend in ice-cold Lysis Buffer (e.g., 5 mL per gram of cell paste). b. Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes. c. Sonicate the cell suspension on ice to complete lysis. d. Add DNase I and incubate on ice for 15 minutes to reduce viscosity. e. Centrifuge the lysate at >12,000 x g for 30 minutes at 4°C to pellet cellular debris. Collect the supernatant (clarified lysate).
-
Binding: a. Equilibrate the Ni-NTA resin with 5-10 column volumes of Lysis Buffer. b. Add the clarified lysate to the equilibrated resin and incubate at 4°C with gentle agitation for 1-2 hours to allow the His-tagged this compound to bind.
-
Washing: a. Pack the resin-lysate mixture into a chromatography column. b. Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm (A280) of the flow-through until it returns to baseline.
-
Elution: a. Elute the His-tagged this compound from the resin by applying 5-10 column volumes of Elution Buffer. b. Collect fractions of 1 mL and measure the A280 of each fraction to identify those containing the purified protein.
-
Analysis and Storage: a. Analyze the collected fractions for purity using SDS-PAGE. b. Pool the fractions containing the pure protein. c. If necessary, dialyze the pooled fractions against a suitable storage buffer (e.g., PBS) to remove imidazole. d. Determine the final protein concentration, aliquot, and store at -80°C.
IV. Data Presentation
The following table presents hypothetical data from a typical purification of a His-tagged this compound protein, illustrating the expected yield and purity at each stage.
| Purification Step | Total Protein (mg) | This compound Protein (mg) | Purity (%) | Yield (%) |
| Clarified Lysate | 500 | 25 | 5 | 100 |
| Ni-NTA Eluate | 22 | 20 | 91 | 80 |
| Size-Exclusion Fractions | 16 | 15 | >95 | 60 |
V. Quality Control and Characterization
After purification, it is essential to characterize the this compound protein to ensure its identity, purity, and integrity.
-
Purity Assessment: SDS-PAGE followed by Coomassie blue or silver staining is used to visualize the protein bands and assess purity.[6]
-
Identity Confirmation: Western blotting using an anti-EpoY or anti-tag antibody can confirm the presence of the target protein. Mass spectrometry can provide a more definitive identification and verify the protein's mass.[6]
-
Concentration Determination: Spectrophotometric methods (measuring A280) or colorimetric assays (e.g., Bradford or BCA assays) are used to determine the protein concentration.
-
Functional Assays: A cell-based proliferation assay using an Epo-responsive cell line can be performed to confirm the biological activity of the purified this compound protein.
Conclusion
The protocol described provides a robust framework for the purification of this compound-containing proteins. The use of affinity chromatography is a powerful technique that often results in high-purity protein in a single step.[7][8] Further polishing steps can be incorporated as needed to meet the specific requirements of downstream applications. Proper characterization of the final product is crucial to ensure its quality and suitability for research and development purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protein purification - Wikipedia [en.wikipedia.org]
- 4. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]
- 6. youtube.com [youtube.com]
- 7. A Robust and Easy Protein Purification Method Using SpyDock-Modified Resin [en.bio-protocol.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometry Analysis of EpoY Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive electrophilic species, such as epoxides, can form covalent adducts with nucleophilic residues in proteins and DNA, leading to altered biological function and potential toxicity. The formation of these adducts is a key mechanism in the mode of action of various drugs and in the pathogenesis of certain diseases. This document provides a detailed application note and protocol for the identification and quantification of adducts formed by a hypothetical reactive epoxide, hereafter referred to as "EpoY," using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are based on established principles for the analysis of protein and DNA adducts and are intended to serve as a comprehensive guide for researchers in this field.[1][2]
The analysis of such adducts presents a significant analytical challenge due to their chemical diversity and typically low abundance in complex biological matrices.[3] Mass spectrometry has emerged as an indispensable tool for the characterization of these modifications, offering high sensitivity and specificity for the identification of the adducted species and the site of modification.[2][4][5]
Application Note
Principle of the Method
The method is based on a "bottom-up" proteomics approach for the analysis of this compound adducts on proteins.[3] Proteins from a biological sample (e.g., cell lysate or plasma) are extracted and digested into smaller peptides using a specific protease, typically trypsin. The resulting peptide mixture is then separated by liquid chromatography and analyzed by tandem mass spectrometry. Peptides that have been modified by this compound will exhibit a characteristic mass shift corresponding to the molecular weight of the this compound molecule.
During MS/MS analysis, the adducted peptides are fragmented, and the resulting fragment ions provide sequence information that allows for the precise localization of the this compound adduct on a specific amino acid residue.[6] Quantification of the adducted peptides can be achieved through various mass spectrometry-based techniques, such as label-free quantification or by using isotopically labeled standards.
Instrumentation
A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, coupled with a nano-flow liquid chromatography system is recommended for this analysis. This setup provides the necessary sensitivity and mass accuracy for the detection and identification of low-abundance this compound adducts in complex biological samples.[3]
Data Presentation
Quantitative analysis of this compound adducts is crucial for understanding the dose-response relationship and the biological consequences of exposure to this compound. The following table provides a template for summarizing quantitative data from an experiment investigating the formation of this compound adducts on a target protein.
| Target Protein | Peptide Sequence | Modified Residue | Adduct Mass (Da) | Relative Abundance (%) (Treatment Group 1) | Relative Abundance (%) (Treatment Group 2) |
| Protein X | VGYSIIGR | Cys-42 | 350.12 | 15.2 ± 2.1 | 45.8 ± 5.3 |
| Protein X | AFKAWAVAR | His-105 | 350.12 | 8.9 ± 1.5 | 22.1 ± 3.7 |
| Protein Y | LFTGHPETR | Lys-78 | 350.12 | 5.1 ± 0.9 | 12.5 ± 2.2 |
Experimental Protocols
Sample Preparation for Protein Adduct Analysis
This protocol details the steps for preparing protein samples from cell culture for the analysis of this compound adducts.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Trifluoroacetic acid (TFA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in lysis buffer containing protease inhibitors on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation: Take a desired amount of protein (e.g., 1 mg) and adjust the volume with 8 M urea. Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour. Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes.
-
Digestion: Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Desalting: Acidify the digest with TFA to a final concentration of 0.1%. Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.
-
Sample Concentration: Elute the peptides from the SPE cartridge and dry them in a vacuum centrifuge. Reconstitute the sample in 0.1% formic acid for LC-MS/MS analysis.
LC-MS/MS Analysis of this compound-Adducted Peptides
Instrumentation:
-
Nano-flow HPLC system
-
High-resolution tandem mass spectrometer
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 2% to 40% mobile phase B over 60 minutes.
-
Flow Rate: 300 nL/min
MS Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI)
-
MS1 Scan Range: m/z 350-1500
-
Data-Dependent Acquisition (DDA): Select the top 10 most intense precursor ions for fragmentation.
-
Fragmentation: Higher-energy collisional dissociation (HCD)
-
Dynamic Exclusion: Exclude previously fragmented ions for 30 seconds.
Data Analysis
-
Database Search: Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer) to search the raw MS/MS data against a relevant protein database.
-
Variable Modification: Include the mass of this compound as a variable modification on nucleophilic amino acid residues (e.g., Cys, His, Lys).
-
Adduct Identification: Identify peptides with the specified this compound mass shift and manually validate the MS/MS spectra to confirm the sequence and modification site.
-
Quantification: Perform label-free quantification based on the peak areas of the adducted peptides across different samples.
Visualizations
Caption: Experimental workflow for the analysis of this compound adducts.
Caption: Hypothetical signaling pathway disrupted by this compound adduct formation.
References
- 1. Protein modifications by electrophilic lipoxidation products: adduct formation, chemical strategies and tandem mass spectrometry for their detection and identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipoxidation adducts with peptides and proteins: deleterious modifications or signaling mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein modifications by electrophilic lipoxidation products: Adduct formation, chemical strategies and tandem mass spectrometry for their detection and identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of protein adduction kinetics by quantitative mass spectrometry: competing adduction reactions of glutathione-S-transferase P1-1 with electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
EpoY Genetic Incorporation Efficiency: Technical Support Center
Welcome to the technical support center for the EpoY Genetic Incorporation System. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the incorporation of non-canonical amino acids (ncAAs) into proteins using the this compound system.
Disclaimer: The "this compound" system is a representative name for a generic engineered aminoacyl-tRNA synthetase (aaRS) system for ncAA incorporation. The principles and troubleshooting advice provided here are broadly applicable to similar orthogonal translation systems.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound system for ncAA incorporation?
The this compound system utilizes an orthogonal aminoacyl-tRNA synthetase (this compound-RS) and its cognate transfer RNA (tRNA CUA) to incorporate a specific non-canonical amino acid (ncAA) at a predetermined site in a protein. This is achieved through the nonsense suppression of an amber stop codon (TAG) introduced into the gene of interest. The this compound-RS specifically charges the orthogonal tRNA with the ncAA, and this charged tRNA then recognizes the amber codon during translation, leading to the insertion of the ncAA instead of translation termination.[1][2][3]
Q2: What are the key components of the this compound genetic incorporation system?
The system consists of three main components:
-
This compound-RS: An engineered aminoacyl-tRNA synthetase that specifically recognizes and activates the desired ncAA.
-
Orthogonal tRNA: A tRNA molecule with a CUA anticodon that is not recognized by any of the host cell's endogenous aaRSs but is a substrate for the this compound-RS.
-
Target Gene: The gene of the protein of interest, modified to contain an in-frame amber (TAG) stop codon at the desired site for ncAA incorporation.
Q3: What are the common causes of low full-length protein yield?
Low yield of the full-length protein containing the ncAA is a common issue and can be attributed to several factors:
-
Inefficient Amber Suppression: The orthogonal tRNA CUA may not be efficiently charged by the this compound-RS or may not compete effectively with the host's release factors at the ribosome.[4][5]
-
Suboptimal Component Concentrations: Incorrect ratios of the plasmids expressing the this compound-RS, the orthogonal tRNA, and the target protein can limit incorporation efficiency.
-
Toxicity of the ncAA or this compound-RS: High concentrations of the ncAA or overexpression of the this compound-RS can be toxic to the host cells, leading to reduced protein synthesis.[6]
-
Instability of the Full-Length Protein: The incorporated ncAA may destabilize the protein, leading to its degradation.
Q4: How can I confirm the successful incorporation of the ncAA?
Successful incorporation can be verified using several methods:
-
Mass Spectrometry: This is the most direct method to confirm the precise mass of the full-length protein, which will be different from the wild-type protein and any truncated products.
-
Western Blotting: Comparing the apparent molecular weight of the protein expressed in the presence and absence of the ncAA can indicate successful incorporation. A band at the expected full-length size that is dependent on the presence of the ncAA is a good indicator.
-
Reporter Assays: Using a reporter protein like Green Fluorescent Protein (GFP) with an amber codon in a permissive site can provide a fluorescent readout of incorporation efficiency.[7][8]
Troubleshooting Guides
Issue 1: Low or No Yield of Full-Length Protein
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Experimental Detail |
| Inefficient Amber Suppression | Optimize the expression levels of this compound-RS and the orthogonal tRNA. | Co-transfect cells with different ratios of the plasmids encoding the this compound-RS, orthogonal tRNA, and the target protein. For example, test ratios of 1:1:1, 1:2:1, and 2:1:1 (Target:this compound-RS:tRNA). Analyze protein expression by Western blot. |
| Competition with Release Factor 1 (RF1) | Use an E. coli strain with a deleted or down-regulated prfA gene (encoding RF1). | Transform the expression plasmids into an RF1-deficient strain (e.g., a genomically recoded organism). Compare protein expression levels to a standard expression strain.[4][9] |
| Suboptimal ncAA Concentration | Titrate the concentration of the ncAA in the growth medium. | Set up a series of small-scale expression cultures with varying ncAA concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM). Monitor cell growth and protein expression to find the optimal concentration that maximizes yield without causing significant toxicity. |
| Poor this compound-RS Activity | Introduce mutations known to enhance synthetase activity or substrate binding. | If the this compound-RS is a known synthetase (e.g., a variant of PylRS or MjTyrRS), consult the literature for mutations that improve its performance with your specific ncAA.[10][11] |
Issue 2: High Levels of Truncated Protein
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Experimental Detail |
| Insufficient ncAA Uptake | Ensure the ncAA is efficiently transported into the cells. | For cell-based systems, verify that the ncAA is soluble in the culture medium and consider using supplemented media or specialized uptake strains if available. For cell-free systems, ensure the ncAA is directly available in the reaction mixture. |
| Low Intracellular Concentration of Charged tRNA | Increase the expression of the orthogonal tRNA. | Increase the copy number of the tRNA expression plasmid or use a stronger promoter. Test multiple copies of the tRNA gene on the same plasmid. |
| Premature Termination by RF1 | Reduce RF1 competition. | As mentioned previously, utilize an RF1-deficient E.coli strain. In mammalian cells, consider siRNA-mediated knockdown of eRF1. |
Issue 3: Misincorporation of a Canonical Amino Acid at the Amber Codon
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Experimental Detail |
| Lack of Orthogonality | Ensure the this compound-RS does not recognize any of the 20 canonical amino acids. | Perform an in vitro charging assay with the purified this compound-RS, the orthogonal tRNA, and each of the 20 canonical amino acids to check for cross-reactivity. |
| Promiscuous Endogenous Synthetases | Verify that no endogenous aaRS charges the orthogonal tRNA. | Express the orthogonal tRNA in the absence of the this compound-RS and the ncAA. Analyze the full-length protein product by mass spectrometry to see if any canonical amino acids are incorporated at the amber codon site. |
| Wobble Pairing of Endogenous tRNAs | This is a less common issue but can occur. | If misincorporation persists despite a highly orthogonal this compound-RS/tRNA pair, consider redesigning the sequence context around the amber codon. |
Experimental Protocols
Protocol 1: Optimizing Plasmid Ratios for ncAA Incorporation
-
Plasmid Preparation: Prepare high-quality, endotoxin-free plasmids for the target protein with an amber codon, the this compound-RS, and the orthogonal tRNA.
-
Cell Culture and Transfection: Seed your expression cells (e.g., HEK293T for mammalian or BL21(DE3) for E. coli) at an appropriate density.
-
Transfection/Transformation Mixtures: Prepare different transfection/transformation mixtures with varying ratios of the three plasmids (e.g., 1:1:1, 1:2:1, 2:1:1 of Target:this compound-RS:tRNA). Keep the total amount of DNA constant.
-
Expression: Induce protein expression and supplement the medium with the ncAA at a previously determined optimal concentration.
-
Harvest and Lysis: Harvest the cells after the desired expression time and lyse them to extract the total protein.
-
Analysis: Analyze the expression of the full-length protein by Western blotting using an antibody against a tag on your protein of interest. Quantify the band intensities to determine the optimal plasmid ratio.
Visualizations
Caption: A generalized experimental workflow for optimizing ncAA incorporation.
Caption: The mechanism of amber suppression for ncAA incorporation.
References
- 1. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis and Genetic Incorporation of 3,4-Dihydroxy-L-Phenylalanine into Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Efficient Selection Scheme for Incorporating Noncanonical Amino Acids Into Proteins in Saccharomyces cerevisiae [frontiersin.org]
- 9. Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic Incorporation of ϵ-N-Benzoyllysine by Engineering Methanomethylophilus alvus Pyrrolysyl-tRNA Synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The genetic incorporation of thirteen novel non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield of EpoY-labeled protein
Welcome to the Technical Support Center for Epoxy-Based Protein Labeling. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for troubleshooting low yields of epoxy-labeled proteins.
Disclaimer: The term "EpoY-labeled protein" in the topic query is presumed to be a typographical error for "epoxy-labeled protein." This guide addresses troubleshooting for epoxy-based chemical protein labeling.
Frequently Asked Questions (FAQs)
Q1: My epoxy-labeling reaction has a very low yield. What are the primary factors I should investigate?
A1: Low labeling yield in an epoxy-based reaction can stem from several factors related to your protein, the labeling reagent, and the reaction conditions. The primary areas to investigate are the accessibility and reactivity of target amino acid residues on your protein, the integrity of your epoxy-labeling reagent, the pH of the reaction buffer, and the molar ratio of the label to the protein.[1][2] Inefficient removal of interfering substances from your protein solution can also significantly hinder the reaction.[1]
Q2: Which amino acid residues do epoxy-functionalized labels react with, and how does this affect labeling specificity?
A2: Epoxy groups react with various nucleophilic functional groups present on the surface of proteins. The most common targets are the primary amines of lysine (B10760008) residues and the N-terminus, thiol groups of cysteine residues, and hydroxyl groups of serine, threonine, and tyrosine.[3] The reactivity of these groups is highly dependent on the pH of the reaction buffer. Thiol groups are reactive at near-neutral pH, while primary amines require a more alkaline environment (pH 8-9) to be sufficiently nucleophilic.[3][4] Hydroxyl groups typically require an even higher pH to react.[3][5] The specificity of your labeling can be tuned by carefully controlling the pH. For instance, to selectively target cysteines, a pH around 7.0 is often optimal, as lysine side chains are largely protonated and less reactive.[4]
Q3: My protein precipitates during the labeling reaction. How can I prevent this?
A3: Protein precipitation during labeling can be caused by several factors, including suboptimal buffer conditions, excessive labeling, or inherent instability of your protein.[2][6] The addition of bulky, hydrophobic labels can alter the protein's isoelectric point and solubility.[2] To mitigate this, you can try optimizing the molar excess of the labeling reagent to avoid over-labeling.[1][6] Additionally, screening different buffer compositions, including the use of solubility-enhancing additives or detergents (for membrane proteins), can help maintain protein stability.[7] Performing the reaction at a lower temperature (e.g., 4°C) for a longer duration may also help prevent aggregation.[4]
Q4: What is the optimal pH for an epoxy-labeling reaction, and which buffers should I use?
A4: The optimal pH for an epoxy-labeling reaction is a compromise between maximizing the reactivity of the target nucleophiles and minimizing side reactions, such as the hydrolysis of the epoxy ring. For labeling primary amines (lysine residues), a pH range of 8.0 to 9.5 is generally recommended.[5] It is crucial to use amine-free buffers, such as phosphate, carbonate, or borate, as buffers containing primary amines (e.g., Tris) or other nucleophiles (e.g., glycine) will compete with the protein for the labeling reagent.[1][5]
Q5: How can I efficiently remove unreacted epoxy-label from my protein sample after the reaction?
A5: Removing excess, unreacted label is critical for downstream applications. The most common and effective methods are based on size exclusion chromatography, such as using desalting columns (e.g., PD-10 or spin columns).[2] Dialysis is another widely used technique for removing small molecules from protein solutions.[6] For tagged proteins, affinity chromatography can be employed to first capture the labeled protein, wash away the excess label, and then elute the purified product.[7]
Troubleshooting Tables
Table 1: Optimizing Reaction Conditions for Epoxy Labeling
| Parameter | Recommended Starting Range | Troubleshooting Considerations |
| Molar Ratio (Label:Protein) | 10:1 to 40:1 | Low Yield: Increase molar ratio. Precipitation: Decrease molar ratio to avoid over-labeling.[1][2] |
| pH | 7.0-7.5 for Cysteine labeling8.0-9.5 for Lysine labeling | Low Yield: Ensure pH is optimal for the target residue's reactivity.[3][4] Note: Higher pH increases the rate of epoxy hydrolysis.[5] |
| Temperature | 4°C to 25°C (Room Temperature) | Protein Instability: Perform reaction at 4°C.[4] Slow Reaction: Increase temperature to 25°C if the protein is stable.[5] |
| Incubation Time | 2 to 24 hours | Low Yield: Increase incubation time.[4][8] Note: Longer times at higher pH may increase label hydrolysis. |
| Protein Concentration | >1 mg/mL | Low Yield: Increase protein concentration to favor the labeling reaction over hydrolysis.[2] |
Table 2: Common Interfering Substances in Labeling Buffers
| Interfering Substance | Functional Group | Reason for Interference | Recommended Action |
| Tris, Glycine | Primary Amine | Competes with protein's primary amines for the epoxy label.[1][5] | Use amine-free buffers like phosphate, carbonate, or borate. |
| Sodium Azide | Azide (Nucleophile) | Can react with the epoxy group.[2] | Omit from labeling and purification buffers. |
| DTT, β-mercaptoethanol | Thiol | Highly reactive nucleophiles that will compete with protein thiols. | Use TCEP for disulfide reduction if needed, or remove reducing agents before labeling. |
| Ammonium (B1175870) Salts | Ammonium Ions | Can react with the epoxy group. | Avoid buffers containing ammonium salts. |
Experimental Protocols
General Protocol for Epoxy-Based Protein Labeling
This protocol provides a general starting point. Optimal conditions may vary depending on the specific protein and label used.
-
Protein Preparation:
-
Ensure your protein of interest is purified and in an appropriate amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5).
-
If targeting cysteines involved in disulfide bonds, reduce the protein with a suitable reducing agent (e.g., TCEP) and subsequently remove the reducing agent using a desalting column.
-
The protein concentration should ideally be at least 1-2 mg/mL.[2]
-
-
Labeling Reagent Preparation:
-
Dissolve the epoxy-functionalized labeling reagent in an anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM). This should be done immediately before use as epoxy reagents can be moisture-sensitive.[1]
-
-
Labeling Reaction:
-
Add the calculated volume of the labeling reagent stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold).
-
Incubate the reaction mixture for 2-24 hours at a chosen temperature (e.g., room temperature with gentle mixing or at 4°C). Protect from light if using a fluorescent label.
-
-
Reaction Quenching (Optional):
-
To quench any unreacted epoxy groups, a small molecule nucleophile such as hydroxylamine (B1172632) or a thiol-containing compound can be added.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted label and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Analyze the degree of labeling and purity of the final product using techniques such as SDS-PAGE, UV-Vis spectrophotometry (for dye labels), and mass spectrometry.
-
Visualizations
Caption: Workflow for epoxy-based protein labeling.
Caption: Decision tree for troubleshooting low yield.
References
- 1. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad.com [bio-rad.com]
- 6. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 8. Reactivity of functional groups on the protein surface: development of epoxide probes for protein labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Labeling with Epoxide-Based Probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target labeling when using epoxide-based probes for protein modification.
Frequently Asked Questions (FAQs)
Q1: What is epoxide-based protein labeling?
Epoxide-based protein labeling is a chemical method used to covalently attach a probe (e.g., a fluorophore, biotin, or a drug molecule) to a target protein. This technique utilizes the reactivity of the epoxide functional group, which can form stable covalent bonds with specific nucleophilic amino acid residues on the protein surface, such as histidine and cysteine.[1] This method is valuable for its ability to achieve highly efficient and selective labeling, sometimes outside the protein's active site, thereby preserving its function.[1][2]
Q2: What are the primary amino acid targets for epoxide probes?
The primary targets for epoxide probes on a protein surface are nucleophilic amino acid residues. Histidine is a common target, as demonstrated by the selective labeling of His64 in human carbonic anhydrase II (HCA II).[1][2] Cysteine residues, with their reactive thiol groups, are also potential targets for epoxide-mediated modification.[3] The specific residue that reacts will depend on its accessibility, local microenvironment, and nucleophilicity.
Q3: What is "proximity-induced reactivity" in the context of epoxide labeling?
Proximity-induced reactivity refers to the phenomenon where an epoxide probe, while relatively stable in solution, becomes highly reactive when it is brought into close proximity to a nucleophilic residue on the protein surface.[1][2] This principle is fundamental to achieving high selectivity, as the labeling reaction is favored at sites where the probe has a high local concentration due to non-covalent interactions with the protein.
Q4: What are the common causes of off-target labeling with epoxide probes?
Off-target labeling can occur for several reasons:
-
High Probe Concentration: Excessive concentrations of the epoxide probe can lead to non-specific reactions with various nucleophiles in the reaction mixture.
-
Prolonged Reaction Time: Allowing the labeling reaction to proceed for too long can increase the chances of slower, non-specific reactions occurring.
-
Suboptimal pH: The pH of the reaction buffer can influence the reactivity of both the epoxide and the nucleophilic residues on the protein, potentially leading to undesired side reactions.
-
Presence of Highly Reactive, Non-Target Nucleophiles: Other accessible and highly reactive residues on the protein surface can compete with the intended target site.
Q5: How can I confirm that my protein is labeled at the desired site?
Site-specific labeling can be confirmed using techniques such as mass spectrometry (MS). By digesting the labeled protein and analyzing the resulting peptides, it is possible to identify the exact amino acid residue to which the probe is attached.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during epoxide-based protein labeling experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Suboptimal pH: The pH is not optimal for the reactivity of the target residue. | Optimize the reaction pH. For histidine, a pH around 7.0 is often a good starting point.[4] |
| Low Probe Concentration: The concentration of the epoxide probe is too low. | Gradually increase the molar ratio of the probe to the protein. Start with a 10:1 to 40:1 ratio.[4] | |
| Short Incubation Time: The reaction time is insufficient for complete labeling. | Increase the incubation time. Monitor the reaction progress at different time points to determine the optimal duration. | |
| Protein Instability: The protein may be unfolding or aggregating under the labeling conditions. | Perform the reaction at a lower temperature (e.g., 4°C) and ensure the buffer contains necessary stabilizing agents. | |
| High Background or Off-Target Labeling | Excessive Probe Concentration: Too much probe is leading to non-specific reactions. | Decrease the molar ratio of the probe to the protein. Perform a titration to find the lowest effective concentration. |
| Prolonged Incubation Time: The reaction is running for too long, allowing for non-specific labeling. | Optimize the reaction time by performing a time-course experiment and stopping the reaction when target labeling is maximal and off-target is minimal. | |
| Inappropriate Buffer Composition: The buffer may contain nucleophiles that react with the probe. | Use a buffer free of extraneous nucleophiles, such as sodium azide. Phosphate-buffered saline (PBS) is generally a good choice.[4] | |
| Protein Precipitation During Labeling | Change in Protein Properties: The attachment of a bulky or hydrophobic label alters the protein's solubility. | Lower the molar ratio of the label to the protein to reduce the degree of labeling.[5] Consider using a more hydrophilic linker if applicable. |
| Solvent Incompatibility: The solvent used to dissolve the epoxide probe is causing the protein to precipitate. | Ensure the final concentration of the organic solvent (e.g., DMF or DMSO) is low and compatible with your protein's stability. | |
| Loss of Protein Activity | Labeling at the Active Site: The probe is modifying a residue critical for the protein's function. | If possible, use a competitive inhibitor to protect the active site during labeling. Alternatively, mutagenesis can be used to remove competing reactive residues near the active site. |
| Conformational Changes: The labeling process is altering the protein's structure. | Perform labeling at a lower temperature and for a shorter duration. Use circular dichroism or other structural analysis techniques to assess conformational changes. |
Experimental Protocols
General Protocol for Epoxide-Based Protein Labeling
This protocol provides a starting point for labeling a target protein with an epoxide probe. Optimization will be required for each specific protein and probe combination.
-
Protein Preparation:
-
Probe Preparation:
-
Dissolve the epoxide probe in an appropriate organic solvent (e.g., DMF or DMSO) to create a concentrated stock solution.
-
-
Labeling Reaction:
-
Purification:
-
Remove the unreacted probe and purify the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column).[4]
-
-
Analysis:
-
Determine the degree of labeling using UV-Vis spectroscopy or other appropriate methods.
-
Confirm site-specificity using mass spectrometry.
-
Assess the activity of the labeled protein using a relevant functional assay.
-
Protocol for Optimizing Labeling Conditions
To minimize off-target labeling and maximize efficiency, it is crucial to optimize the reaction conditions.
-
Molar Coupling Ratio Titration:
-
Set up parallel reactions with varying molar coupling ratios of the epoxide probe to the protein (e.g., 5:1, 10:1, 20:1, 40:1, 80:1).
-
Keep the protein concentration, buffer, temperature, and incubation time constant.
-
Analyze the degree of labeling and protein activity for each ratio to determine the optimal balance.
-
-
Time-Course Experiment:
-
Using the optimal molar coupling ratio determined above, set up a series of reactions.
-
Stop the reactions at different time points (e.g., 1, 2, 4, 8, 16, 24 hours).
-
Analyze the samples to identify the time point that yields the highest specific labeling with the lowest background.
-
-
pH Optimization:
-
Set up reactions in a series of buffers with different pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
-
Keep all other parameters constant.
-
Analyze the labeling efficiency and specificity to determine the optimal pH for the reaction.
-
Visualizations
Caption: A flowchart of the general experimental workflow for protein labeling with an epoxide probe.
Caption: A decision-making flowchart for troubleshooting high off-target labeling.
Caption: A simplified diagram illustrating the reaction mechanism of epoxide-based protein labeling.
References
- 1. Reactivity of functional groups on the protein surface: development of epoxide probes for protein labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel bifunctional epoxy/thiol-reactive support to immobilize thiol containing proteins by the epoxy chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 5. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: EpoY Stability and Proper Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and proper storage of Erythropoietin (EpoY).
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for lyophilized this compound?
Lyophilized this compound is stable for at least two years when stored at –20°C.
Q2: How should I reconstitute and store this compound in solution?
Before opening, briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute this compound in sterile water to a concentration of 0.1 mg/mL, being careful not to vortex the solution. This reconstituted solution can be stored at 2–8°C for up to one week. For longer-term storage, it is advisable to prepare working aliquots and store them at –20°C.
Q3: For how long is this compound stable in biological samples like serum or plasma?
Immunoreactive this compound in serum and plasma samples has been shown to be stable for up to 14 days without significant changes in concentration. This stability is maintained whether the samples are stored at room temperature, 4°C, or –20°C.[1][2]
Q4: What is the optimal pH range for this compound stability?
This compound is generally stable in a pH range of 4 to less than 9, with its highest biological activity observed between pH 7 and 8.[3] It is recommended to maintain the pH of your buffer at least one unit away from the protein's isoelectric point (pI) to improve solubility and prevent aggregation.[2][4]
Q5: How does temperature affect the stability of this compound in solution?
Elevated temperatures can lead to the formation of aggregates.[3] Specifically, at 40°C and a pH of 9, this compound may undergo dimerization.[3] For optimal stability, reconstituted this compound should be stored at 2-8°C for short-term use or at -20°C or -70°C for long-term storage.[3][5] Performing purification and handling steps at 4°C can also help minimize degradation.[2]
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Precipitate or Cloudiness Observed in this compound Solution
Possible Cause:
-
Protein Aggregation: This is the most common cause of visible particulates in a protein solution. Aggregation can be triggered by several factors, including high protein concentration, inappropriate buffer conditions (pH and ionic strength), and temperature stress.[2]
-
Contamination: The presence of impurities from the purification process can reduce protein solubility.[2]
Troubleshooting Steps:
-
Visual Inspection: First, visually inspect the solution against a black and a white background to confirm the presence of particles.[6][7]
-
Optimize Buffer Conditions:
-
Lower Protein Concentration: If possible, work with a lower concentration of this compound. High concentrations increase the likelihood of intermolecular interactions that lead to aggregation.[2][4]
-
Add Stabilizing Excipients: Consider adding stabilizers such as glycerol, sugars (e.g., sucrose, trehalose), or certain amino acids (e.g., arginine) to your buffer.[2] For intravenous solutions, the presence of at least 0.05% protein (like albumin) can help maintain this compound stability.[8]
-
Analytical Confirmation: Use techniques like Size Exclusion Chromatography (SEC) to confirm the presence of soluble aggregates that may not be visible to the naked eye.[2]
Issue 2: Loss of this compound Bioactivity in Functional Assays
Possible Cause:
-
Degradation: The protein may have been degraded due to improper storage or handling. This can include chemical modifications like oxidation and deamidation, or physical degradation through aggregation.
-
Misfolding: The three-dimensional structure of this compound, which is crucial for its function, may have been compromised.[2]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the this compound solution can lead to denaturation and aggregation.[4]
Troubleshooting Steps:
-
Check for Aggregation: Analyze the sample using Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to detect the presence of aggregates.[2] Aggregates can sometimes be detected as early eluting peaks in SEC.[2]
-
Confirm Protein Integrity: Run an SDS-PAGE to verify that the protein is intact and has not been degraded into smaller fragments.[2]
-
Review Storage and Handling Procedures:
-
Ensure the protein was stored at the recommended temperature.
-
Avoid multiple freeze-thaw cycles by storing the protein in single-use aliquots.[4]
-
When reconstituting, avoid vigorous shaking or vortexing.
-
-
Use a Fresh Stock: If possible, compare the activity of your current this compound stock with a fresh, properly stored vial.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Notes |
| Lyophilized | –20°C | At least 2 years | Keep desiccated. |
| Reconstituted | 2–8°C | Up to 1 week | Avoid repeated temperature fluctuations. |
| Reconstituted (Aliquots) | –20°C | Extended periods | Prepare single-use aliquots to avoid freeze-thaw cycles. |
| In Serum/Plasma | Room Temp, 4°C, or –20°C | Up to 14 days | Stable for immunological detection.[1][2] |
Table 2: Factors Influencing this compound Stability in Solution
| Factor | Optimal Range/Condition | Consequences of Deviation |
| pH | 7.0 - 8.0 | Reduced activity; potential for dimerization at pH 9 and 40°C.[3] |
| Temperature | 2-8°C (short-term), ≤ -20°C (long-term) | Increased aggregation and degradation at higher temperatures.[3] |
| Protein Concentration | Application-dependent | High concentrations can promote aggregation.[2] |
| Additives | Stabilizers (e.g., albumin, sugars, glycerol) | Absence can lead to reduced solubility and stability.[2][8] |
Experimental Protocols
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
Principle: RP-HPLC separates molecules based on their hydrophobicity. It can be used to assess the purity of this compound and detect degradation products such as oxidized or deamidated forms, which may have different retention times compared to the intact protein.
Methodology:
-
Sample Preparation: Dilute the this compound sample to an appropriate concentration (e.g., 1 mg/mL) in the initial mobile phase.
-
Chromatographic Conditions:
-
Column: A C4 or C18 column suitable for protein separation.
-
Mobile Phase A: Typically 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Typically 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the protein. For example, 5% to 95% B over 30 minutes.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
-
Data Analysis: The intact this compound will elute as a major peak. The appearance of new peaks or a decrease in the main peak area over time under stress conditions (e.g., elevated temperature) indicates degradation.
Method 2: Size Exclusion Chromatography (SEC) for Aggregate Analysis
Principle: SEC separates molecules based on their hydrodynamic size. It is the primary method for quantifying soluble aggregates (dimers, trimers, and larger multimers). Larger molecules elute earlier than smaller ones.
Methodology:
-
Sample Preparation: The this compound sample is injected directly or after dilution in the mobile phase.
-
Chromatographic Conditions:
-
Column: A silica-based column with a pore size suitable for separating this compound monomers from aggregates (e.g., 250-300 Å).
-
Mobile Phase: An aqueous buffer, typically phosphate-based, with a salt (e.g., 150 mM NaCl) to minimize ionic interactions with the column matrix. The pH should be maintained in the 6.5-7.5 range.
-
Flow Rate: Isocratic elution at a low flow rate (e.g., 0.5 mL/min) is common.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis: The chromatogram will show a main peak corresponding to the this compound monomer. Any peaks eluting before the monomer peak represent aggregates. The percentage of aggregates can be calculated from the peak areas.
Method 3: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Integrity and Purity
Principle: SDS-PAGE separates proteins based on their molecular weight. It is used to assess the purity of this compound and to detect any fragmentation (degradation) or the presence of high molecular weight aggregates that are resistant to denaturation.
Methodology:
-
Sample Preparation: Mix the this compound sample with a loading buffer containing SDS and a reducing agent (like dithiothreitol (B142953) or β-mercaptoethanol). Heat the sample at 95-100°C for 5 minutes to denature the protein.
-
Electrophoresis:
-
Gel: Use a polyacrylamide gel with a suitable percentage to resolve proteins in the molecular weight range of this compound (approximately 34-38 kDa for the glycosylated form). A 12% gel is common.[9]
-
Running Buffer: Use a standard Tris-glycine-SDS running buffer.
-
Voltage: Apply a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
-
Staining: Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands.
-
Analysis: A pure, intact this compound sample should show a single, possibly broad band corresponding to its molecular weight. The presence of lower molecular weight bands indicates degradation, while bands at higher molecular weights could suggest the presence of covalent aggregates.[2][10]
Visualizations
Caption: this compound signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. mdpi.com [mdpi.com]
- 6. inhalationmag.com [inhalationmag.com]
- 7. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dshs-koeln.de [dshs-koeln.de]
Technical Support Center: Preventing Premature Hydrolysis of Epoxide-Utilizing Enzymes
Frequently Asked Questions (FAQs)
Q1: What are the common causes of premature hydrolysis and inactivation of enzymes?
A1: Premature enzyme inactivation, including hydrolysis, is often multifactorial. Key contributing factors include:
-
Suboptimal pH: Enzymes have a narrow optimal pH range. Deviations can lead to changes in the ionization state of critical amino acid residues in the active site, affecting substrate binding and catalysis, and potentially promoting hydrolysis of the enzyme itself or its product.[1]
-
Temperature Stress: Both elevated and freezing temperatures can denature enzymes.[1][2] High temperatures increase the rate of chemical degradation reactions, while freeze-thaw cycles can disrupt protein structure due to ice crystal formation and local changes in solute concentration.[2]
-
Presence of Water: Water is a reactant in hydrolysis. For enzymes handling epoxides, the presence of water can lead to non-enzymatic ring-opening of the epoxide substrate or product, or hydrolysis of labile ester or amide bonds within the enzyme's structure.[3][4][5]
-
Oxidation: Exposure to air can lead to the oxidation of sensitive amino acid residues like cysteine and methionine, altering the enzyme's conformation and activity.
-
Proteolytic Degradation: Contamination with proteases can lead to the cleavage of the enzyme, resulting in loss of function.[2]
-
Mechanical Stress: Vigorous mixing, sonication, or filtration can cause shear stress that disrupts the enzyme's tertiary structure.
Q2: How can I optimize the buffer conditions to enhance enzyme stability?
A2: Buffer composition is critical for maintaining enzyme stability. Consider the following:
-
pH: Maintain the pH of the solution within the enzyme's optimal range. This information is typically available from the enzyme supplier or can be determined experimentally. Buffers should have a pKa value close to the desired pH to provide adequate buffering capacity.
-
Ionic Strength: The salt concentration can influence enzyme stability. Some enzymes require a certain ionic strength to maintain their native conformation, while high salt concentrations can sometimes lead to aggregation.
-
Additives and Stabilizers: A variety of additives can be used to stabilize enzymes in solution.[2][6] These are discussed in more detail in the troubleshooting guide below. Common stabilizers include glycerol (B35011), sugars (like sucrose (B13894) and trehalose), and certain amino acids (like arginine and glycine).[6]
Q3: What are the best practices for storing my enzyme to prevent degradation?
A3: Proper storage is crucial for long-term enzyme stability.
-
Short-term Storage (hours to days): Refrigeration at 4°C is generally suitable, provided the buffer is optimized for stability.[2]
-
Long-term Storage (days to weeks/months): Quick-freezing in a suitable buffer and storage at -20°C or -80°C is recommended.[2] Avoid repeated freeze-thaw cycles, which can denature the enzyme.[2] Aliquoting the enzyme into single-use volumes is a good practice.
-
Lyophilization: For very long-term storage, freeze-drying (lyophilization) can be an effective method. This removes water, a key component in hydrolytic degradation.[2] The lyophilized powder should be stored at low temperatures in a desiccated environment.
Troubleshooting Guides
Issue 1: Rapid Loss of Enzymatic Activity Upon Reconstitution or During Assay
This is a common problem that can often be traced back to the experimental conditions.
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Buffer pH | Verify the pH of your buffer and adjust if necessary. Perform a pH-activity profile to determine the optimal pH for your enzyme. | Enzymes have a narrow pH optimum for both activity and stability.[1] |
| Temperature Instability | Keep the enzyme on ice at all times when not in use. Pre-chill all buffers and reagents. For assays at elevated temperatures, minimize the pre-incubation time of the enzyme. | Lower temperatures slow down chemical degradation processes.[2] |
| Presence of Proteases | Add a protease inhibitor cocktail to your buffer. Ensure all labware is clean and free of contaminants. | Proteases can degrade your enzyme of interest, leading to a loss of activity.[2] |
| Oxidation | Add a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol to the buffer. | These agents protect sensitive sulfhydryl groups on the enzyme from oxidation. |
| Substrate/Product Instability | If your substrate or product is an epoxide, it may be hydrolyzing non-enzymatically in the aqueous buffer. Analyze your reaction mixture for the presence of diol byproducts. | Epoxides can undergo spontaneous hydrolysis in aqueous solutions, especially at acidic or basic pH.[3] |
Issue 2: Inconsistent Results Between Experiments
Variability in results often points to subtle differences in experimental execution.
| Potential Cause | Troubleshooting Step | Rationale |
| Repeated Freeze-Thaw Cycles | Aliquot your enzyme stock into single-use volumes after purification or reconstitution. | Repeated freezing and thawing can denature proteins and lead to a progressive loss of activity.[2] |
| Inconsistent Reagent Preparation | Prepare fresh buffers and reagent solutions for each set of experiments. Verify concentrations of all components. | The stability of reagents can change over time, and errors in concentration can affect reaction rates. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting technique, especially for small volumes of concentrated enzyme. | Accurate measurement of enzyme and substrate is critical for reproducible kinetic data. |
Experimental Protocols
Protocol 1: Preparation of a Stabilizing Buffer
This protocol describes the preparation of a generic buffer that can be adapted to improve the stability of many enzymes.
Materials:
-
Buffer component (e.g., Tris-HCl, HEPES, Sodium Phosphate)
-
Glycerol
-
Sodium Chloride (NaCl)
-
Dithiothreitol (DTT)
-
Protease Inhibitor Cocktail
-
Ultrapure water
-
pH meter
Procedure:
-
Dissolve the buffer component in ultrapure water to the desired final concentration (e.g., 50 mM).
-
Add NaCl to the desired ionic strength (e.g., 150 mM).
-
Slowly add glycerol while stirring to a final concentration of 10-20% (v/v).
-
Adjust the pH to the optimal value for your enzyme using a concentrated acid or base (e.g., HCl or NaOH).
-
Just before use, add DTT to a final concentration of 1-5 mM and the recommended amount of protease inhibitor cocktail.
-
Filter the buffer through a 0.22 µm filter to sterilize and remove any particulates.
-
Store the buffer at 4°C. The DTT and protease inhibitors will degrade over time, so it is best to add them fresh.
Protocol 2: Controlled Freezing and Thawing of Enzyme Stocks
Proper freezing and thawing techniques are essential to preserve enzyme activity.
Freezing:
-
Prepare the enzyme in a cryoprotectant-containing buffer (e.g., the stabilizing buffer from Protocol 1 with at least 10% glycerol).
-
Aliquot the enzyme into thin-walled PCR tubes or other appropriate small-volume tubes.
-
Rapidly freeze the aliquots by immersing them in a dry ice/ethanol bath or liquid nitrogen.[2]
-
Transfer the frozen aliquots to a -80°C freezer for long-term storage.
Thawing:
-
Retrieve a single aliquot from the freezer.
-
Thaw the enzyme rapidly by holding the tube in your hand or placing it in a room temperature water bath until just thawed.
-
Immediately place the thawed enzyme on ice.
-
Use the enzyme as soon as possible after thawing. Do not refreeze any unused portion of the aliquot.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. Maintaining protein stability through buffers, freezing, and lyophilization [opsdiagnostics.com]
- 3. Mechanism of epoxide hydrolysis in microsolvated nucleotide bases adenine, guanine and cytosine: A DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Degradation and Lifetime Prediction of Epoxy Composite Insulation Materials under High Relative Humidity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
Technical Support Center: Expression of EpoY-Containing Proteins
Welcome to the technical support center for the expression of EpoY-containing proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the expression and purification of Erythropoietin (Epo) fusion proteins.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in expressing this compound-containing proteins?
A1: Expressing this compound-containing proteins, particularly in bacterial systems like E. coli, presents several challenges. Epo is a glycoprotein (B1211001) that, in its native form, requires post-translational modifications such as glycosylation for proper folding and biological activity, which E. coli cannot perform.[1][2] The fusion partner "Y" can also introduce its own set of issues, including misfolding, aggregation, and altered solubility.[3] Common challenges include low expression levels, formation of insoluble inclusion bodies, protein misfolding, and potential toxicity to the host cells.[2][4][5]
Q2: Which expression system is best suited for this compound proteins?
A2: The choice of expression system is critical. While E. coli is often a first choice due to its low cost and rapid growth, it may not be ideal for complex proteins like Epo that require post-translational modifications.[1][2][6] For functional this compound proteins, eukaryotic systems such as yeast, insect cells (e.g., baculovirus expression system), or mammalian cells (e.g., CHO, HEK293) are often more suitable as they can perform necessary post-translational modifications.[1][6] However, these systems are typically more expensive and complex to work with.[6]
Q3: My this compound protein is expressed in inclusion bodies. What can I do?
A3: Inclusion body formation is a common issue when overexpressing recombinant proteins in E. coli.[2][7] To improve the yield of soluble protein, several strategies can be employed. Lowering the induction temperature (e.g., 15-25°C) can slow down protein synthesis, which may promote proper folding.[5][8][9] Reducing the concentration of the inducer (e.g., IPTG) can also help.[8] Co-expression with molecular chaperones can assist in proper protein folding.[4][8] Alternatively, the protein can be purified from inclusion bodies under denaturing conditions followed by a refolding step, though this can be challenging and may result in lower yields of active protein.[10]
Q4: How can I improve the yield of my this compound protein?
A4: Several factors can be optimized to improve protein yield. Codon optimization of your gene sequence to match the codon usage of the expression host can significantly enhance translation efficiency.[8][11] Optimizing culture conditions, such as media composition, pH, and aeration, is also crucial.[6] The choice of fusion tag ("Y") can also impact expression levels and solubility; testing different fusion partners may be beneficial.[3][12] For secreted proteins, optimizing the signal peptide can improve secretion efficiency.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| No or Low Protein Expression | Codon Bias: The codons in your gene are rare for the expression host.[8][11] | Synthesize a codon-optimized gene for your expression host.[8] |
| Protein Toxicity: The expressed protein is toxic to the host cells.[5][9][11] | Use a tightly regulated promoter to minimize basal expression.[11] Lower the expression temperature and inducer concentration.[8][9] Consider using a different host strain that is more tolerant to toxic proteins.[9][13] | |
| mRNA Instability: The 5' end of the mRNA has a high GC content, leading to instability.[11] | Introduce silent mutations to reduce GC content at the 5' end.[11] | |
| Plasmid Instability: The host cells are losing the expression plasmid. | Use fresh antibiotic plates and media. For ampicillin (B1664943) resistance, consider switching to carbenicillin, which is more stable.[9] | |
| Protein is Insoluble (Inclusion Bodies) | High Expression Rate: Rapid protein synthesis overwhelms the cell's folding machinery.[1][7] | Lower the induction temperature (15-25°C) and inducer concentration.[5][8][9] |
| Improper Folding Environment: The cellular environment is not conducive to proper folding. | Co-express molecular chaperones to assist in folding.[4][8] For proteins with disulfide bonds, consider expression in the periplasm of E. coli or using engineered strains with a more oxidizing cytoplasm.[1] | |
| Fusion Tag Properties: The fusion partner ("Y") may be prone to aggregation. | Test different solubility-enhancing fusion tags (e.g., MBP, GST, SUMO).[3][12] | |
| Protein Degradation | Protease Activity: The host cell's proteases are degrading the target protein. | Use protease-deficient host strains. Add protease inhibitors during cell lysis and purification.[10] |
| Protein Instability: The this compound protein itself is unstable. | Optimize buffer conditions (pH, ionic strength). Work at low temperatures (4°C) during purification. | |
| Low Purity After Purification | Non-specific Binding: Contaminant proteins are binding to the purification resin. | Optimize washing steps with varying concentrations of a competing agent (e.g., imidazole (B134444) for His-tags).[8] |
| Co-purification of Host Proteins: Host proteins are interacting with your target protein. | Consider a multi-step purification strategy, combining different chromatography techniques (e.g., affinity, ion exchange, size exclusion).[6][8] |
Experimental Protocols
Protocol 1: Small-Scale Expression Trial for this compound in E. coli
-
Transformation: Transform the this compound expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Inoculation: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Induction: The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an OD600 of 0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Expression: Cool the culture to the desired induction temperature (e.g., 18°C, 25°C, or 37°C). Add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM).
-
Harvesting: Continue to incubate with shaking for the desired time (e.g., 4 hours at 37°C, or overnight at 18°C). Harvest the cells by centrifugation.
-
Analysis: Resuspend a small aliquot of the cell pellet in SDS-PAGE loading buffer. Analyze the total cell protein by SDS-PAGE to check for expression of the this compound protein.
Protocol 2: Purification of His-tagged this compound from Inclusion Bodies
-
Cell Lysis: Resuspend the cell pellet from a larger culture in a lysis buffer containing a denaturant (e.g., 8 M urea (B33335) or 6 M guanidine-HCl). Lyse the cells by sonication or with a French press.
-
Clarification: Centrifuge the lysate at high speed to pellet the insoluble material, which includes the inclusion bodies.
-
Solubilization: Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove membrane contaminants. Resuspend the washed inclusion bodies in a buffer with a high concentration of denaturant.
-
Affinity Chromatography: Load the solubilized protein onto a nickel-NTA affinity column pre-equilibrated with the same denaturing buffer.
-
Washing: Wash the column extensively with a wash buffer containing the denaturant and a low concentration of imidazole to remove non-specifically bound proteins.
-
Elution: Elute the bound this compound protein with an elution buffer containing a high concentration of imidazole.
-
Refolding: Refold the purified, denatured protein by rapidly diluting it into a refolding buffer or by dialysis against a series of buffers with decreasing concentrations of the denaturant. This step often requires significant optimization.
Visualizations
Epo Signaling Pathway
The binding of Erythropoietin (Epo) to its receptor (EpoR) on the cell surface triggers a cascade of intracellular signaling events.[14][15] This activation leads to the phosphorylation of Janus kinase 2 (JAK2), which in turn phosphorylates tyrosine residues on the EpoR.[14] These phosphorylated sites serve as docking points for various signaling molecules, including STAT5, which upon activation, dimerizes and translocates to the nucleus to regulate gene expression.[14][15] Other key pathways activated include the Ras-MAPK pathway, which is involved in cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[14][15]
General Experimental Workflow for this compound Expression
The process of producing a recombinant protein like this compound involves several key stages. It begins with the design and cloning of the gene into a suitable expression vector. This is followed by the transformation of the vector into a host organism. Small-scale expression trials are then conducted to optimize conditions such as temperature and inducer concentration. Once optimal conditions are determined, the process is scaled up for larger production. Finally, the cells are harvested, lysed, and the target protein is purified using various chromatography techniques.
Troubleshooting Logic for Low Protein Yield
When faced with low or no expression of your target protein, a systematic approach to troubleshooting is essential. The first step is to verify the integrity of your expression construct through sequencing. If the construct is correct, the next step is to analyze a total cell lysate by SDS-PAGE to determine if the protein is being expressed at all. If there is no expression, the issue may lie with transcription or translation, and optimizing codons or using a stronger promoter could help. If the protein is expressed but is found in the insoluble fraction, the focus should shift to optimizing solubility, for instance by lowering the expression temperature or co-expressing chaperones. If the protein is in the soluble fraction but the yield is low, the problem might be protein degradation, which can be addressed by using protease-deficient strains.
References
- 1. Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 3. youtube.com [youtube.com]
- 4. futurefields.io [futurefields.io]
- 5. neb.com [neb.com]
- 6. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 9. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Protein Purification Guide | An Introduction to Protein Purification Methods [worldwide.promega.com]
- 11. goldbio.com [goldbio.com]
- 12. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Refining EpoY Cross-Linking Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during EpoY cross-linking experiments. The focus is on refining the reaction time for optimal covalent conjugation.
I. Understanding the this compound Cross-Linking Reaction
This compound refers to a genetically encoded, epoxide-containing tyrosine unnatural amino acid. When incorporated into a protein of interest (the "binder" or "drug"), the epoxide group of this compound can act as a reactive "warhead." This warhead forms a stable covalent bond with nucleophilic residues (such as lysine, cysteine, histidine, or others) on a target protein. This technology allows for the creation of highly specific and irreversible protein-protein conjugates.
The cross-linking reaction is a proximity-induced reaction. The initial non-covalent binding between the binder protein and the target protein brings the this compound warhead into close proximity with a nucleophilic residue on the target's surface, facilitating the covalent reaction.
II. FAQs and Troubleshooting Guide
This section addresses common questions and problems that may arise when optimizing the this compound cross-linking reaction time.
Q1: My this compound cross-linking efficiency is low. What are the potential causes and how can I improve it?
A1: Low cross-linking efficiency is a common issue. Several factors could be at play:
-
Insufficient Incubation Time: The reaction may not have proceeded to completion. While some reactions can be fast, others may require longer incubation periods, even overnight.
-
Suboptimal pH: The reactivity of the target nucleophilic residue is pH-dependent. For example, the deprotonated form of a lysine's amine group or a cysteine's thiol group is more nucleophilic. Ensure your reaction buffer's pH is compatible with the target residue's pKa.
-
Incorrect Buffer Components: Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the target protein for reaction with the this compound warhead, thus reducing the efficiency of the desired cross-linking.
-
Steric Hindrance: The chosen site for this compound incorporation on the binder protein or the location of the target nucleophilic residue may be sterically hindered, preventing the necessary proximity for the reaction to occur.
-
Low Protein Concentrations: The law of mass action dictates that reaction rates are dependent on the concentration of reactants. If the concentrations of your binder and target proteins are too low, the cross-linking will be slow.
-
Inefficient this compound Incorporation: The expression and incorporation of the unnatural amino acid into the binder protein might be inefficient, resulting in a low proportion of active, this compound-containing protein.
Troubleshooting Steps:
-
Extend the Reaction Time: Try a time-course experiment, taking samples at various time points (e.g., 1, 4, 8, 16, and 24 hours) to determine the optimal incubation time.
-
Optimize Buffer Conditions: Switch to a non-nucleophilic buffer such as HEPES or phosphate-buffered saline (PBS). Perform a pH screen to find the optimal pH for your specific protein-protein interaction.
-
Increase Protein Concentrations: If possible, increase the concentrations of both the this compound-containing protein and the target protein.
-
Re-evaluate this compound Incorporation Site: If steric hindrance is suspected, consider redesigning your binder protein to place the this compound at a more accessible location.
-
Confirm this compound Incorporation: Use mass spectrometry to confirm the successful incorporation of this compound into your binder protein.
Q2: I am observing non-specific cross-linking or protein aggregation. How can I prevent this?
A2: Non-specific cross-linking and aggregation can obscure your results and make data interpretation difficult.
-
High this compound Reactivity: The epoxide warhead is inherently reactive and may react with nucleophiles on other proteins in your sample if the binder-target interaction is not specific enough.
-
Protein Instability: The reaction conditions (e.g., prolonged incubation, temperature, pH) might be causing your proteins to denature and aggregate.
-
Excessive Protein Concentrations: Very high protein concentrations can sometimes lead to non-specific interactions and aggregation.
Troubleshooting Steps:
-
Optimize Binder-Target Affinity: Ensure that the non-covalent interaction between your binder and target is strong and specific. This will favor the desired proximity-induced reaction over random collisions.
-
Include Additives: Consider adding stabilizing agents to your reaction buffer, such as glycerol, low concentrations of non-ionic detergents, or arginine.
-
Adjust Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote protein denaturation. Try performing the incubation at a lower temperature (e.g., 4°C) for a longer period.
-
Optimize Protein Concentrations: While higher concentrations can improve efficiency, excessively high concentrations might lead to aggregation. Try a range of concentrations to find the optimal balance.
Q3: How do I know if the cross-linking reaction has occurred?
A3: You can verify the formation of a covalent complex using several methods:
-
SDS-PAGE Analysis: The most straightforward method is to analyze the reaction mixture by SDS-PAGE. A new band corresponding to the molecular weight of the covalent complex (binder + target) should appear. This band should be resistant to boiling in SDS-PAGE loading buffer.
-
Western Blotting: If you have antibodies against either the binder or the target protein, you can use Western blotting to confirm the identity of the higher molecular weight band.
-
Mass Spectrometry: For definitive proof and to identify the exact site of cross-linking, you can analyze the complex by mass spectrometry.
III. Factors Influencing this compound Cross-Linking Reaction Time
The optimal reaction time is a critical parameter that needs to be determined empirically for each new binder-target pair. The table below summarizes the key factors that influence the kinetics of the this compound cross-linking reaction.
| Factor | Effect on Reaction Time | Rationale |
| Protein Concentrations | Higher concentrations generally lead to shorter reaction times. | Increased frequency of molecular collisions between the binder and target proteins. |
| Temperature | Higher temperatures generally lead to shorter reaction times. | Provides more kinetic energy for the molecules to overcome the activation energy of the reaction. However, this must be balanced with protein stability. |
| pH | The optimal pH depends on the target nucleophile's pKa. A pH that favors the deprotonated, more nucleophilic form of the target residue will shorten the reaction time. | The nucleophilicity of amine and thiol groups is pH-dependent. |
| Binder-Target Affinity (Kd) | Higher affinity (lower Kd) can lead to shorter effective reaction times. | A strong non-covalent interaction increases the duration of proximity between the this compound warhead and the target nucleophile, increasing the probability of a covalent reaction. |
| Accessibility of Reaction Sites | More accessible this compound and target nucleophile sites will result in shorter reaction times. | Steric hindrance can significantly slow down or prevent the reaction. |
| Buffer Composition | The presence of competing nucleophiles will increase the apparent reaction time for the desired cross-linking. | Competing nucleophiles (e.g., Tris) will consume the this compound warhead in non-productive side reactions. |
IV. Experimental Protocols
General Protocol for this compound Cross-Linking
This protocol is a starting point and should be optimized for your specific proteins of interest.
-
Protein Preparation:
-
Express and purify your binder protein with the genetically encoded this compound at the desired position. Confirm successful incorporation via mass spectrometry.
-
Purify your target protein.
-
Ensure both proteins are in a suitable, non-nucleophilic buffer (e.g., 1x PBS, pH 7.4 or HEPES buffer).
-
-
Cross-Linking Reaction:
-
In a microcentrifuge tube, mix the this compound-containing binder protein and the target protein at desired molar ratios (e.g., 1:1, 1:2, 2:1). The final concentrations should be optimized, but a starting point could be in the low micromolar range (e.g., 1-10 µM).
-
Incubate the reaction mixture at a specific temperature. For initial experiments, you can try room temperature or 37°C. If protein stability is a concern, incubate at 4°C.
-
Incubate for a set period. Based on published literature, an overnight (12-16 hours) incubation is often a good starting point to ensure the reaction goes to completion.
-
-
Analysis of Cross-Linking:
-
Take an aliquot of the reaction mixture and add SDS-PAGE loading buffer.
-
Boil the sample for 5-10 minutes at 95°C.
-
Analyze the sample by SDS-PAGE. As controls, run the binder and target proteins alone.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Blue) to visualize the protein bands. Look for a new, higher molecular weight band corresponding to the covalent complex.
-
Protocol for Optimizing Reaction Time
-
Set up the Reaction: Prepare a larger volume of the cross-linking reaction mixture as described above.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 16, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the Reaction: Immediately add SDS-PAGE loading buffer to the aliquot to stop the reaction.
-
Analyze the Samples: Run all the time-point samples on the same SDS-PAGE gel.
-
Quantify the Results: Stain the gel and quantify the intensity of the cross-linked product band at each time point using densitometry software. This will allow you to determine the time required to reach the maximum yield.
V. Visualizations
Epo-EpoR Signaling Pathway
The binding of Erythropoietin (Epo) to its receptor (EpoR) on the cell surface triggers a cascade of intracellular signaling events that are crucial for the proliferation, differentiation, and survival of erythroid progenitor cells. The primary pathways activated are the JAK/STAT, PI3K/AKT, and MAPK pathways.
Caption: Epo-EpoR signaling cascade.
Experimental Workflow for Optimizing this compound Cross-Linking Time
This diagram outlines a logical workflow for systematically optimizing the reaction time for an this compound cross-linking experiment.
Caption: Workflow for this compound cross-linking time optimization.
Technical Support Center: EpoY-Induced Protein Aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EpoY, a genetically encoded epoxide-bearing tyrosine. The primary challenge addressed is the management of protein aggregation induced by the reactive nature of the this compound residue.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues with protein aggregation during the expression, purification, and handling of this compound-containing proteins.
Problem: Low yield of soluble protein and visible precipitation after cell lysis.
This is often the first indication of significant protein aggregation. The high reactivity of the incorporated this compound residue can lead to covalent cross-linking between protein molecules, resulting in the formation of insoluble aggregates.
| Possible Cause | Suggested Solution | Rationale | Citation |
| High Protein Concentration | 1. Increase lysis buffer volume.2. Perform purification steps with larger volumes to keep protein concentration low. | High concentrations increase the probability of intermolecular reactions between this compound and reactive residues on other protein molecules. | [1][2] |
| Sub-optimal Buffer pH | 1. Determine the isoelectric point (pI) of your protein.2. Adjust the buffer pH to be at least 1 unit away from the pI. | Proteins are least soluble at their pI. Shifting the pH increases the net charge, promoting repulsion between molecules and reducing aggregation. | [1] |
| Incorrect Temperature | 1. Perform all purification steps at 4°C.2. For long-term storage, flash-freeze in liquid nitrogen and store at -80°C with a cryoprotectant like glycerol. | Lower temperatures reduce the rate of chemical reactions, including the cross-linking reaction initiated by this compound. While many proteins are unstable at 4°C for extended periods, this is often the best compromise during purification. | [1][2] |
| Oxidative Stress | Add reducing agents like DTT or β-mercaptoethanol (BME) to your buffers. | Cysteine residues are highly reactive with this compound's epoxide group. Keeping cysteines in a reduced state can prevent disulfide bond formation and decrease their nucleophilicity, potentially slowing the cross-linking reaction. | [1][3] |
Problem: Soluble protein aggregates detected during or after purification (e.g., by SEC, DLS).
Soluble aggregates are non-covalently or covalently linked oligomers that have not yet precipitated. They can compromise functional assays and structural studies.
| Possible Cause | Suggested Solution | Rationale | Citation |
| Buffer Composition | 1. Screen different salt concentrations (e.g., 150 mM to 500 mM NaCl or KCl).2. Add stabilizing osmolytes (e.g., glycerol, sucrose, sorbitol).3. Include a mixture of arginine and glutamate. | Ionic strength affects electrostatic interactions. Stabilizers can shift the equilibrium towards the natively folded state, while arginine/glutamate can mask hydrophobic patches and reduce non-specific interactions. | [1][3][4] |
| This compound Reactivity | 1. If possible, mutate surface-exposed, non-essential His or Cys residues.2. Conduct purification and experiments at a lower pH (if protein stability allows) to protonate histidine side chains, reducing their nucleophilicity. | This compound's epoxide group reacts readily with nucleophilic side chains, particularly histidine and cysteine. Reducing the availability or reactivity of these residues can prevent covalent aggregation. | [5] |
| Hydrophobic Interactions | Add low concentrations of non-denaturing detergents (e.g., Tween 20, CHAPS) or non-detergent sulfobetaines. | These agents can help solubilize proteins by interacting with exposed hydrophobic patches that might otherwise lead to aggregation. | [1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause protein aggregation?
A1: this compound is a genetically encoded unnatural amino acid, specifically an epoxide-bearing tyrosine. Its structure includes a reactive epoxide ring. This epoxide group can undergo a covalent reaction with nucleophilic amino acid side chains on the protein surface, such as those of histidine (His) and cysteine (Cys). This reaction forms a permanent, covalent bond between protein molecules, leading to aggregation.[5]
Q2: Which amino acids does this compound primarily react with?
A2: Experimental data shows that the epoxide group of this compound reacts most readily with the side chains of histidine and cysteine. Reactions with methionine, lysine, and arginine are also possible but occur at a much lower rate. Reactions with aspartate, glutamate, serine, and threonine are generally negligible.[5]
Q3: Can I prevent this compound-induced aggregation completely?
A3: Completely preventing the reaction may not be possible without compromising the intended function of the this compound residue (which is often for covalent targeting). However, you can significantly manage and reduce aggregation by optimizing experimental conditions. Key strategies include working at low protein concentrations, maintaining a suitable pH and temperature, and using buffer additives that enhance protein stability.[1][2]
Q4: How can I detect this compound-induced aggregation?
A4: Aggregation can be detected in several ways:
-
Visual Observation: Insoluble aggregates often cause visible turbidity or precipitation in the solution.[1]
-
Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein.[2]
-
Dynamic Light Scattering (DLS): This technique can detect the presence of larger particles (aggregates) in a solution.[2]
-
SDS-PAGE: Covalently cross-linked aggregates will appear as higher molecular weight bands (dimers, trimers, etc.) on an SDS-PAGE gel, even under denaturing conditions.
Q5: My protein is intended for in-vivo studies. How can I ensure the this compound residue doesn't cause aggregation in a cellular environment?
A5: This is a significant challenge. The goal is to have the this compound react with its intended target, not with other proteins or itself. Strategies include:
-
Structural Analysis: Use protein modeling to place the this compound residue in a location where it is accessible to its target but less likely to react with residues on its own surface or on other highly abundant cellular proteins.
-
Expression Optimization: Lowering the expression temperature (e.g., to 18-25°C) in cellular expression systems can slow down both protein production and the rate of the this compound cross-linking reaction, giving the protein more time to fold correctly and reducing off-target reactions.[6][7]
Key Experimental Protocols
Protocol 1: Screening Buffer Additives to Reduce Aggregation
-
Prepare Stock Solutions: Create concentrated stock solutions of various additives (see table below).
-
Set up Screening Reactions: In a 96-well plate format, dilute your purified this compound-containing protein to a standard concentration (e.g., 0.5 mg/mL) in a base buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).
-
Additives: Add different concentrations of each additive to the wells. Include a control with no additive.
-
Incubation: Incubate the plate under conditions that typically lead to aggregation (e.g., room temperature for several hours, or a freeze-thaw cycle).
-
Analysis: Measure the turbidity of each well using a plate reader at 340 nm or 600 nm. A lower reading indicates less aggregation.
-
Validation: Confirm the best conditions by analyzing the samples using DLS or SEC.
Table of Common Buffer Additives for Screening
| Additive Class | Example | Working Concentration | Mechanism of Action | Citation |
| Salts | NaCl, KCl | 150 - 1000 mM | Modulates electrostatic interactions. | [1] |
| Reducing Agents | DTT, TCEP | 1 - 10 mM | Prevents non-native disulfide bond formation. | [3] |
| Sugars/Polyols | Glycerol, Sucrose | 5 - 20% (v/v) | Stabilizes native protein structure (kosmotropes). | [3][4] |
| Amino Acids | L-Arginine, L-Glutamate | 50 - 500 mM | Suppresses aggregation by binding to charged/hydrophobic regions. | [1] |
| Detergents | Tween 20, CHAPS | 0.01 - 0.1% (v/v) | Reduces hydrophobic interactions. | [1][4] |
Visualizations
Mechanism of this compound-Induced Dimerization
The following diagram illustrates the fundamental chemical reaction responsible for this compound-induced protein aggregation, where the epoxide ring of an this compound residue on one protein molecule is attacked by a nucleophilic histidine residue on a second molecule, forming a covalent dimer.
Caption: Covalent bond formation between this compound and a histidine residue.
Experimental Workflow for this compound Protein Production
This workflow outlines the key steps from expressing the this compound-containing protein to analyzing its aggregation state.
Caption: Workflow for expressing and purifying this compound-containing proteins.
Troubleshooting Logic for Protein Aggregation
This decision tree provides a logical path for troubleshooting aggregation issues.
Caption: Decision tree for addressing this compound-induced aggregation.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 3. utsouthwestern.edu [utsouthwestern.edu]
- 4. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
Validation & Comparative
A Researcher's Guide to Confirming EpoY-Target Covalent Bond Formation
For researchers, scientists, and drug development professionals, unequivocally confirming the formation of a covalent bond between a genetically encoded epoxide-containing tyrosine (EpoY) and its target protein is a critical step in validating this powerful technology. This guide provides a comparative overview of the primary biophysical techniques used for this purpose, complete with experimental considerations and data interpretation guidelines.
The genetic encoding of unnatural amino acids with reactive functionalities, such as this compound, has opened new avenues for creating highly specific and irreversible protein binders for therapeutic and research applications. The epoxide warhead of this compound is designed to react with nucleophilic residues on a target protein, forming a stable covalent bond. Verifying the formation and characterizing the nature of this bond is paramount. The principal methods employed for this confirmation are mass spectrometry, X-ray crystallography, and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers unique advantages and provides complementary information, from confirming the mass shift of the covalent adduct to elucidating the precise atomic-level interactions.
Comparative Analysis of Key Techniques
The selection of a technique to confirm this compound-target covalent bond formation will depend on the specific experimental question, the available resources, and the stage of the research. Mass spectrometry is often the first method of choice due to its high throughput and sensitivity in confirming the covalent modification. X-ray crystallography provides the most detailed structural information, while NMR spectroscopy offers insights into the solution-state dynamics of the complex.
| Technique | Information Provided | Resolution | Throughput | Sample Consumption | Key Advantages | Limitations |
| Mass Spectrometry | Confirmation of covalent adduct formation, stoichiometry of binding, identification of modified residue(s).[1] | Low (intact protein) to High (peptide mapping) | High | Low | High sensitivity, applicable to complex mixtures, provides precise mass information.[1] | Does not provide 3D structural information of the complex.[1] |
| X-ray Crystallography | High-resolution 3D structure of the covalent complex, precise bond layout, detailed protein-ligand interactions.[1][2] | Atomic | Low | High | Provides unambiguous evidence of covalent bond formation and the binding mode.[1] | Requires well-diffracting crystals, which can be challenging to obtain; the crystal structure is a static snapshot. |
| NMR Spectroscopy | Confirmation of covalent bond formation, identification of the binding interface, information on protein dynamics and conformational changes upon binding.[1] | Atomic (for smaller proteins) | Low | High | Provides information on the solution-state structure and dynamics; can detect weak and transient interactions.[2] | Generally limited to smaller proteins (<50 kDa); requires isotope labeling for detailed analysis.[2] |
Experimental Protocols and Workflows
Mass Spectrometry
Mass spectrometry is a cornerstone technique for validating covalent inhibitors.[1] It directly measures the mass of the protein before and after incubation with the this compound-containing molecule. An increase in mass corresponding to the molecular weight of the this compound-containing binder confirms the formation of a covalent adduct.
Workflow for this compound-Target Adduct Confirmation by Mass Spectrometry
Caption: Workflow for Mass Spectrometry Analysis.
Detailed Methodologies:
-
Intact Protein (Top-Down) Analysis:
-
Incubation: Incubate the purified target protein with the this compound-containing binder at a suitable molar ratio (e.g., 1:1 to 1:5) in a compatible buffer (e.g., PBS) for a specified time (e.g., 1-24 hours) at a controlled temperature (e.g., 4°C or room temperature).
-
Sample Cleanup: Remove excess unbound binder using a desalting column or buffer exchange spin column.
-
LC-MS Analysis: Analyze the intact protein-adduct complex using liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the accurate molecular weight of the protein. A mass increase corresponding to the mass of the this compound binder confirms covalent modification.
-
-
Peptide Mapping (Bottom-Up) Analysis:
-
Incubation and Denaturation: Following incubation, denature the protein-adduct complex (e.g., with urea (B33335) or guanidinium (B1211019) chloride) and reduce and alkylate the cysteine residues.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a specific protease, such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides by reverse-phase liquid chromatography and analyze them using tandem mass spectrometry (MS/MS).
-
Data Analysis: Search the MS/MS data against the protein sequence to identify peptides. Look for a peptide with a mass shift corresponding to the mass of the this compound binder. The MS/MS fragmentation pattern of this modified peptide will reveal the specific amino acid residue that has been covalently modified.[1]
-
X-ray Crystallography
X-ray crystallography provides the most definitive and high-resolution structural evidence of covalent bond formation. By determining the three-dimensional structure of the this compound-target complex, it is possible to directly visualize the covalent linkage between the epoxide warhead and the target residue.
Workflow for X-ray Crystallography of an this compound-Target Complex
Caption: X-ray Crystallography Workflow.
Detailed Methodologies:
-
Complex Formation and Purification: Form the covalent complex by incubating the target protein with the this compound-containing binder. Purify the complex to homogeneity using size-exclusion chromatography to remove any unbound protein or binder.
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, pH, and additives) using techniques like sitting-drop or hanging-drop vapor diffusion to obtain well-ordered crystals.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source, and collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement if a structure of the target protein is available. Refine the atomic model against the experimental data.
-
Analysis: Carefully examine the electron density map in the region of the expected covalent modification. Unambiguous electron density connecting the this compound warhead to a specific residue on the target protein provides definitive proof of covalent bond formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution. It can be used to confirm covalent bond formation and to map the binding interface.
Workflow for NMR Analysis of this compound-Target Covalent Binding
Caption: NMR Spectroscopy Workflow.
Detailed Methodologies:
-
Isotope Labeling: Express and purify the target protein with uniform ¹⁵N or ¹⁵N/¹³C labeling.
-
Reference Spectrum: Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the free, labeled protein. Each peak in this spectrum corresponds to a specific amino acid residue in the protein backbone.
-
Complex Formation: Incubate the labeled protein with the this compound-containing binder to form the covalent complex.
-
Spectrum of the Complex: Acquire a ¹H-¹⁵N HSQC spectrum of the covalently modified protein.
-
Chemical Shift Perturbation (CSP) Analysis: Compare the spectra of the free and modified protein. Significant changes in the chemical shifts (positions) of specific peaks indicate that these residues are in or near the binding site.[3][4][5][6][7] The irreversible nature of the covalent bond will result in a final, stable set of perturbed peaks upon complete reaction.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: For more detailed structural information, NOESY experiments can be performed to identify through-space contacts between the this compound-containing binder and the target protein, further confirming the binding mode.
Alternative and Complementary Techniques
While mass spectrometry, X-ray crystallography, and NMR are the primary methods for confirming covalent bond formation, other techniques can provide valuable complementary information.
-
Differential Scanning Fluorimetry (DSF): This technique measures the thermal stability of a protein. The formation of a covalent bond often leads to an increase in the melting temperature (Tm) of the target protein, providing indirect evidence of binding and stabilization.
-
Activity-Based Protein Profiling (ABPP): This chemical proteomics approach uses reactive probes to assess the functional state of enzymes. If the this compound-containing molecule targets the active site of an enzyme, ABPP can be used in a competitive format to demonstrate target engagement.
By employing a combination of these powerful techniques, researchers can confidently confirm and characterize the covalent bond formed between an this compound-containing molecule and its intended target, paving the way for the development of novel and highly specific therapeutics and research tools.
References
- 1. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. protein-nmr.org.uk [protein-nmr.org.uk]
- 4. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The measurement of binding affinities by NMR chemical shift perturbation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Covalent Warheads: EpoY vs. Traditional Electrophiles
Introduction to Covalent Inhibitors
Covalent inhibitors are a class of therapeutic agents that form a stable, covalent bond with their biological target, often an enzyme or protein. This mechanism of action typically involves a two-step process: an initial non-covalent binding event to form a protein-inhibitor complex, followed by the formation of a covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue on the target protein.[1][2] This irreversible or long-lasting interaction can offer distinct advantages, including enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[3][4] However, the development of covalent drugs requires a careful balance; the warhead must be reactive enough to bind its intended target but not so reactive that it causes widespread, off-target modifications and potential toxicity.[2]
This guide provides a detailed comparison of EpoY (epoxide-containing tyrosine), a novel genetically encoded warhead, with other well-established covalent warheads used in drug discovery.
This compound: A Genetically Encoded Epoxide Warhead
This compound is a non-canonical amino acid containing a reactive epoxide functional group.[5] Its defining feature is that it can be genetically encoded and site-specifically incorporated into protein-based binders, such as nanobodies or Designed Ankyrin Repeat Proteins (DARPins).[5] This strategy transforms a high-affinity biologic into a covalent binder, leveraging the protein scaffold's exquisite specificity to deliver the reactive warhead directly to the target protein's surface.
Mechanism and Reactivity
The this compound warhead reacts via an SN2 nucleophilic attack on one of the epoxide's carbon atoms, leading to ring-opening and the formation of a stable covalent bond.[1][6] A key advantage of this compound is its broad reactivity profile. Unlike many traditional warheads that are highly selective for cysteine, this compound has been demonstrated to covalently bind to a wide range of nucleophilic residues, including histidine, lysine, glutamate, and cysteine.[5][7] This versatility significantly expands the scope of potential targets. The selectivity of this compound-containing protein drugs is primarily driven by proximity-induced reactivity; the epoxide is relatively stable until the protein binder places it in the immediate vicinity of a nucleophilic residue on the target, dramatically increasing the effective molarity and driving the reaction.[5]
Comparison with Common Covalent Warheads
The choice of a covalent warhead is a critical decision in drug design, influencing reactivity, selectivity, and overall safety profile. Below is a comparison of this compound with several widely used warheads.
Acrylamides (α,β-Unsaturated Carbonyls)
Acrylamides are the most common class of warheads used in approved covalent drugs, such as Ibrutinib and Osimertinib.[8]
-
Mechanism: They react with nucleophiles, primarily the thiol group of cysteine, via an irreversible Michael addition reaction.[9]
-
Reactivity & Selectivity: Acrylamides are considered relatively "soft" electrophiles. Their reactivity can be finely tuned through electronic modifications to the molecule, which helps in optimizing the balance between on-target activity and off-target effects.[8][10] Their selectivity is predominantly for cysteine, a potent but relatively rare nucleophile in the proteome.
-
Comparison to this compound: The primary differences are the delivery system and target scope. Acrylamides are incorporated into small molecules, whereas this compound is genetically encoded into large biologics. Furthermore, this compound's ability to target a wide array of residues contrasts sharply with the cysteine-centric reactivity of acrylamides.
Vinyl Sulfones
Vinyl sulfones are another class of Michael acceptors used as covalent warheads.
-
Mechanism: Like acrylamides, they react with cysteine residues through a Michael addition mechanism.
-
Reactivity & Selectivity: Vinyl sulfones are generally more reactive than their acrylamide (B121943) counterparts.[8] This heightened reactivity can lead to potent inhibition but may require more careful optimization to ensure target selectivity. Some strategies employ "pre-vinylsulfone" groups that are converted to the reactive warhead only in the presence of the target.[4]
-
Comparison to this compound: Similar to acrylamides, vinyl sulfones are used in small-molecule inhibitors and are largely specific for cysteine. They do not possess the broad residue reactivity or the protein-based delivery mechanism of this compound.
Epoxides (in Small Molecules)
This compound is an epoxide, but its application is distinct from traditional small-molecule epoxide drugs like the proteasome inhibitor Carfilzomib.
-
Mechanism: Small-molecule epoxides also react via SN2 ring-opening.[1] The inherent strain of the three-membered ring makes them effective electrophiles.[2]
-
Reactivity & Selectivity: Epoxides can react with a variety of nucleophiles, including cysteine and serine.[1][10] However, their reactivity can be a double-edged sword, leading to concerns about off-target reactions and potential inactivation by enzymes like epoxide hydrolases.[2] Selectivity is achieved through the non-covalent affinity of the molecular scaffold for the target's binding pocket.
-
Comparison to this compound: While the core chemistry is identical, the context is completely different. This compound is part of a large, highly specific protein binder, relying on proximity to drive a reaction with surface-exposed residues. Small-molecule epoxides must be designed to have their reactivity tamed until they are situated within a specific active site, a significant design challenge.
Comparative Data Summary
The following table summarizes the key characteristics of this compound and other major covalent warheads.
| Feature | This compound (in Biologics) | Acrylamide | Vinyl Sulfone | Epoxide (in Small Molecules) |
| Delivery System | Genetically encoded in protein binders | Small molecule | Small molecule | Small molecule |
| Mechanism | SN2 Ring-Opening | Michael Addition | Michael Addition | SN2 Ring-Opening |
| Primary Target(s) | His, Lys, Cys, Glu, Tyr, etc.[5] | Cysteine[9] | Cysteine | Cysteine, Serine, Methionine[1][10] |
| Reactivity Profile | Proximity-induced; tunable | Moderate; highly tunable | High; tunable | High; potential for off-targets |
| Key Advantage | High specificity from binder; broad residue targeting | Well-established; tunable reactivity | High potency | Can target less common nucleophiles |
| Considerations | Development of a biologic | Potential for off-target cysteine modification | Higher intrinsic reactivity can be a challenge | Off-target reactivity; metabolic stability[2] |
| Example | Covalent KN035 (PD-L1 binder)[5] | Ibrutinib, Osimertinib | N/A (in clinical use) | Carfilzomib, Fosfomycin[2][6] |
Experimental Protocols for Evaluation
Evaluating the performance of a covalent inhibitor requires specialized assays to determine its potency, kinetics, and selectivity.
Kinetic Evaluation of Irreversible Inhibitors
The potency of irreversible inhibitors is best described by the second-order rate constant kinact/KI, which accounts for both the initial binding affinity (KI) and the maximal rate of covalent modification (kinact).[11]
Methodology Outline:
-
Reagent Preparation: Prepare solutions of the target enzyme, the covalent inhibitor at various concentrations, and the enzyme's substrate.
-
Incubation: Pre-incubate the enzyme with each concentration of the inhibitor for varying amounts of time (e.g., 0, 5, 15, 30, 60 minutes). A no-inhibitor control is run in parallel.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a saturating concentration of the substrate.
-
Data Acquisition: Measure the initial reaction velocity (product formation over time) for each condition, typically using a spectrophotometer or fluorometer.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations. Fitting this data to a hyperbolic equation allows for the determination of kinact and KI.
-
Chemoproteomic Profiling for Target Selectivity
Chemoproteomics provides a global, unbiased view of an inhibitor's selectivity across the entire proteome.[12][13] Methods like Covalent Inhibitor Target-site Identification (CITe-Id) directly identify the sites of covalent modification.[14]
Methodology Outline (CITe-Id Workflow):
-
Cell Treatment: Treat cultured cells with varying concentrations of the covalent inhibitor. A vehicle control (e.g., DMSO) is essential.
-
Affinity Probe Treatment: Lyse the cells and treat the proteome with an affinity-tagged version of the inhibitor (e.g., a desthiobiotin-tagged analog). This probe will bind to any target sites not already occupied by the test inhibitor.
-
Enrichment: Use streptavidin affinity chromatography to enrich (pull down) the proteins that have been labeled by the affinity probe.[15]
-
Proteomic Sample Preparation: On-bead digest the captured proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer identifies the peptide sequences and the specific sites of modification by the affinity probe.
-
Data Analysis: Quantify the abundance of each labeled peptide across the different treatment conditions. A decrease in the signal for a specific peptide in the inhibitor-treated sample compared to the control indicates competitive and dose-dependent engagement of the target by the test inhibitor.[12][14]
Conclusion
The field of covalent drug discovery continues to evolve, with novel warheads and strategies expanding the druggable proteome. Traditional warheads like acrylamides and vinyl sulfones remain mainstays for developing highly potent, cysteine-directed small-molecule inhibitors. Epoxides offer broader reactivity but require careful design to manage selectivity.
The this compound warhead represents a paradigm shift, merging the principles of covalent inhibition with the unparalleled specificity of protein-based therapeutics. By being genetically encoded into a binder, this compound's broad nucleophile reactivity is precisely controlled through proximity, enabling the creation of covalent biologics that can target a diverse array of amino acids on a protein surface. This approach holds significant promise for targeting proteins that have been challenging to address with conventional small-molecule strategies.
References
- 1. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX [elifesciences.org]
- 5. Genetically Encoded Epoxide Warhead for Precise and Versatile Covalent Targeting of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
EpoY vs. Traditional Cysteine-Reactive Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of cysteine reactivity within the proteome is crucial for understanding cellular signaling, identifying drug targets, and developing novel therapeutics. This guide provides a detailed comparison between a representative epoxide-based probe, herein referred to as EpoY, and traditional cysteine-reactive probes, with a focus on the widely used iodoacetamide (B48618) (IA). This comparison is based on available data for epoxide electrophiles and established knowledge of traditional probes, as a specific probe named "this compound" is not prominently documented in current scientific literature.
Executive Summary
Traditional cysteine-reactive probes, such as iodoacetamide, are characterized by their high reactivity, leading to broad labeling of accessible and nucleophilic cysteine residues. This makes them excellent tools for comprehensive profiling of the reactive cysteinome. In contrast, epoxide-based probes like this compound can be designed to offer greater selectivity. Their reactivity is often more tunable and can be influenced by the local protein environment, allowing for the development of probes that target specific classes of enzymes or even individual cysteine residues within a protein family. The choice between these probes depends on the specific research question, whether it is a broad screen of cysteine reactivity or a more targeted investigation of a particular protein or pathway.
Data Presentation: Quantitative Comparison
The following table summarizes the key performance characteristics of this compound (representing a general epoxide-based probe) and traditional cysteine-reactive probes like iodoacetamide.
| Feature | This compound (Epoxide-based Probe) | Traditional Probes (e.g., Iodoacetamide) |
| Reactive Group | Epoxide | α-haloacetamide (e.g., iodoacetamide), Maleimide |
| Reaction Mechanism | Nucleophilic ring-opening (SN2) | Nucleophilic substitution (SN2) or Michael addition |
| Reactivity | Moderate to high; tunable by modifying the probe scaffold. | High to very high; often regarded as a "gold standard" for cysteine labeling. |
| Selectivity | Can be designed for higher selectivity towards specific cysteine microenvironments or enzyme families.[1][2] Potential for off-target reactions with other nucleophilic residues (e.g., histidine) has been noted in specific contexts.[3][4] | Broadly reactive with accessible, nucleophilic cysteines.[5][6] Can exhibit off-target reactions with other nucleophiles at high concentrations or prolonged incubation times. |
| Cell Permeability | Generally good, but can be modulated by the overall structure of the probe.[7][8][9] | Good for many derivatives, enabling live-cell imaging and proteomics. |
| Applications | Activity-based protein profiling (ABPP) of specific enzyme classes (e.g., cysteine proteases), targeted covalent inhibitor development.[2] | Global profiling of cysteine reactivity (e.g., isoTOP-ABPP), mapping ligandable cysteines, identifying sites of post-translational modifications.[10][11][12][13] |
Experimental Protocols
Key Experiment: Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful technique to identify the targets of a small molecule inhibitor by measuring its ability to compete with a broad-spectrum probe for binding to cysteine residues in the proteome.
1. Protocol for Traditional Cysteine-Reactive Probes (e.g., Iodoacetamide-alkyne)
This protocol is adapted from the widely used isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) method.[10][12][14]
-
Proteome Preparation:
-
Harvest cells and prepare lysate in a suitable buffer (e.g., PBS) by sonication or dounce homogenization on ice.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Competitive Inhibition:
-
Aliquot the proteome into two samples. To one, add the inhibitor of interest (e.g., dissolved in DMSO). To the other, add an equivalent volume of vehicle (e.g., DMSO).
-
Incubate for a specified time (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to its targets.
-
-
Probe Labeling:
-
To both samples, add a cysteine-reactive probe with a clickable handle, such as iodoacetamide-alkyne (IA-alkyne), to a final concentration of 100 µM.[12]
-
Incubate for 1 hour at room temperature to label the remaining accessible cysteines.
-
-
Click Chemistry:
-
To attach a reporter tag, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Add a solution containing an azide-tagged reporter (e.g., biotin-azide or a fluorescent dye-azide), copper(II) sulfate, a reducing agent (e.g., TCEP), and a copper chelating ligand (e.g., TBTA).
-
Incubate for 1 hour at room temperature.
-
-
Protein Enrichment and Digestion:
-
If a biotin (B1667282) tag was used, enrich the labeled proteins using streptavidin-agarose beads.
-
Wash the beads extensively to remove non-labeled proteins.
-
Perform on-bead tryptic digestion to release the labeled peptides.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptides by LC-MS/MS to identify the labeled cysteine residues and quantify the relative abundance of each peptide between the inhibitor-treated and vehicle-treated samples. A decrease in the signal for a particular cysteine-containing peptide in the inhibitor-treated sample indicates that the inhibitor has bound to that cysteine.
-
2. Protocol for this compound (Epoxide-based Probe)
This generalized protocol is based on the principles of using epoxide-based probes for targeted labeling.
-
Proteome Preparation:
-
Prepare cell or tissue lysates as described for the traditional probe protocol.
-
-
Probe Labeling:
-
Treat the proteome with the this compound probe. The optimal concentration and incubation time will depend on the specific reactivity of the this compound probe and should be determined empirically. For a targeted probe, a lower concentration may be sufficient.
-
-
Sample Processing for Analysis:
-
For Gel-Based Analysis: If the this compound probe contains a fluorescent tag, the labeled proteins can be directly visualized by SDS-PAGE and in-gel fluorescence scanning.
-
For Mass Spectrometry-Based Analysis: If the this compound probe contains a clickable handle, follow the click chemistry, enrichment, and digestion steps as outlined in the traditional probe protocol.
-
-
Data Analysis:
-
Analyze the data to identify the proteins and specific cysteine residues labeled by the this compound probe. In a competitive experiment, a decrease in labeling in the presence of an inhibitor would indicate target engagement.
-
Mandatory Visualization
Signaling Pathway: EGFR Signaling and Cysteine Oxidation
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell growth and proliferation and is known to be modulated by the redox state of specific cysteine residues.[15][16][17] The following diagram illustrates how cysteine-reactive probes can be used to study this pathway.
Caption: EGFR signaling pathway with sites of cysteine modulation and probe targeting.
Experimental Workflow: Competitive ABPP
The following diagram outlines the general workflow for a competitive activity-based protein profiling experiment.
Caption: Workflow for competitive activity-based protein profiling (ABPP).
References
- 1. [PDF] Epoxide electrophiles as activity-dependent cysteine protease profiling and discovery tools. | Semantic Scholar [semanticscholar.org]
- 2. Epoxide electrophiles as activity-dependent cysteine protease profiling and discovery tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactivity of functional groups on the protein surface: development of epoxide probes for protein labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. vectorlabs.com [vectorlabs.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Predicting the membrane permeability of organic fluorescent probes by the deep neural network based lipophilicity descriptor DeepFl-LogP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in reaction-based synthetic fluorescent probes for studying the role of zinc and copper ions in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Proteome-wide covalent ligand discovery in native biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An activity-guided map of electrophile-cysteine interactions in primary human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Basis for Redox Activation of Epidermal Growth Factor Receptor Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
EpoY vs. Acrylamide Warheads: A Comparative Guide for Covalent Inhibitor Development
For researchers, scientists, and drug development professionals, the choice of a covalent warhead is a critical decision in the design of targeted therapies. While acrylamides have become a staple in the development of irreversible inhibitors, the emergence of novel warheads like the genetically encoded epoxide-containing tyrosine (EpoY) presents new opportunities and advantages. This guide provides an objective comparison of this compound and acrylamide (B121943) warheads, supported by available data and detailed experimental protocols for their evaluation.
Executive Summary
Acrylamide warheads are well-established, moderately reactive electrophiles that primarily target cysteine residues through a Michael addition mechanism. Their proven track record is evidenced by their presence in several FDA-approved drugs. However, concerns regarding off-target reactivity and potential for idiosyncratic toxicity persist. In contrast, this compound is a novel, genetically encoded warhead that offers the potential for broader targeting of various nucleophilic amino acid residues, not limited to cysteine. This versatility, combined with its stability, presents a promising alternative for developing next-generation covalent inhibitors with potentially improved selectivity and the ability to engage a wider range of targets.
Mechanism of Action
Acrylamide Warheads
Acrylamide warheads are α,β-unsaturated carbonyl compounds that react with nucleophilic residues, most commonly cysteine, via a Michael addition reaction. This reaction forms a stable, irreversible covalent bond.[1][2][3] The reactivity of the acrylamide can be tuned by modifying its substituents, but this can also influence its potential for off-target reactions.[4]
Caption: Mechanism of irreversible inhibition by an acrylamide warhead.
This compound (Epoxide-containing Tyrosine) Warhead
This compound is a genetically encoded unnatural amino acid containing a reactive epoxide group. This warhead can be incorporated into proteins or antibodies to create highly specific covalent binders. The epoxide moiety can react with a broader range of nucleophilic amino acid side chains, including cysteine, histidine, lysine, and others, through a nucleophilic ring-opening reaction.[5][6][7] This versatility allows for the targeting of proteins that may lack an accessible cysteine residue.
Caption: Mechanism of covalent targeting by the this compound warhead.
Comparative Performance Data
Direct, head-to-head comparative experimental data for this compound and acrylamide warheads is not yet extensively available in the public domain. The following tables summarize the known characteristics of each warhead based on existing, independent studies. A proposed experimental workflow for direct comparison is provided in the subsequent section.
Table 1: General Characteristics
| Feature | This compound Warhead | Acrylamide Warhead |
| Mechanism | Nucleophilic ring-opening of epoxide | Michael addition |
| Primary Target Residues | Cysteine, Histidine, Lysine, and other nucleophiles[5][6][7] | Primarily Cysteine[1][2] |
| Reversibility | Irreversible | Irreversible |
| Mode of Incorporation | Genetic encoding into proteins/antibodies | Chemical synthesis into small molecules |
| Known Advantages | Broader targeting scope, high specificity due to protein scaffold, potential for lower off-target effects.[5][6] | Well-established, synthetically accessible, proven clinical efficacy.[2][8] |
| Known Disadvantages | Newer technology, requires protein engineering expertise. | Potential for off-target reactivity and associated toxicity.[3] |
Table 2: Reactivity and Selectivity Profile (Qualitative)
| Parameter | This compound Warhead | Acrylamide Warhead |
| Intrinsic Reactivity | Tunable, generally stable until in proximity to the target.[6] | Moderately reactive, can be tuned by substitution.[4] |
| Selectivity | Potentially very high due to the specificity of the protein scaffold it is incorporated into.[5] | Dependent on both the warhead's intrinsic reactivity and the non-covalent interactions of the guiding scaffold.[8] |
| Off-Target Profile | Hypothesized to be low due to proximity-induced reactivity.[6] | Can exhibit off-target binding to other cysteine-containing proteins.[3] |
Proposed Experimental Protocols for Direct Comparison
To provide a rigorous, direct comparison of this compound and acrylamide warheads, a series of well-defined experiments are necessary. The following protocols outline key assays for evaluating their performance.
Experiment 1: Determination of Reaction Kinetics
Objective: To quantify and compare the rate of covalent bond formation of an this compound-containing protein and a small molecule with an acrylamide warhead against a common target protein.
Methodology:
-
Protein Expression and Purification: Express and purify the target protein and the this compound-containing binder protein.
-
Small Molecule Synthesis: Synthesize the small molecule inhibitor containing the acrylamide warhead.
-
Kinetic Assay:
-
Utilize a suitable assay to monitor the activity of the target protein over time (e.g., fluorescence-based, luminescence-based, or mass spectrometry-based).
-
Incubate the target protein with varying concentrations of the this compound-binder or the acrylamide inhibitor.
-
Measure the rate of target inhibition at different time points.
-
-
Data Analysis:
-
Determine the second-order rate constant (kinact/KI) for both inhibitors. This value represents the efficiency of covalent modification.
-
Compare the kinact/KI values to assess the relative reactivity of the two warheads in the context of their respective scaffolds.
-
Caption: Experimental workflow for comparing the reaction kinetics.
Experiment 2: Proteome-Wide Selectivity Profiling
Objective: To compare the off-target profiles of the this compound-binder and the acrylamide inhibitor across the entire proteome.
Methodology:
-
Cell Lysate Preparation: Prepare cell lysates from a relevant cell line.
-
Inhibitor Treatment: Treat the cell lysates with the this compound-binder and the acrylamide inhibitor at a concentration sufficient to engage the intended target.
-
Affinity-Based Protein Profiling (ABPP):
-
For the acrylamide inhibitor, a clickable alkyne or azide (B81097) handle can be incorporated into its structure. After treatment, a reporter tag (e.g., biotin (B1667282) or a fluorophore) is attached via click chemistry.
-
For the this compound-binder, it can be directly conjugated with a reporter tag if a suitable site is available, or a secondary detection method (e.g., anti-tag antibody) can be used.
-
-
Enrichment and Identification:
-
Enrich the covalently modified proteins using streptavidin beads (for biotin-tagged inhibitors).
-
Digest the enriched proteins into peptides.
-
Identify the modified proteins and the specific sites of modification using liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Compare the number and identity of off-target proteins for both inhibitors.
-
Quantify the extent of modification for on-target versus off-target proteins.
-
Caption: Experimental workflow for proteome-wide selectivity profiling.
Conclusion
The choice between this compound and acrylamide warheads will depend on the specific therapeutic goal and the nature of the target protein. Acrylamides remain a powerful and well-understood tool for targeting cysteine residues. However, for targets lacking a suitably positioned cysteine or for applications demanding exceptional selectivity, the this compound warhead presents a compelling alternative. Its ability to be genetically encoded into highly specific protein binders and its broader reactivity profile open up new avenues for the development of precision covalent therapeutics. The proposed experimental framework provides a basis for the direct and quantitative comparison of these and other emerging covalent warheads, enabling a more informed selection process in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Genetically Encoded Epoxide Warhead for Precise and Versatile Covalent Targeting of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetically Encoded Epoxide Warhead for Precise and Versatile Covalent Targeting of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Structural Analysis of Erythropoietin Receptor (EpoR) Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural and functional characteristics of key protein complexes involving the Erythropoietin Receptor (EpoR). Understanding these interactions is critical for the development of novel therapeutics targeting hematological disorders and other diseases where EpoR signaling is implicated.
Introduction to EpoR Signaling
The Erythropoietin Receptor (EpoR) is a member of the type I cytokine receptor superfamily, playing a pivotal role in the regulation of erythropoiesis—the production of red blood cells.[1][2] Upon binding its ligand, erythropoietin (Epo), the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways that control cell proliferation, differentiation, and survival.[1][3] The primary signaling cascade is initiated by the Janus kinase 2 (JAK2), which is constitutively associated with the intracellular domain of EpoR.[1] Activation of JAK2 leads to the phosphorylation of tyrosine residues on both JAK2 itself and the EpoR, creating docking sites for various downstream signaling molecules, most notably the Signal Transducer and Activator of Transcription 5 (STAT5).[1][4]
Comparison of EpoR-Protein Complexes
The following table summarizes the key structural and biophysical parameters of EpoR in complex with its primary binding partners.
| Interacting Protein | PDB ID | Resolution | Stoichiometry (EpoR:Protein) | Key Interacting Domains | Binding Affinity (Kd) |
| Erythropoietin (Epo) | 1EER | 1.9 Å | 2:1 | EpoR Extracellular Domain : Epo Helices A, B, C, D | Site 1: ~1 nM, Site 2: ~1 µM |
| Janus Kinase 2 (JAK2) | Model-based | N/A | 2:2 | EpoR Cytoplasmic Domain (Box1/Box2 motifs) : JAK2 FERM and SH2-like domains | Not explicitly quantified |
| STAT5 | Model-based | N/A | 2:2 (recruitment) | Phosphorylated EpoR Cytoplasmic Tyrosines (e.g., Y343) : STAT5 SH2 Domain | Not explicitly quantified |
| Lyn Kinase | N/A | N/A | Not explicitly defined | Phosphorylated EpoR Cytoplasmic Tyrosines (e.g., Y464, Y479) : Lyn SH2 Domain | Not explicitly quantified |
| SHP-1 (PTPN6) | N/A | N/A | Not explicitly defined | Phosphorylated EpoR Cytoplasmic Tyrosines : SHP-1 SH2 Domains | Not explicitly quantified |
Signaling Pathway and Experimental Workflow
To elucidate the structural and functional aspects of EpoR-protein interactions, a series of experiments are typically performed. The following diagrams illustrate the EpoR signaling cascade and a general experimental workflow for its structural analysis.
Caption: EpoR Signaling Pathway.
Caption: Experimental Workflow for Structural Analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used in the structural analysis of EpoR-protein complexes.
Protein Expression and Purification
-
Construct Design: The extracellular domain of human EpoR (residues 1-250) and the full-length human Epo are typically cloned into expression vectors with affinity tags (e.g., His-tag, GST-tag) for purification. For intracellular partners like JAK2, STAT5, and Lyn, relevant domains (e.g., SH2 domains) are often expressed.
-
Expression System: Escherichia coli is commonly used for expressing non-glycosylated protein domains. For full-length, glycosylated Epo and the EpoR extracellular domain, mammalian (e.g., HEK293) or insect cell (e.g., Sf9) expression systems are preferred.
-
Purification: Proteins are purified from cell lysates using a combination of chromatography techniques. Affinity chromatography (e.g., Ni-NTA for His-tagged proteins) is used as an initial capture step, followed by size-exclusion chromatography to obtain a homogenous protein sample.
X-ray Crystallography
-
Crystallization: Purified EpoR-Epo complex is concentrated to 5-10 mg/mL and subjected to vapor diffusion crystallization screening with various precipitants, buffers, and additives.
-
Data Collection: Crystals are cryo-protected and diffraction data is collected at a synchrotron source.
-
Structure Determination: The structure is solved by molecular replacement using a known homologous structure or by experimental phasing methods. The model is then built and refined against the diffraction data. The crystal structure of the human EpoR extracellular domain in complex with Epo was determined at a resolution of 1.9 Å.[1]
In Vitro Binding Assays (e.g., Surface Plasmon Resonance - SPR)
-
Immobilization: One protein (e.g., EpoR) is immobilized on a sensor chip.
-
Analyte Injection: The interacting partner (e.g., Epo) is injected at various concentrations over the chip surface.
-
Data Analysis: The binding kinetics (association and dissociation rates) are measured in real-time, and the equilibrium dissociation constant (Kd) is calculated to quantify the binding affinity.
Co-immunoprecipitation and Western Blotting
-
Cell Lysis: Cells expressing the proteins of interest are lysed to release cellular proteins.
-
Immunoprecipitation: An antibody specific to one of the proteins in the putative complex (e.g., EpoR) is used to pull down the protein and its binding partners from the lysate.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the other potential members of the complex (e.g., JAK2, STAT5) to confirm the interaction.
Conclusion
The structural and functional understanding of EpoR-protein complexes is paramount for the rational design of therapeutics. The high-resolution structure of the EpoR-Epo complex provides a solid foundation for developing Epo mimetics. While high-resolution structures of the intracellular signaling complexes remain a challenge, ongoing research using cryo-EM and advanced modeling techniques continues to shed light on the dynamic nature of EpoR-mediated signal transduction. This comparative guide serves as a valuable resource for researchers aiming to further unravel the complexities of this vital signaling pathway.
References
- 1. The Erythropoietin Receptor: Molecular Structure and Hematopoietic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erythropoietin receptor - Wikipedia [en.wikipedia.org]
- 3. Erythropoietin Interacts with Specific S100 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT5 as a Key Protein of Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking EpoY: A Potent Tool for Probing Microtubule Dynamics
A detailed kinetic characterization of EpoY, an irreversible inhibitor of tubulin tyrosine carboxypeptidase (TCP), reveals its high potency and specificity, positioning it as a valuable research tool for investigating the intricate cellular roles of microtubule detyrosination. This guide provides a comparative analysis of this compound's reactivity against other known TCP inhibitors, supported by experimental data and detailed protocols for researchers in cell biology and drug development.
Microtubules, the dynamic filaments of the cytoskeleton, are subject to a variety of post-translational modifications that fine-tune their functions in cell division, intracellular transport, and neuronal processes. One such critical modification is the reversible removal of a C-terminal tyrosine residue from α-tubulin, a process catalyzed by the tubulin tyrosine carboxypeptidase (TCP) complex. The key enzymatic players in this process are the vasohibins (VASH1 and VASH2) in complex with the small vasohibin-binding protein (SVBP). Dysregulation of this "detyrosination" cycle has been implicated in cancer and cardiomyopathies.
This compound, a small molecule inhibitor, has emerged as a powerful tool to dissect the mechanisms and consequences of microtubule detyrosination. This guide offers an in-depth look at the kinetic profile of this compound and compares its performance with other molecules reported to inhibit TCP activity.
Kinetic Profile of this compound: A Suicide Inhibitor
This compound, with the chemical name (2S,3S)-3-[[[(1S)-1-Carboxy-2-(4-hydroxyphenyl)ethyl]amino]carbonyl]-2-oxiranecarboxylic acid 2-ethyl ester, acts as a highly specific, irreversible inhibitor of the VASH1/SVBP complex. It functions as a "suicide inhibitor" by mimicking the C-terminal tyrosine of α-tubulin, the natural substrate of TCP. This targeted mechanism of action leads to the permanent inactivation of the enzyme.
Experimental data indicates that this compound potently inhibits the VASH1-SVBP complex with an IC50 value of approximately 500 nM. In vitro assays have demonstrated that this compound completely blocks the detyrosination of tubulin by the purified VASH1-SVBP complex. The high specificity of this compound is a key advantage, as it shows no inhibitory effect on other carboxypeptidases, such as carboxypeptidase A, in similar assays.[1] The crystal structure of the VASH1-SVBP complex bound to this compound (PDB ID: 6J7B) provides a detailed molecular understanding of this specific interaction, revealing how the inhibitor occupies the active site of the enzyme.[2]
The irreversible nature of this compound's binding offers a distinct advantage in experimental settings, allowing for a sustained and complete inhibition of TCP activity, which is crucial for studying the long-term cellular effects of blocked detyrosination.
Comparative Analysis of TCP Inhibitors
While this compound stands out for its specificity and potency, other compounds have been investigated for their ability to inhibit tubulin detyrosination. A comparative overview is presented below:
| Inhibitor | Mechanism of Action | Potency (IC50/Ki) | Specificity | Notes |
| This compound | Irreversible (Suicide Inhibitor) | ~500 nM (IC50) | High for VASH1/SVBP | Well-characterized, specific tool for studying TCP. |
| Parthenolide | Covalent modification of tubulin | Variable | Low | Initially reported as a TCP inhibitor, but later studies suggest it acts indirectly by modifying tubulin itself, leading to microtubule destabilization.[1][3][4] |
| N-carbobenzoxy dipeptides (Z-Glu-Tyr, Z-Glu-Phe) | Competitive Inhibition (presumed) | Not explicitly determined | Moderate | Showed the greatest inhibitory effects on TCP activity among several dipeptides tested, but also inhibit other carboxypeptidases.[5] |
| Endogenous Macromolecules (RNA, Proteoglycans) | Not fully characterized | Not applicable | Broad | Found to inhibit TCP activity in brain extracts, suggesting a potential physiological regulation mechanism.[6] |
Table 1: Comparison of Tubulin Tyrosine Carboxypeptidase (TCP) Inhibitors. This table summarizes the key characteristics of this compound and other compounds known to affect TCP activity.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
In Vitro Tubulin Detyrosination Assay
This assay is designed to measure the enzymatic activity of the VASH1-SVBP complex and assess the inhibitory potential of compounds like this compound.
Materials:
-
Purified VASH1-SVBP complex
-
Purified HeLa tubulin
-
BRB80 buffer (80 mM PIPES, pH 6.8, 1 mM MgCl2, 1 mM EGTA)
-
Inhibitor stock solution (e.g., this compound in DMSO)
-
SDS-PAGE sample buffer
-
Primary antibodies: anti-detyrosinated α-tubulin, anti-α-tubulin
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Protocol:
-
Prepare reaction mixtures in BRB80 buffer containing 1 µM purified HeLa tubulin and 1 µM VASH1-SVBP complex.
-
For inhibitor testing, pre-incubate the VASH1-SVBP complex with varying concentrations of the inhibitor (e.g., 1, 5, 25 µM this compound) or DMSO (vehicle control) for 10 minutes at room temperature.[7]
-
Initiate the detyrosination reaction by adding the tubulin substrate to the enzyme-inhibitor mixture.
-
Incubate the reactions at 37°C for a specified time (e.g., 15 minutes to 1 hour).[1][7]
-
Stop the reactions by adding SDS-PAGE sample buffer and boiling for 3 minutes.
-
Analyze the samples by SDS-PAGE and immunoblotting using antibodies against detyrosinated α-tubulin and total α-tubulin to determine the extent of the reaction and inhibition.
Cell-Based Assay for TCP Activity
This assay allows for the evaluation of TCP inhibitors in a cellular context.
Materials:
-
Cultured cells (e.g., U2OS)
-
Cell culture medium and supplements
-
Inhibitor of interest (e.g., this compound)
-
Lysis buffer
-
Primary and secondary antibodies for immunoblotting
Protocol:
-
Plate cells and allow them to adhere and grow.
-
Treat the cells with the inhibitor at various concentrations and for different time points (e.g., 10 or 20 µM this compound for 1, 2, or 4 hours).[1]
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration to ensure equal loading.
-
Analyze the levels of detyrosinated α-tubulin and total α-tubulin in the cell lysates by immunoblotting. A decrease in the detyrosinated tubulin signal indicates inhibition of TCP activity.
Visualizing the Logic of TCP Inhibition
To illustrate the mechanism of this compound and its comparison with other inhibitors, the following diagrams are provided.
Caption: Mechanism of this compound as a suicide inhibitor of TCP.
Caption: Comparison of TCP inhibitor mechanisms.
References
- 1. Parthenolide destabilizes microtubules by covalently modifying tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Parthenolide inhibits tubulin carboxypeptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Parthenolide inhibits tubulin carboxypeptidase activity. | Semantic Scholar [semanticscholar.org]
- 5. Tubulinyl-tyrosine carboxypeptidase from chicken brain: properties and partial purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of tubulinyl-tyrosine carboxypeptidase by brain soluble RNA and proteoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Handling Protocols for EpoY
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with EpoY. Adherence to these protocols is essential to ensure a safe laboratory environment and prevent contamination.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound in various laboratory settings. Consistent and correct use of this equipment is the first line of defense against exposure.
| Equipment | Specification | Purpose |
| Eye/Face Protection | ANSI Z87.1 certified safety glasses with side shields or goggles. A face shield is required when handling large quantities or if there is a splash hazard. | Protects eyes and face from dust, powders, and splashes. |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness). | Prevents skin contact with this compound. |
| Skin and Body Protection | Laboratory coat. Additional protection such as an apron may be necessary for large quantities. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use a NIOSH-approved N95 respirator if ventilation is inadequate or when handling fine powders that may become airborne. | Prevents inhalation of this compound dust. |
This compound Handling and Spill Response Workflow
Proper handling and a clear spill response plan are crucial for laboratory safety. The following workflow outlines the necessary steps for routine handling and emergency spill containment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
